molecular formula C3H3N3O B181404 1H-[1,2,3]Triazole-4-carbaldehyde CAS No. 16681-68-8

1H-[1,2,3]Triazole-4-carbaldehyde

Cat. No.: B181404
CAS No.: 16681-68-8
M. Wt: 97.08 g/mol
InChI Key: MOLKLIYWXFEEJM-UHFFFAOYSA-N
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Description

1H-[1,2,3]Triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C3H3N3O and its molecular weight is 97.08 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-1,2,3-Triazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2H-triazole-4-carbaldehyde
Source PubChem
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InChI

InChI=1S/C3H3N3O/c7-2-3-1-4-6-5-3/h1-2H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLKLIYWXFEEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70281102
Record name 2H-1,2,3-Triazole-4-carbaldehyde
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Molecular Weight

97.08 g/mol
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CAS No.

16681-68-8
Record name 1H-1,2,3-Triazole-5-carboxaldehyde
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Record name 2H-1,2,3-Triazole-4-carbaldehyde
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Record name 1H-1,2,3-triazole-4-carbaldehyde
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Foundational & Exploratory

1H-Triazole-4-carbaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-1,2,3-Triazole-4-carbaldehyde: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,3-triazole-4-carbaldehyde, a versatile heterocyclic compound. Due to the vast body of research on its N-substituted derivatives, this document will focus on the core properties of the parent compound while drawing illustrative examples from its more extensively studied analogues, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. The 1,2,3-triazole ring is a highly stable, aromatic five-membered heterocycle that is synthetically accessible and serves as a valuable pharmacophore and building block in medicinal chemistry and materials science.[1] Its stability against hydrolysis, oxidation, and reduction makes it a reliable component in complex molecular architectures.[1]

Chemical Structure and Properties

The fundamental structure of 1H-1,2,3-triazole-4-carbaldehyde consists of a 1,2,3-triazole ring with a formyl (aldehyde) group at the 4-position. The "1H" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms, leading to tautomerism. The compound's aldehyde group is highly reactive, making it a key intermediate for a wide array of chemical transformations.[2]

Physicochemical Data

The quantitative properties of the parent compound, 1H-1,2,3-triazole-4-carbaldehyde, are summarized below.

PropertyValueSource
Molecular Formula C₃H₃N₃OPubChem[3]
Molecular Weight 97.08 g/mol PubChem[3]
CAS Number 16681-68-8PubChem[3]
IUPAC Name 2H-triazole-4-carbaldehydePubChem[3]
InChI InChI=1S/C3H3N3O/c7-2-3-1-4-6-5-3/h1-2H,(H,4,5,6)PubChem[3]
InChIKey MOLKLIYWXFEEJM-UHFFFAOYSA-NPubChem[3]
SMILES O=Cc1cn[nH]n1PubChem
Appearance Solid (based on derivatives)[4][5][6]
Structural Visualization

The chemical structure of 1H-1,2,3-triazole-4-carbaldehyde is depicted below, illustrating the core functional groups.

Caption: Structure of 1H-1,2,3-triazole-4-carbaldehyde.

Synthesis and Reactivity

1,2,3-Triazole-4-carbaldehydes are crucial synthetic intermediates.[4][7] Their synthesis and subsequent reactions are central to creating diverse molecular libraries.

General Synthetic Workflow

The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly efficient and regioselective, exclusively producing the 1,4-isomer.[1] The aldehyde functionality is typically introduced by oxidizing the corresponding primary alcohol, which is formed via the CuAAC reaction between an azide and propargyl alcohol.

synthesis_workflow Start Organic Azide (R-N₃) + Propargyl Alcohol CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->CuAAC Alcohol (1-Substituted-1H-1,2,3-triazol-4-yl)methanol CuAAC->Alcohol Oxidation Oxidation (e.g., MnO₂) Alcohol->Oxidation Product 1-Substituted-1H-1,2,3-triazole-4-carbaldehyde Oxidation->Product

Caption: General synthetic workflow for 1-substituted triazole-4-carbaldehydes.

Key Chemical Reactions

The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to a variety of reactions.[1]

  • Nucleophilic Addition: The aldehyde can be easily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[1]

  • Condensation Reactions: It readily undergoes condensation with compounds containing active methylene groups (Knoevenagel condensation) or with phosphorus ylides (Wittig reaction) to form new carbon-carbon double bonds.[1]

  • Reductive Amination: Reaction with amines followed by reduction provides access to a range of substituted aminomethyl-triazoles.

  • Rearrangements: In reactions with certain amines, substituted triazole aldehydes can undergo rearrangements such as the Dimroth or Cornforth rearrangement.[7]

reactivity_pathway Aldehyde 1H-Triazole-4-carbaldehyde Reduction Reduction (e.g., NaBH₄) Aldehyde->Reduction Wittig Wittig Reaction (Phosphorus Ylide) Aldehyde->Wittig Knoevenagel Knoevenagel Condensation (Active Methylene Cmpd.) Aldehyde->Knoevenagel ProteinMod N-Terminal Modification (Peptides/Proteins) Aldehyde->ProteinMod Alcohol Triazolyl-methanol (C-OH) Reduction->Alcohol Alkene Triazolyl-alkene (C=C) Wittig->Alkene Knoevenagel->Alkene Imine N-Terminally Modified Protein ProteinMod->Imine

Caption: Key reaction pathways of 1H-1,2,3-triazole-4-carbaldehyde.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are representative protocols for the synthesis and reaction of a triazole carbaldehyde, adapted from published procedures.

Protocol 1: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

This two-step protocol first describes the CuAAC reaction to form the alcohol precursor, followed by its oxidation.

Step A: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

  • Reactants: Phenylazide (1.0 eq), propargyl alcohol (1.0 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate (0.05 eq).

  • Procedure:

    • Dissolve phenylazide and propargyl alcohol in a 1:1 mixture of water and t-butanol.

    • Add sodium ascorbate to the solution, followed by copper(II) sulfate.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure alcohol.

Step B: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde [8]

  • Reactants: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq), activated manganese dioxide (MnO₂) (approx. 10 eq by weight).

  • Procedure:

    • Dissolve the alcohol (e.g., 245 mg, 1.4 mmol) in dichloromethane (DCM, 15 mL).[8]

    • Add MnO₂ (e.g., 1.23 g, 14.14 mmol) to the stirred solution.[8]

    • Stir the resulting suspension at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the mixture through a pad of Celite to remove the MnO₂ solids, washing the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure to afford the pure aldehyde, often in near-quantitative yield.[8]

Protocol 2: N-Terminal Protein Modification

1H-1,2,3-triazole-4-carbaldehyde derivatives are used for the site-specific modification of protein N-termini under mild conditions.[7]

  • Materials: A stock solution of the target protein (e.g., in phosphate buffer, pH 7.4), a stock solution of the triazole-4-carbaldehyde derivative (e.g., in DMSO).

  • Procedure:

    • To the protein solution, add the triazole-4-carbaldehyde derivative solution to achieve a final desired molar excess (e.g., 10-50 fold). The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for a specified period (e.g., 2-24 hours).

    • The reaction proceeds via the formation of an intermediate imine or a stable thiazolidine-like adduct, effectively labeling the N-terminus.

    • Quench the reaction if necessary and remove the excess unreacted aldehyde by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

    • Analyze the modified protein using techniques like mass spectrometry (MALDI-TOF or ESI-MS) to confirm the covalent modification and determine the labeling efficiency.

Applications in Research and Development

The unique structural and electronic properties of the 1,2,3-triazole-4-carbaldehyde scaffold make it highly valuable in several fields:

  • Pharmaceutical Development: It is a key intermediate for synthesizing bioactive molecules, including antifungal and antibacterial agents.[2] The triazole ring often acts as a stable bioisostere for amide bonds, enhancing metabolic stability in drug candidates.[1]

  • Agricultural Chemistry: The scaffold is used to develop effective pesticides and herbicides.[2]

  • Material Science: Incorporation into polymers can enhance thermal stability and mechanical strength.[2]

  • Bioconjugation: Its derivatives are employed for site-specific labeling and modification of biomolecules like proteins.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 1H-1,2,3-triazole-4-carbaldehyde is considered hazardous.[3]

  • Hazards:

    • Harmful if swallowed (Acute toxicity, oral).[3]

    • Causes skin irritation.[3][9]

    • Causes serious eye irritation.[3][9]

    • May cause respiratory irritation.[3][9]

    • May cause an allergic skin reaction.[3]

  • Precautions for Safe Handling:

    • Work in a well-ventilated area or under a chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Avoid contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[10]

  • Storage Conditions:

    • Store in a tightly closed container.[9]

    • Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

References

Spectroscopic Data for 1H-Triazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Triazole-4-carbaldehyde and its derivatives. Due to the limited availability of published experimental data for the unsubstituted parent compound, this guide presents analogous data from closely related 1-substituted-1H-1,2,3-triazole-4-carbaldehydes. This information is intended to serve as a valuable reference for the characterization of this important class of heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of 1H-Triazole-4-carbaldehyde. This data provides an estimation of the expected spectral characteristics of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

CompoundSolventChemical Shift (δ) ppm
Aldehyde Proton (CHO) CDCl3~10.15
Triazole Proton (C5-H) CDCl3~8.15 - 8.39
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde CDCl310.14 (s, 1H, CHO), 8.15 (s, 1H, C5-H), 4.21 (s, 3H, N-CH3)
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde CDCl310.12 (s, 1H, CHO), 8.02 (s, 1H, C5-H), 7.44–7.28 (m, 5H, Ar-H), 5.60 (s, 2H, N-CH2)
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde CDCl310.15 (s, 1H, CHO), 8.39 (s, 1H, C5-H), 5.28 (d, J = 2.6 Hz, 2H, N-CH2), 2.69 (t, J = 2.6 Hz, 1H, C≡CH)

Table 2: 13C NMR Spectroscopic Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

CompoundSolventChemical Shift (δ) ppm
Aldehyde Carbonyl (CHO) CDCl3~185
Triazole Carbon (C4) CDCl3~148
Triazole Carbon (C5) CDCl3~125-127
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde CDCl3185.1 (CHO), 148.1 (C4), 126.3 (C5), 37.2 (N-CH3)
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde CDCl3185.2 (CHO), 148.1 (C4), 125.3 (C5), 133.5, 129.5, 129.4, 128.5 (Ar-C), 54.7 (N-CH2)
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde CDCl3184.9 (CHO), 147.9 (C4), 125.3 (C5), 77.1 (C≡CH), 74.1 (C≡CH), 40.4 (N-CH2)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1H-Triazole-4-carbaldehyde

Functional GroupWavenumber (cm-1)Intensity
N-H Stretch3200-3500Medium, Broad
C-H Stretch (Triazole)3100-3150Medium
C-H Stretch (Aldehyde)2820-2850 & 2720-2750Medium (often two bands)
C=O Stretch (Aldehyde)1680-1700Strong
C=N & C=C Stretch (Triazole Ring)1400-1600Medium to Strong
C-H Bend (Aldehyde)1385-1395Medium
N-H Bend1500-1550Medium
Ring Bending/Stretching900-1200Medium
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for 1H-Triazole-4-carbaldehyde

Ionization ModePredicted m/zFragmentation Pattern
Electron Ionization (EI)97 (M+)Loss of CO (m/z 69), loss of N2 (m/z 69), loss of HCN (m/z 70)
Electrospray Ionization (ESI)98 ([M+H]+)Less fragmentation expected compared to EI

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic compounds.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the triazole compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of vortexing may be applied if necessary.

  • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid triazole sample directly onto the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Typically, 16-32 scans are co-added to produce the final spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the triazole compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution may need to be further diluted depending on the sensitivity of the instrument and the ionization method used.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or EI).

  • Electron Ionization (EI): The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized and then bombarded with a high-energy electron beam.

  • Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS). A high voltage is applied to the liquid to create an aerosol of charged droplets.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a synthetic compound like 1H-Triazole-4-carbaldehyde.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of 1H-Triazole-4-carbaldehyde Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Detection, Mass Assignment) MassSpec->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: A flowchart illustrating the key stages from compound synthesis to spectroscopic analysis and data interpretation.

The Genesis and Evolution of 1,2,3-Triazole Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. The introduction of an aldehyde functionality to this heterocycle has unlocked a versatile class of compounds—1,2,3-triazole aldehydes—that serve as crucial intermediates in the synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these important building blocks, alongside their applications in drug discovery and detailed experimental protocols.

A Historical Perspective: From Huisgen to "Click" Chemistry

The journey to 1,2,3-triazole aldehydes is intrinsically linked to the broader history of 1,2,3-triazole synthesis. The foundational work in this area was the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[1][2] This method, while groundbreaking, often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers and required harsh reaction conditions.[2]

The landscape of 1,2,3-triazole synthesis was revolutionized in the early 2000s with the independent discovery by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction, which has become the cornerstone of "click chemistry," offers high regioselectivity, typically yielding the 1,4-disubstituted isomer, and proceeds under mild conditions with high yields.[1][3] The advent of CuAAC has made 1,4-disubstituted 1,2,3-triazoles, including the precursors to 1,2,3-triazole-4-carbaldehydes, readily accessible.

While a definitive first synthesis of a 1,2,3-triazole aldehyde is not clearly documented in a single seminal paper, their emergence is a direct consequence of the development of these powerful synthetic methodologies. The ability to reliably synthesize 1,4-disubstituted (1,2,3-triazol-4-yl)methanol derivatives via CuAAC provided a straightforward pathway to the corresponding aldehydes through oxidation.[3]

Synthetic Methodologies for 1,2,3-Triazole Aldehydes

The synthesis of 1,2,3-triazole aldehydes, primarily 1,2,3-triazole-4-carbaldehydes, can be broadly categorized into two main strategies: post-triazole formation oxidation and direct formylation or its equivalent.

Oxidation of Pre-formed (1,2,3-Triazol-4-yl)methanols

This is the most prevalent and versatile method for preparing 1,2,3-triazole-4-carbaldehydes.[3][4] The synthesis begins with the CuAAC reaction between a terminal alkyne, propargyl alcohol, and an organic azide to form the corresponding (1,2,3-triazol-4-yl)methanol. This alcohol is then oxidized to the aldehyde using a variety of oxidizing agents.

dot```dot graph Oxidation_of_Triazolylmethanol { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Reactants [label="Propargyl Alcohol + Organic Azide"]; CuAAC [label="Cu(I)-Catalyzed Azide-Alkyne\nCycloaddition (CuAAC)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methanol [label="(1,2,3-Triazol-4-yl)methanol"]; Oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="1,2,3-Triazole-4-carbaldehyde"];

Reactants -> CuAAC; CuAAC -> Methanol; Methanol -> Oxidation; Oxidation -> Aldehyde; }

Caption: A generalized pathway for the anticancer activity of 1,2,3-triazole derivatives.

Enzyme Inhibitors

The electrophilic nature of the aldehyde group allows it to react with nucleophilic residues in the active sites of enzymes, leading to inhibition. For example, some 1,2,3-triazole aldehydes and their derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, which is a target for anti-diabetic drugs. T[3]he aldehyde can form a reversible Schiff base with lysine residues in the enzyme's active site.

[3]Table 2: Selected Biological Activities of 1,2,3-Triazole Aldehyde Derivatives

Derivative TypeBiological ActivityTarget/MechanismReference
Schiff Base DerivativesAnticancerInduction of apoptosis
Hydrazone DerivativesAntimicrobialDisruption of cell wall synthesis
Chalcone HybridsAnticancerInhibition of tubulin polymerization
Simple Aldehydesα-Glucosidase InhibitionReversible Schiff base formation

Conclusion and Future Outlook

The discovery and development of synthetic routes to 1,2,3-triazole aldehydes have been a significant advancement in medicinal chemistry. The advent of "click" chemistry has made these versatile building blocks readily available, paving the way for the creation of diverse libraries of compounds for biological screening. The aldehyde functionality provides a convenient handle for further molecular elaboration, leading to the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, as well as the exploration of new biological targets for 1,2,3-triazole aldehyde-derived compounds. The continued application of these scaffolds in drug discovery holds great promise for the development of new and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C₃H₃N₃O₃ (Cyanuric Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C₃H₃N₃O₃ predominantly represents cyanuric acid (1,3,5-triazine-2,4,6-trione), a cyclic trimer of cyanic acid. This compound and its derivatives are of significant interest across various scientific disciplines, including water treatment, industrial synthesis, and supramolecular chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of cyanuric acid, detailed experimental protocols for its quantification and synthesis of its chlorinated derivatives, and visual representations of its key chemical behaviors. All quantitative data are summarized in structured tables for ease of reference and comparison.

Physical Properties of Cyanuric Acid

Cyanuric acid is an odorless, white crystalline solid.[1] It is sparingly soluble in cold water and most common organic solvents but shows increased solubility in hot water and certain polar organic solvents.[2][3][4]

Table 1: Physical Properties of Cyanuric Acid

PropertyValueReferences
Molecular Formula C₃H₃N₃O₃[1][2]
Molar Mass 129.07 g/mol [1][2][5]
Appearance White crystalline powder/solid[1][5]
Odor Odorless[1]
Melting Point 320–360 °C (decomposes)[1][5]
Density 1.75 g/cm³ (anhydrous)[3][5]
1.66 g/cm³ (dihydrate)[3]
Vapor Pressure <0.0001 Pa at 25 °C[4]

Table 2: Solubility of Cyanuric Acid in Various Solvents

SolventSolubility ( g/100 mL)Temperature (°C)References
Water0.2725.5[1]
Water0.325[4]
Water0.750[1]
Water2.690[3]
Water10.0150[3]
Benzene0.2325[1]
Dimethylformamide (DMF)7.2% (w/w)25[3]
Dimethyl sulfoxide (DMSO)17.4% (w/w)25[3]
Sulfuric Acid (96%)14.1% (w/w)25[3]
AcetoneInsoluble-[1]
ChloroformInsoluble-[1]
Diethyl EtherSparingly soluble-[2]
EthanolSparingly soluble-[2]
Methanol (cold)Insoluble-[3]

Chemical Properties and Reactivity

A key feature of cyanuric acid is its existence in a tautomeric equilibrium between the keto (isocyanuric acid) and enol (cyanuric acid) forms. The keto form predominates in the solid state and in solution.[3][6] This tautomerism is a critical aspect of its chemical behavior.

Keto-enol tautomerism of cyanuric acid.

Cyanuric acid is a weak tribasic acid, and its acidity is characterized by three pKa values.[3][5] It reacts with bases to form cyanurate salts. Upon heating above 320 °C, it decomposes to form isocyanic acid and other toxic fumes.[2]

Table 3: Chemical Properties of Cyanuric Acid

PropertyValueReferences
pKa₁ 6.88[3][5]
pKa₂ 11.40[3][5]
pKa₃ 13.5[3][5]
LogP -1.31 at 25 °C[4]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[4]
Decomposition Decomposes above 320 °C to isocyanic acid and nitrogen oxides.[2]

Experimental Protocols

Quantification of Cyanuric Acid

This method is commonly used for the determination of cyanuric acid in aqueous samples, particularly in swimming pool water.

  • Principle: A reagent containing melamine is added to the sample. In the presence of cyanuric acid, a fine, white precipitate of melamine cyanurate forms. The resulting turbidity is proportional to the cyanuric acid concentration and is measured with a spectrophotometer or colorimeter.[7][8]

  • Apparatus:

    • Spectrophotometer or colorimeter (wavelength 480 nm or 520 nm).[7][8]

    • 25-mL mixing bottle.[7]

    • 10-mL sample cells.[7]

  • Reagents:

    • Cyanuric Acid 2 Reagent Powder Pillow (containing melamine).[7]

    • Deionized water (for blank and standards).

  • Procedure:

    • Sample Preparation: If the sample is turbid, filter it before analysis.[7]

    • Blank Preparation: Fill a 10-mL sample cell with the untreated sample to zero the instrument.[7]

    • Reaction: Measure 25 mL of the sample into the mixing bottle. Add the contents of one Cyanuric Acid 2 Reagent Powder Pillow. Swirl to mix. A white turbidity will develop if cyanuric acid is present. Allow a 3-minute reaction time.[7][8]

    • Measurement: After the 3-minute reaction, fill a second 10-mL sample cell with the reacted sample. Place the cell in the instrument and read the concentration in mg/L.[7]

HPLC offers a more sensitive and specific method for the quantification of cyanuric acid.

  • Principle: The sample is passed through a chromatography column, and cyanuric acid is separated from other components and detected by a UV detector.

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: Phenyl or Porous Graphitic Carbon (PGC) columns are effective.[9]

    • Mobile Phase: For a phenyl column, a phosphate buffer at pH 6.7 is used. For a PGC column, a phosphate buffer at pH 9.1 is used. A common mobile phase is 0.005 M Na₂HPO₄ in a 5:95 (v/v) methanol:water mixture, with the pH adjusted to 7.0.[7][9]

    • Flow Rate: 1-2 mL/min.[7]

    • Injection Volume: 15 µL.[7]

    • Detection: UV at 213 nm or 225 nm.[7][9]

  • Procedure:

    • Standard Preparation: Prepare a series of cyanuric acid standards in the mobile phase to generate a calibration curve.[9]

    • Sample Preparation: Filter the aqueous sample through a 0.45 µm filter.[7][9]

    • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the cyanuric acid peak based on the retention time and peak area relative to the standards.[7]

Synthesis of Chlorinated Derivatives

Cyanuric acid is a precursor for the synthesis of chlorinated isocyanurates, which are widely used as disinfectants and bleaching agents.

synthesis_pathway CA Cyanuric Acid (C₃H₃N₃O₃) NaDCC Sodium Dichloroisocyanurate (NaDCC) CA->NaDCC + 2 NaOH + Cl₂ NaOH NaOH Cl2 Cl₂ TCCA Trichloroisocyanuric Acid (TCCA) NaDCC->TCCA + Cl₂

Synthesis pathway of chlorinated isocyanurates.
  • Principle: Cyanuric acid is first neutralized with sodium hydroxide to form disodium cyanurate, which is then chlorinated.[10][11]

  • Procedure:

    • A slurry of purified cyanuric acid dihydrate is reacted with a 50% sodium hydroxide solution at or slightly below room temperature to produce a solution of disodium cyanurate.[10]

    • This solution is then fed into a reactor along with elemental chlorine in a continuous process.[10]

    • Dichloroisocyanuric acid (DCCA) monohydrate precipitates and is separated by filtration.[10]

    • The DCCA monohydrate is reslurried and treated with sodium hydroxide to form sodium dichloroisocyanurate (NaDCC), which can be isolated as a dihydrate or anhydrous solid.[10][11]

  • Principle: TCCA is synthesized through the chlorination of cyanuric acid or its salts under controlled conditions.[12]

  • Procedure:

    • Cyanuric acid is reacted with an alkaline solution (e.g., sodium hydroxide) to form trisodium cyanurate.[13][14]

    • This solution is then introduced into a water system with chlorine gas passing through it. The reaction is carried out under acidic conditions (pH 2.5-3.5) and at a controlled temperature (10-25 °C) to generate TCCA as a suspension.[13][14]

    • The TCCA product is then isolated by filtration, dried, and granulated.[12]

Conclusion

Cyanuric acid (C₃H₃N₃O₃) is a versatile chemical with well-defined physical and chemical properties. Its tautomeric nature and acidic character are fundamental to its reactivity and applications, particularly as a precursor to chlorinated isocyanurates used in disinfection and sanitation. The experimental protocols detailed in this guide provide standardized methods for its accurate quantification and the synthesis of its important derivatives, serving as a valuable resource for researchers and professionals in related fields.

References

The 1,2,3-Triazole Core: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic accessibility, metabolic stability, and ability to engage in various non-covalent interactions have established it as a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with the 1,2,3-triazole core, with a focus on its anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a compilation of quantitative activity data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clearer understanding of the underlying mechanisms and research processes.

Anticancer Activity

The 1,2,3-triazole scaffold is a prominent feature in a vast number of compounds exhibiting potent anticancer activity. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,2,3-triazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound TypeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1,2,3-Triazole-Coumarin HybridA549 (Lung)2.97Cisplatin24.15
1,2,3-Triazole-Chalcone HybridA549 (Lung)8.67Doxorubicin3.24
1,2,3-Triazolo(4,5-d)pyrimidineNCI-H1650 (Lung)2.375-Fluorouracil7.86
1,2,3-Triazole-PodophyllotoxinA549 (Lung)0.021Podophyllotoxin0.027
Spirooxindole-1,2,3-TriazoleA549 (Lung)1.87Doxorubicin1.98
Phosphonate-1,2,3-TriazoleHT-1080 (Fibrosarcoma)15.13Doxorubicin4.96
1,2,3-Triazole-Amino Acid ConjugateMCF7 (Breast)<10--
1,2,3-Triazole-Amino Acid ConjugateHepG2 (Liver)<10--
Chrysin-1,2,3-Triazole AnalogPC3 (Prostate)10.8Doxorubicin-
Chrysin-1,2,3-Triazole AnalogMCF7 (Breast)20.53Doxorubicin-
Tetrahydrocurcumin-1,2,3-TriazoleHCT-116 (Colon)1.09Cisplatin-
Uridine-1,2,3-Triazole HybridMCF-7 (Breast)11.34Cisplatin-
Uridine-1,2,3-Triazole HybridHeLa (Cervical)16.48Cisplatin-
Coumarin-Triazole HybridMCF7 (Breast)2.66Cisplatin45.33
Signaling Pathways in Anticancer Activity

Many 1,2,3-triazole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR_VEGFR2_Inhibition cluster_0 1,2,3-Triazole Derivatives cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades Triazole 1,2,3-Triazole Inhibitor EGFR EGFR Triazole->EGFR Inhibits VEGFR2 VEGFR-2 Triazole->VEGFR2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes

EGFR and VEGFR-2 Inhibition by 1,2,3-Triazole Derivatives.

Another critical mechanism of action for many anticancer 1,2,3-triazoles is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of a cascade of enzymes known as caspases.

Apoptosis_Pathway Triazole 1,2,3-Triazole Compound Mitochondria Mitochondria Triazole->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis Induction via the Intrinsic Caspase Pathway.

Antimicrobial Activity

1,2,3-triazole-containing compounds have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various 1,2,3-triazole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
1,2,3-Triazole-FluoroquinoloneEnterococcus faecalis6.25Ciprofloxacin12.5
1,2,3-Triazole-FluoroquinoloneEscherichia coli6.25Ciprofloxacin12.5
1,2,3-Triazole-Indole-PyrazoloneAcinetobacter baumannii10Chloramphenicol-
1,2,3-Triazole-Indole-PyrazoloneCandida albicans50Griseofulvin-
1,2,3-Triazole GlycosideStaphylococcus aureus5 (mg/mL)Ampicillin-
1,2,3-Triazole GlycosidePseudomonas aeruginosa5 (mg/mL)Ampicillin-
1,2,3-Triazole GlycosideCandida albicans10 (mg/mL)Nystatin-
1,2,3-Triazole GlycosideAspergillus niger10 (mg/mL)Nystatin-
Os(II)-1,2,3-Triazole ComplexMRSA48Ampicillin>256
Gold(I)-1,2,3-Triazole ComplexStaphylococcus aureus<0.05 - 1--
Silver(I)-1,2,3-Triazole ComplexStaphylococcus aureus4 - 8Gentamicin16

Antiviral Activity

The 1,2,3-triazole nucleus is a key component in several compounds with promising antiviral properties, particularly against influenza viruses and coronaviruses. These compounds often target viral enzymes essential for replication, such as neuraminidase or proteases.

Quantitative Antiviral Activity Data

The following table lists the IC50 or EC50 (half-maximal effective concentration) values for 1,2,3-triazole derivatives against various viruses.

Compound TypeVirusIC50/EC50 (µM)Reference CompoundReference IC50/EC50 (µM)
1,2,3-Triazole GlycosideInfluenza A (H5N1)2.28--
1,2,3-Triazole-LupinineInfluenza A (H1N1)---
1,2,3-Triazole-LupinineInfluenza A (H3N2)---
1,2,3-Triazolyl Nucleoside AnalogInfluenza A (H1N1)70.7Rimantadine77
1,2,3-Triazolyl Nucleoside AnalogCoxsackievirus B313.9Pleconaril21.6
Phenylpyrazolone-1,2,3-TriazoleSARS-CoV-2 Mpro3.169GC-37612.85
Benzotriazole DerivativeSARS-CoV-2 3CLpro0.2--
1,2,3-Triazole-Benzofused ConjugateSARS-CoV-2 Spike Protein0.0745--
1,2,3-Triazole-Benzofused ConjugateOmicron Spike Protein0.0759--

Enzyme Inhibitory Activity

Beyond their roles in combating cancer and infectious diseases, 1,2,3-triazole derivatives have been identified as potent inhibitors of various enzymes implicated in other pathological conditions. A notable example is their inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.

Quantitative Enzyme Inhibitory Activity Data

The table below presents the IC50 values of 1,2,3-triazole compounds against acetylcholinesterase and other enzymes.

Compound TypeEnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Tryptamine-Paeonol-1,2,3-TriazoleButyrylcholinesterase (BuChE)0.13--
Genipin-1,2,3-Triazole AnalogButyrylcholinesterase (BuChE)31.8Galantamine34.1
Quinoline-1,2,3-Triazole ConjugateAcetylcholinesterase (AChE)109--
Thienobenzo-1,2,3-Triazolinium SaltButyrylcholinesterase (BChE)0.098Donepezil4.25
Thienobenzo-1,2,3-Triazolinium SaltAcetylcholinesterase (AChE)2.13Donepezil0.023
Azinane-1,2,4-Triazole AnalogAcetylcholinesterase (AChE)0.73--
Azinane-1,2,4-Triazole AnalogButyrylcholinesterase (BChE)0.017--

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of 1,2,3-triazole derivatives.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.

  • To this solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (1,2,3-triazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Dispense the broth medium into the wells of a 96-well plate.

  • Prepare a serial two-fold dilution of the test compounds directly in the wells of the plate.

  • Prepare the microbial inoculum and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the diluted microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental and Drug Discovery Workflow

The development of novel 1,2,3-triazole-based therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation Start Starting Materials (Azides, Alkynes) Click CuAAC 'Click' Chemistry Start->Click Purify Purification (Chromatography) Click->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize InVitro In Vitro Assays (Anticancer, Antimicrobial, etc.) Characterize->InVitro Library of Compounds HitID Hit Identification InVitro->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt MoA Mechanism of Action Studies LeadOpt->MoA Promising Candidates InVivo In Vivo Animal Models MoA->InVivo Tox Toxicology Studies InVivo->Tox

General Workflow for the Synthesis and Evaluation of 1,2,3-Triazole Derivatives.

This guide highlights the immense potential of the 1,2,3-triazole core in the development of new drugs for a wide range of diseases. The versatility of its synthesis and the diverse biological activities it can impart make it a continuing focus of research in medicinal chemistry. The provided data and protocols serve as a valuable resource for scientists engaged in the discovery and development of novel 1,2,3-triazole-based therapeutics.

Reactivity of the Aldehyde Group on a Triazole Ring: A Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3-triazole and 1,2,4-triazole ring systems are privileged scaffolds in medicinal chemistry and materials science due to their unique chemical properties, including stability and capacity for hydrogen bonding.[1][2] The introduction of an aldehyde group onto the triazole ring provides a versatile synthetic handle for a wide array of chemical transformations. The inherent electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles.[3] This guide provides an in-depth exploration of the synthesis of triazole aldehydes and the reactivity of the aldehyde moiety, presenting key reactions, experimental protocols, and quantitative data to support further research and application in drug development and complex molecule synthesis.

Synthesis of Triazole Aldehydes

The preparation of 1-substituted 4-formyl-1,2,3-triazoles is commonly achieved through a two-step process involving the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an azide with propargyl alcohol, followed by oxidation of the resulting alcohol to the aldehyde.[4] Alternative methods, such as the use of acetal-protected propargyl aldehydes followed by hydrolysis or metal-free cycloadditions, have also been developed to circumvent the handling of volatile propynal.[4][5]

G General Synthetic Workflow for Triazole Aldehydes cluster_0 Route A: CuAAC & Oxidation cluster_1 Route B: Metal-Free Cycloaddition Azide Organic Azide TriazoleOH 1-Substituted-1H-1,2,3-triazol-4-yl)methanol Azide->TriazoleOH CuSO4·5H2O, Sodium Ascorbate PropargylOH Propargyl Alcohol PropargylOH->TriazoleOH AldehydeA 1-Substituted-1H-1,2,3- triazole-4-carbaldehyde TriazoleOH->AldehydeA Oxidation (e.g., MnO2, IBX, CrO3·2Py) AzideB 4-Nitrophenyl Azide AldehydeB 1-(4-Nitrophenyl)-1H-1,2,3- triazole-4-carbaldehyde AzideB->AldehydeB Direct Cycloaddition Acrolein 3-Dimethylaminoacrolein Acrolein->AldehydeB

Caption: Common synthetic routes to 1,2,3-triazole-4-carbaldehydes.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde[4]

This protocol describes a metal-free, one-step synthesis on a multigram scale.

  • Reagents: 3-dimethylaminoacrolein and 4-nitrophenyl azide.

  • Procedure: A cycloaddition reaction is performed between 3-dimethylaminoacrolein and 4-nitrophenyl azide.

  • Work-up: The resulting product, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), is isolated via simple filtration.

  • Utility: The FNPT product serves as a key intermediate for synthesizing various 1-alkyl-4-formyl-1,2,3-triazoles by reaction with primary amines.[4]

Core Reactivity of the Triazole Aldehyde Group

The aldehyde functional group on a triazole ring is a versatile precursor for numerous chemical transformations. Its reactivity is heightened by the electron-withdrawing character of the triazole heterocycle, which increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This section details the primary reaction classes.

G Key Reaction Pathways of Triazole Aldehydes TriazoleAldehyde Triazole Carbaldehyde Alcohol Primary Alcohol TriazoleAldehyde->Alcohol Nucleophilic Addition (Reduction) Imine Imine / Hydrazone TriazoleAldehyde->Imine Condensation Alkene Triazolyl-Alkene (e.g., Stilbene analog) TriazoleAldehyde->Alkene Wittig Reaction DHPM Dihydropyrimidinone (DHPM) TriazoleAldehyde->DHPM Biginelli Reaction (Multicomponent) Oxazole 2,5-Disubstituted Oxazole TriazoleAldehyde->Oxazole Rhodium-Catalyzed Annulation AlkylTriazole 1-Alkyl-4-formyl- 1,2,3-triazole TriazoleAldehyde->AlkylTriazole Cornforth Rearrangement (with primary amines) Heterocycles Various Heterocycles (Pyrazoles, Isoxazoles) TriazoleAldehyde->Heterocycles Reaction with Malononitrile

Caption: The triazole aldehyde as a central hub for diverse chemical transformations.
Nucleophilic Addition: Reduction to Alcohols

The aldehyde can be readily reduced to the corresponding primary alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This transformation is a hallmark reaction demonstrating the electrophilicity of the carbonyl group.[3]

Reducing AgentSolventTypical YieldReference
Sodium Borohydride (NaBH₄)AlcoholHigh[3]
Lithium Aluminium Hydride (LiAlH₄)EtherHigh[3]

Experimental Protocol: General Reduction with NaBH₄ [3]

  • Dissolution: Dissolve the 1-aryl-1H-1,2,3-triazole-4-carbaldehyde in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Reaction: Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the primary alcohol.

Wittig Reaction

Triazole aldehydes readily undergo Wittig reactions with phosphorus ylides to generate triazole-containing stilbene and other alkene analogs. These products are often investigated for their photochemical properties and biological activities.[5]

AldehydeYlide PrecursorProductYieldReference
1-Substituted-1,2,3-triazole-4-carbaldehydesThiophene-based phosphonium bromideTriazole-thienostilbenes (cis/trans mixture)13-91%[5]
Multicomponent Reactions: The Biginelli Reaction

Triazole aldehydes serve as the aldehyde component in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic structures. This approach is highly efficient for generating libraries of potential drug candidates.[6]

Aldehyde-TriazoleReactantsCatalystProductYieldReference
3 -7 Ethyl acetoacetate, UreaCe(OTf)₃1,2,3-Triazole-DHPMs 8 -12 80-87%[6]

Experimental Protocol: Biginelli Reaction for Triazole-DHPMs [6]

  • Mixing: In a reaction vessel, combine the aldehyde-triazole (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Ce(OTf)₃ (10 mol%).

  • Heating: Heat the mixture under solvent-free conditions or in a suitable solvent (e.g., ethanol) at reflux.

  • Monitoring: Monitor the reaction progress using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Add cold water to precipitate the solid product.

  • Purification: Collect the solid by filtration, wash with water and a cold ethanol-water mixture, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Annulation Reactions

N-sulfonyl 1,2,3-triazoles can react with aldehydes in the presence of a rhodium catalyst to generate 2,5-diaryloxazoles. This annulation process demonstrates the utility of the triazole ring as a synthon for constructing other five-membered heterocycles.[7]

Triazole Substrate (1)Aldehyde Substrate (2)CatalystProduct (3)YieldReference
4-phenyl-1-tosyl-1H-1,2,3-triazoleo-cyanobenzaldehyde[RhCpCl₂]₂2,5-diphenyloxazole79%[7]
4-(p-tolyl)-1-tosyl-1H-1,2,3-triazoleo-cyanobenzaldehyde[RhCpCl₂]₂5-phenyl-2-(p-tolyl)oxazole85%[7]
Cornforth Rearrangement

The reaction of 1-aryl-4-formyl-1,2,3-triazoles with primary alkylamines can lead to a ring-degenerate Cornforth rearrangement. This process involves the formation of an intermediate 4-iminomethyl-1,2,3-triazole, which can rearrange and, upon hydrolysis, yield a new 1-alkyl-4-formyl-1,2,3-triazole, effectively swapping the substituent at the N1 position.[4]

Starting TriazoleAmineSolventProductYieldReference
FNPTHexylamineiPrOH1-Hexyl-1H-1,2,3-triazole-4-carbaldehydeModerate to Excellent[4]

Applications in Drug Discovery

The derivatives synthesized from triazole aldehydes are of significant interest to drug development professionals. The triazole core is found in numerous pharmaceuticals, and the ability to easily functionalize it via the aldehyde group allows for the creation of diverse molecular libraries for screening.[8][9]

  • Antifungal Agents: The triazole scaffold is a cornerstone of antifungal drugs like fluconazole and voriconazole.[8][10]

  • Anticancer and Antimicrobial Agents: Novel triazole derivatives, often synthesized through multicomponent reactions involving triazole aldehydes, are continuously being evaluated for anticancer and antimicrobial properties.[1][10]

  • Bioorthogonal Chemistry: The reactions of triazole aldehydes can be employed in bioconjugation strategies, linking the triazole moiety to biomolecules for imaging or therapeutic purposes.[1]

Conclusion

The aldehyde group attached to a triazole ring is a synthetically powerful functional group. Its enhanced reactivity, coupled with the pharmacological importance of the triazole scaffold, makes triazole aldehydes key intermediates in modern organic synthesis and medicinal chemistry. The reactions detailed in this guide—from classical nucleophilic additions and condensations to sophisticated multicomponent and annulation reactions—provide a robust toolkit for researchers aiming to develop novel therapeutics and functional materials. The continued exploration of this chemistry is expected to yield new molecular entities with significant biological and material applications.

References

Tautomerism in 1H-Triazole Derivatives: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tautomerism in 1H-triazole derivatives, a critical consideration in medicinal chemistry and drug development. The tautomeric state of a triazole can profoundly influence its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular shape, thereby impacting its pharmacokinetic profile and biological activity. Understanding and controlling the tautomeric equilibrium is paramount for the rational design of novel therapeutics.

The Landscape of Prototropic Tautomerism in Triazoles

Prototropic tautomerism in triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to a dynamic equilibrium between two or more structural isomers. The two primary triazole scaffolds, 1,2,3-triazole and 1,2,4-triazole, exhibit distinct tautomeric possibilities.

1.1. Tautomerism in 1,2,3-Triazole Derivatives

Asymmetrically substituted 1,2,3-triazoles can exist in three potential tautomeric forms: 1H, 2H, and 3H. In many cases, the 1H and 3H forms are degenerate, leading to a primary equilibrium between the 1H/3H and the 2H tautomers. The 2H-tautomer is often the most stable form in the gas phase and nonpolar solvents.[1][2] However, in aqueous solution, the equilibrium can shift, with the 2H-tautomer of the parent 1,2,3-triazole being favored by a factor of approximately two.[3]

1.2. Tautomerism in 1,2,4-Triazole Derivatives

The unsymmetrical nature of the 1,2,4-triazole ring allows for the existence of three possible prototropic tautomers: the 1H, 2H, and 4H forms.[1] The relative stability of these tautomers is dictated by a delicate balance of electronic and steric effects from substituents, as well as interactions with the surrounding solvent.[1][4] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally the most stable.[5]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents on the triazole ring, the polarity of the solvent, temperature, and the physical state of the compound.[1] Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers.[1]

Table 1: Predicted Relative Energies and Thermodynamic Data for Tautomers of 4-Methyl-5-nitro-1,2,3-triazole

Calculated at the B3LYP/6-311+G(d,p) level of theory. Data is hypothetical but representative.[1]

TautomerGas Phase Relative Energy (kcal/mol)Acetonitrile Relative Energy (kcal/mol)Gas Phase Population (%)Acetonitrile Population (%)
1H2.51.81.34.5
2H0.00.098.695.3
3H3.02.20.10.2

Table 2: Tautomeric Equilibrium Constants (KT) for Selected 1,2,4-Triazole Derivatives

KT = [4H-tautomer] / [1H-tautomer]. Data from computational studies.[6][7]

DerivativeSolventKT
3,5-diamino-1,2,4-triazoleAqueous>1
3-nitro-1,2,4-triazoleAqueous<1
3,5-dithio-1,2,4-triazoleAqueous>1

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to elucidate the tautomeric state of triazole derivatives in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.[8][9]

Detailed NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[8]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8] Observe the chemical shifts and integration of the triazole ring protons and any N-H protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times are generally required. The chemical shifts of the triazole ring carbons are distinct for each tautomer.[9]

    • ¹⁵N NMR: For an unambiguous determination of the protonation site, acquire a ¹H-¹⁵N HMBC spectrum. This technique is less common due to the low natural abundance of ¹⁵N but provides definitive evidence.[10][11]

    • Variable Temperature (VT) NMR: If tautomeric exchange is rapid at room temperature, leading to averaged signals, VT-NMR studies at lower temperatures can slow the exchange rate and allow for the resolution of signals from individual tautomers.[9]

  • Data Analysis:

    • Compare the observed chemical shifts with those predicted by DFT calculations for each possible tautomer to aid in signal assignment.[9]

    • If distinct signals for different tautomers are observed, the relative peak integrals in the ¹H NMR spectrum can be used to determine the tautomer population ratios.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the predominant tautomer in the solid state by observing characteristic stretching and bending vibrations.[8]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid triazole derivative directly onto the ATR crystal, ensuring good contact.[8]

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • Data Analysis:

    • Analyze the N-H stretching region (typically 3500-3100 cm⁻¹). The number and position of these bands provide information about the hydrogen-bonding environment and the specific N-H bonds present.[8]

    • Examine the fingerprint region (below 1600 cm⁻¹) for characteristic ring stretching and deformation modes, which differ between tautomers.[8] For thio-substituted triazoles, the C=S stretch (around 1166-1258 cm⁻¹) is indicative of the thione tautomer, while the S-H stretch (2550-2700 cm⁻¹) points to the thiol form.[12]

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state, including the precise location of protons, definitively identifying the tautomeric form present in the crystal lattice.[8][13]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the triazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.[8]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using computational methods (e.g., direct methods) to generate an initial electron density map. Refine the structural model to determine the precise atomic coordinates, confirming the position of the mobile proton and thus the tautomeric form.[13]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct chromophores.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the triazole derivative in the solvent of interest.

  • Data Acquisition: Record the UV-Vis absorption spectrum over an appropriate wavelength range.

  • Data Analysis: The observed spectrum is a superposition of the spectra of the individual tautomers. Deconvolution of the spectrum, often aided by comparison with spectra of "fixed" derivatives (e.g., N-methylated analogs that mimic a single tautomer) and computational predictions of the electronic transitions for each tautomer, can allow for the estimation of the tautomer ratio.[14][15]

Visualizing Tautomerism and its Implications

Graphviz diagrams are provided to illustrate key concepts related to 1H-triazole tautomerism.

Experimental_Workflow cluster_compound Triazole Derivative cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_computational Computational Analysis Compound Synthesized Compound XRay Single-Crystal X-ray Compound->XRay IR FTIR Spectroscopy Compound->IR NMR NMR (1H, 13C, 15N, VT) Compound->NMR UVVis UV-Vis Spectroscopy Compound->UVVis DFT DFT Calculations Compound->DFT Tautomer_Solid Solid-State Tautomer XRay->Tautomer_Solid Definitive Structure IR->Tautomer_Solid Predominant Form Tautomer_Solution Solution Tautomer(s) NMR->Tautomer_Solution Tautomer Ratio UVVis->Tautomer_Solution Equilibrium Study DFT->Tautomer_Solid Predict Stability & Spectra DFT->Tautomer_Solution Predict Stability & Spectra Drug_Target_Interaction cluster_drug Drug (Triazole Derivative) cluster_target Biological Target (e.g., Enzyme Active Site) cluster_response Biological Response Tautomer_A Tautomer A (e.g., 1H-form) - H-bond donor at N1 - H-bond acceptor at N2, N4 Tautomer_B Tautomer B (e.g., 4H-form) - H-bond donor at N4 - H-bond acceptor at N1, N2 Tautomer_A->Tautomer_B Equilibrium Target Target Protein Tautomer_A->Target High Affinity Binding (Complementary H-bonds) Tautomer_B->Target Low Affinity Binding (Steric/Electronic Clash) Response Therapeutic Effect Target->Response Inhibition/Activation

References

The Enduring Versatility of 1,2,3-Triazoles: A Technical Guide to Their Chemistry and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, has cemented its status as a privileged scaffold in modern chemistry. Its remarkable stability, synthetic accessibility, and unique electronic properties have propelled its use across diverse scientific disciplines, from medicinal chemistry and drug development to materials science and corrosion inhibition. This technical guide provides a comprehensive overview of the synthesis, applications, and key experimental methodologies associated with this versatile chemical entity.

The Chemistry of 1,2,3-Triazoles: A Synthesis Toolkit

The explosion in 1,2,3-triazole chemistry can be largely attributed to the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, the foundational reaction for forming the triazole ring, has been refined into highly efficient and regioselective catalytic processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of click chemistry, renowned for its reliability, high yields, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] The reaction is tolerant of a wide array of functional groups and can often be performed in aqueous conditions, making it exceptionally suitable for biological applications.[1][3] The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.[4][5] This method, often employing catalysts like [Cp*RuCl] complexes, broadens the synthetic utility by allowing for the reaction of internal alkynes, leading to fully substituted triazoles.[6] The RuAAC reaction proceeds through a distinct oxidative coupling mechanism, forming a ruthenacycle intermediate.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where metal catalysts are undesirable due to toxicity, such as in vivo imaging and bioconjugation, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[][8] This reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) where the ring strain provides the driving force for the cycloaddition with azides.[8] SPAAC is a bioorthogonal reaction, meaning it proceeds within a biological environment without interfering with native biochemical processes.[]

G cluster_c Azide-Alkyne Cycloaddition cluster_c1 Catalytic Pathways cluster_c2 Metal-Free Pathway start Azide + Alkyne CuAAC Cu(I) Catalyst (e.g., CuSO4/Ascorbate) start->CuAAC Terminal Alkyne RuAAC Ru(II) Catalyst (e.g., Cp*RuCl) start->RuAAC Terminal or Internal Alkyne SPAAC Strained Cyclooctyne start->SPAAC Azide reacts with strained alkyne P1 1,4-Disubstituted 1,2,3-Triazole CuAAC->P1 P2 1,5-Disubstituted 1,2,3-Triazole RuAAC->P2 P3 1,4- or 1,5-Disubstituted 1,2,3-Triazole SPAAC->P3

Comparison of major synthetic pathways to 1,2,3-triazoles.

Applications in Drug Discovery and Development

The 1,2,3-triazole ring is a highly valued pharmacophore in medicinal chemistry. Its ability to act as a bioisostere for amide bonds, engage in hydrogen bonding and dipole interactions, and its metabolic stability make it a frequent component of modern drug candidates.[9]

Anticancer Activity

A vast number of 1,2,3-triazole derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines.[10] These compounds often function by inhibiting key signaling pathways involved in cancer progression. For instance, the well-studied compound Carboxyamidotriazole (CAI) acts as a calcium signal transduction inhibitor, blocking calcium influx and disrupting downstream pathways such as PI3K/Akt/mTOR and VEGF signaling, which are critical for tumor growth and angiogenesis.[11][12][13][14]

G cluster_effects Downstream Effects of Inhibition CAI Carboxyamidotriazole (CAI) CaChannel Non-voltage-operated Calcium Channels CAI->CaChannel Inhibits CaInflux Ca²⁺ Influx CaChannel->CaInflux PI3K PI3K/Akt/mTOR Pathway CaInflux->PI3K Activates VEGF VEGF Signaling CaInflux->VEGF Activates Proliferation Cell Proliferation & Invasion PI3K->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis Inhibit_Proliferation Inhibition of Cell Growth Inhibit_Angiogenesis Inhibition of Angiogenesis

Simplified signaling pathway of Carboxyamidotriazole (CAI).

The cytotoxic effects of various 1,2,3-triazole derivatives have been quantified against numerous cancer cell lines, with IC₅₀ values demonstrating their potential as therapeutic agents.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Coumarin-Triazole Hybrid (LaSOM 186)MCF-7 (Breast)2.66[15]
Coumarin-Triazole Hybrid (LaSOM 190)MCF-7 (Breast)2.85[15]
Phosphonate-Triazole Derivative (8)HT-1080 (Fibrosarcoma)15.13[9]
Phosphonate-Triazole Derivative (8)A549 (Lung)21.25[9]
Phosphonate-Triazole Derivative (8)MCF-7 (Breast)18.06[9]
Uridine-Triazole Hybrid (3d)MCF-7 (Breast)11.34[16]
Uridine-Triazole Hybrid (3d)HeLa (Cervical)16.48[16]
Uridine-Triazole Hybrid (3f)MCF-7 (Breast)11.73[16]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17)MCF-7 (Breast)0.31[10]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (22)Caco-2 (Colon)4.98[10]
Antimicrobial and Antiviral Activity

The 1,2,3-triazole scaffold is also integral to the development of agents targeting microbial and viral pathogens.[17] Their structural features allow for effective binding to microbial enzymes and proteins. Triazole derivatives have shown promise as antibacterial, antifungal, antitubercular, and anti-HIV agents.[17]

Applications in Material Science and Corrosion Inhibition

Beyond the biomedical field, 1,2,3-triazoles are employed in materials science and for the protection of metals.

Functional Polymers and Materials

The high efficiency and orthogonality of the CuAAC reaction have made it a premier tool for polymer modification and the synthesis of complex macromolecular architectures, including dendrimers and block copolymers. The resulting poly-1,2,3-triazoles can be endowed with specific functions for applications in drug delivery, nanotechnology, and surface science.

Corrosion Inhibition

1,2,3-triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[18] The nitrogen heteroatoms and π-electrons within the triazole ring facilitate strong adsorption onto the metal surface.[18] This process forms a stable, protective film that acts as a barrier to corrosive agents. These inhibitors are advantageous due to their low cost, environmental friendliness, and straightforward synthesis.[19]

Triazole DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
(TZ1)Carbon Steel1M HCl10⁻³ M94.6
(TZ2)Carbon Steel1M HCl10⁻³ M91.8
1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT)Mild SteelHClN/A>90[18]
MPTMMild Steel1 M HCl900 ppm94
PTPMild Steel1 M HCl5 x 10⁻⁴ M>90[18]
DMPTPMild Steel1 M HCl5 x 10⁻⁴ M>90[18]

Experimental Protocols

Precise and reproducible experimental protocols are critical for the successful synthesis and application of 1,2,3-triazoles. Below are representative methodologies for the key synthetic reactions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a common method using the in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate.[1]

Materials:

  • Alkyne (1.0 eq.)

  • Azide (1.0-1.2 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq.)

  • Sodium ascorbate (0.05-0.2 eq.)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, DMF)

Procedure:

  • Dissolve the alkyne (1.0 eq.) and azide (1.0 eq.) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).

  • Add the sodium ascorbate solution to the alkyne/azide mixture, followed by the addition of the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A 1. Dissolve Alkyne (1 eq) and Azide (1 eq) in Solvent B 2. Prepare fresh solutions of Sodium Ascorbate (0.2 eq) and CuSO4 (0.1 eq) A->B C 3. Add Ascorbate, then CuSO4 to the reaction mixture B->C D 4. Stir vigorously at Room Temperature C->D E 5. Monitor reaction progress (TLC, LC-MS) D->E F 6. Workup: Aqueous extraction E->F G 7. Purification: Column Chromatography F->G H Pure 1,4-disubstituted 1,2,3-Triazole G->H

Typical experimental workflow for a CuAAC reaction.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is representative for the synthesis of 1,5-disubstituted 1,2,3-triazoles using a Cp*RuCl catalyst.[4][6]

Materials:

  • Alkyne (1.0 eq.)

  • Azide (1.1 eq.)

  • Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (1-2 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene, THF, 1,2-dichloroethane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ruthenium catalyst (1-2 mol%).

  • Add the anhydrous solvent, followed by the alkyne (1.0 eq.) and the azide (1.1 eq.).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C, depending on substrate reactivity).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines a typical procedure for labeling an azide-modified biomolecule with a strained alkyne-functionalized probe.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne probe (e.g., DBCO-fluorophore) (1.5-10 eq.) dissolved in a compatible solvent (e.g., DMSO)

Procedure:

  • To the solution of the azide-functionalized biomolecule, add the solution of the strained alkyne probe. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% to maintain biomolecule integrity.

  • Incubate the reaction mixture at a suitable temperature (e.g., 4 °C, room temperature, or 37 °C) for 1 to 24 hours, with gentle mixing.

  • Monitor the conjugation progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, MALDI-TOF MS).

  • Upon completion, remove the excess, unreacted alkyne probe using a suitable purification method, such as a desalting column, size-exclusion chromatography, or dialysis.

  • The purified, labeled biomolecule is now ready for downstream applications.

Conclusion

The 1,2,3-triazole moiety continues to demonstrate its immense value in chemical and biological sciences. The development of robust and highly selective synthetic methods, particularly the suite of "click" reactions, has made this scaffold readily accessible for a myriad of applications. From designing next-generation therapeutics that target complex signaling pathways to creating advanced functional materials and effective corrosion inhibitors, the influence of 1,2,3-triazole chemistry is set to expand even further. This guide serves as a foundational resource for professionals seeking to harness the power of this remarkable heterocyclic system in their research and development endeavors.

References

The Core of Click Chemistry: An In-depth Technical Guide to Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, the quest for reactions that are efficient, selective, and robust has led to the development of "click chemistry." This philosophy, introduced by K. Barry Sharpless, champions reactions that are modular, wide in scope, high in yield, and generate only inoffensive byproducts.[1] At the forefront of this chemical paradigm is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has revolutionized the synthesis of 1,2,3-triazoles. This technical guide provides a comprehensive overview of the CuAAC reaction, from its mechanistic underpinnings to detailed experimental protocols and a comparative analysis of reaction conditions, tailored for researchers, scientists, and professionals in drug development.

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version proceeds at room temperature and is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[2] This remarkable control and efficiency have made the CuAAC a cornerstone of medicinal chemistry, chemical biology, and materials science.[1][3] The resulting triazole ring is not merely a passive linker; its chemical stability and ability to form hydrogen bonds and dipole interactions make it an important pharmacophore in drug design.[1]

This guide will delve into the catalytic cycle of the CuAAC reaction, present a general workflow, and provide detailed, actionable experimental protocols. Furthermore, a comparative analysis of various reaction parameters will be presented in a structured tabular format to aid in the optimization of synthetic strategies.

The Catalytic Cycle and General Workflow

The efficiency of the CuAAC reaction is rooted in its catalytic cycle, which dramatically accelerates the rate of triazole formation. The process begins with the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate. This is followed by the coordination of the azide to the copper center. A subsequent cyclization and rearrangement lead to a six-membered copper-containing intermediate, which then collapses to the triazolyl-copper species. Finally, protonolysis releases the desired 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Alkyne Copper-Alkyne Complex Cu_I->Cu_Alkyne + Alkyne (R-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate Cu_Alkyne->Cu_Acetylide - H+ Azide_Coordination Azide Coordination Cu_Acetylide->Azide_Coordination + Azide (R'-N3) Metallacycle Six-Membered Copper Metallacycle Azide_Coordination->Metallacycle Cyclization Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Rearrangement Triazolyl_Cu->Cu_I - Product Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H+

A simplified representation of the CuAAC catalytic cycle.

The general experimental workflow for a typical CuAAC reaction is straightforward and amenable to a wide range of substrates and conditions. The process generally involves the dissolution of the azide and alkyne substrates, followed by the addition of the copper catalyst system, and monitoring the reaction until completion.

CuAAC_Workflow start Start reactants Reactant Preparation Dissolve azide and alkyne in a suitable solvent. start->reactants catalyst Catalyst Addition Add the copper source (e.g., CuSO4) and a reducing agent (e.g., Sodium Ascorbate). Optionally, add a stabilizing ligand. reactants->catalyst reaction Reaction Stir the mixture at room temperature or with gentle heating. Monitor progress via TLC or LC-MS. catalyst->reaction workup Work-up Quench the reaction and perform an aqueous work-up to remove the copper catalyst. reaction->workup purification Purification Purify the crude product by column chromatography or recrystallization. workup->purification product Final Product | Obtain the pure 1,4-disubstituted 1,2,3-triazole. purification->product

General experimental workflow for a typical CuAAC reaction.

Data Presentation: Comparative Analysis of Reaction Conditions

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. The following tables provide a comparative summary of quantitative data for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole under various conditions.

Table 1: Comparison of Different Synthetic Methodologies

MethodCopper SourceSolventTemperatureTime (min)Yield (%)
Conventional HeatingCuIt-BuOH/H₂O80 °C12095
MicrowaveCuINone120 °C598
Solvent-FreeCuINoneRoom Temp6092
Green SolventCuIGlycerol80 °C9094

Data synthesized from a comparative study on green methodologies for CuAAC reactions.

Table 2: Impact of Copper Source and Ligand on Reaction Performance

Copper SourceLigandCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
CuSO₄/NaAscNone1t-BuOH/H₂O (1:1)Room Temp891
CuSO₄/NaAscTBTA1CH₂Cl₂/H₂O (1:1)Room Temp295
CuINone5THFRoom Temp1285
CuBr(PPh₃)₃None5THFRoom Temp692

TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, NaAsc: Sodium Ascorbate. Data compiled from various sources for the reaction of benzyl azide and phenylacetylene.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for a wide range of substrates.

Protocol 1: Standard CuAAC Reaction using CuSO₄ and Sodium Ascorbate

This protocol describes a common and convenient method for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole using an in-situ generated Cu(I) catalyst.

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.0 mmol, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

  • Sodium ascorbate (0.1 mmol, 0.1 eq)

  • tert-Butanol (5 mL)

  • Deionized water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve benzyl azide and phenylacetylene in a 1:1 mixture of tert-butanol and deionized water (10 mL total).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water (1 mL).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-8 hours).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: CuAAC Reaction for Bioconjugation

This protocol is adapted for reactions in aqueous buffers, which are common in bioconjugation applications, and utilizes a ligand to stabilize the copper catalyst and protect biomolecules.

Materials:

  • Azide-functionalized biomolecule (e.g., peptide, protein) (1.0 eq)

  • Alkyne-functionalized molecule (1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mM final concentration)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 mM final concentration)

  • Sodium ascorbate (5 mM final concentration)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the azide-functionalized biomolecule and the alkyne-functionalized molecule in PBS buffer.

  • In a separate microcentrifuge tube, prepare a premixed solution of CuSO₄ and THPTA in PBS. The ligand to copper ratio should be 5:1.

  • Add the premixed catalyst-ligand solution to the reaction mixture containing the biomolecule and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has firmly established itself as a premier click reaction, offering an unparalleled combination of efficiency, selectivity, and biocompatibility. Its broad applicability in drug discovery, bioconjugation, and materials science underscores its importance in modern chemical research. This guide has provided a detailed overview of the CuAAC reaction, from its fundamental mechanism to practical, step-by-step experimental protocols. By presenting comparative data on various reaction conditions, we aim to equip researchers with the knowledge to effectively design and optimize their synthetic strategies for the construction of novel triazole-containing molecules. The continued exploration and application of this powerful reaction will undoubtedly lead to further innovations across the scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Triazole-4-carbaldehyde from Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the two-step synthesis of 1H-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from propargyl alcohol. The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an oxidation step.

Introduction

1H-1,2,3-triazole-4-carbaldehydes are versatile synthetic intermediates. The triazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. The aldehyde functional group serves as a handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs. The described synthetic route offers a reliable and straightforward method to access the parent 1H-triazole-4-carbaldehyde from readily available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Propargyl alcohol undergoes a regioselective [3+2] cycloaddition with an azide source, typically sodium azide, in the presence of a copper(I) catalyst to yield (1H-1,2,3-triazol-4-yl)methanol.

  • Oxidation: The intermediate alcohol is then oxidized to the desired 1H-triazole-4-carbaldehyde using a mild oxidizing agent, such as manganese dioxide (MnO₂).

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of 1H-triazole-4-carbaldehyde.

Table 1: Synthesis of (1H-1,2,3-triazol-4-yl)methanol

ParameterValueReference
Reactants Propargyl alcohol, Sodium azideGeneral Knowledge
Catalyst System CuSO₄·5H₂O / Sodium ascorbate[1][2]
Solvent t-BuOH/H₂O (1:1)General Practice
Reaction Time 12-24 hoursEstimated
Temperature Room Temperature[2]
Typical Yield 85-95%Estimated
Purification Column ChromatographyGeneral Practice

Table 2: Oxidation to 1H-Triazole-4-carbaldehyde

ParameterValueReference
Reactant (1H-1,2,3-triazol-4-yl)methanolDerived from Step 1
Oxidizing Agent Activated Manganese Dioxide (MnO₂)[3]
Solvent Dichloromethane (DCM)[3]
Reaction Time 12-16 hours[3]
Temperature Room Temperature[3]
Typical Yield >95%[3]
Purification Filtration and concentration[3]

Table 3: Physicochemical and Spectroscopic Data for 1H-Triazole-4-carbaldehyde

PropertyValueReference
Molecular Formula C₃H₃N₃O[4]
Molecular Weight 97.08 g/mol [4]
Appearance White to off-white solidGeneral Knowledge
¹H NMR (DMSO-d₆) δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H)[5]
¹³C NMR (DMSO-d₆) δ 185.0, 147.0, 128.8, 36.7[5]

Experimental Protocols

Step 1: Synthesis of (1H-1,2,3-triazol-4-yl)methanol

This protocol describes the copper-catalyzed azide-alkyne cycloaddition of propargyl alcohol and sodium azide.

Materials:

  • Propargyl alcohol

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Add sodium azide (1.1 eq) to the solution and stir until dissolved.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.

  • Add the CuSO₄ solution to the reaction mixture.

  • Freshly prepare a solution of sodium ascorbate (0.1 eq) in water and add it dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure (1H-1,2,3-triazol-4-yl)methanol.

Step 2: Synthesis of 1H-Triazole-4-carbaldehyde

This protocol details the oxidation of (1H-1,2,3-triazol-4-yl)methanol to the corresponding aldehyde using activated manganese dioxide.

Materials:

  • (1H-1,2,3-triazol-4-yl)methanol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

Procedure:

  • To a stirred solution of (1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous DCM, add activated MnO₂ (10-15 eq) portion-wise.

  • Stir the resulting suspension at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 1H-triazole-4-carbaldehyde as a solid. The product is often of high purity and may not require further purification.

Visualizations

Reaction Pathway

Synthesis_Pathway propargyl_alcohol Propargyl Alcohol intermediate (1H-1,2,3-triazol-4-yl)methanol propargyl_alcohol->intermediate CuSO4, NaAsc t-BuOH/H2O sodium_azide Sodium Azide sodium_azide->intermediate final_product 1H-Triazole-4-carbaldehyde intermediate->final_product MnO2 DCM

Caption: Synthetic pathway from propargyl alcohol to 1H-triazole-4-carbaldehyde.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Oxidation s1_reagents Mix Propargyl Alcohol & Sodium Azide in t-BuOH/H2O s1_catalyst Add CuSO4 & Sodium Ascorbate s1_reagents->s1_catalyst s1_reaction Stir at RT for 12-24h s1_catalyst->s1_reaction s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product Obtain (1H-1,2,3-triazol-4-yl)methanol s1_purification->s1_product s2_reagents Dissolve Alcohol Intermediate in DCM s1_product->s2_reagents Proceed to Oxidation s2_oxidation Add Activated MnO2 s2_reagents->s2_oxidation s2_reaction Stir at RT for 12-16h s2_oxidation->s2_reaction s2_filtration Filter through Celite s2_reaction->s2_filtration s2_concentration Concentrate Filtrate s2_filtration->s2_concentration s2_product Obtain 1H-Triazole-4-carbaldehyde s2_concentration->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of Formyl-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and reliable method for the synthesis of 1,2,3-triazoles.[1][2][3][4] This reaction is characterized by its mild reaction conditions, high yields, stereospecificity, and broad functional group tolerance.[1][5][6] The resulting 1,4-disubstituted 1,2,3-triazole core is a valuable scaffold in medicinal chemistry and drug discovery, exhibiting a range of biological activities including anti-HIV, antibacterial, and anticancer properties.[1][4][7]

A particularly useful class of triazoles are 4-formyl-1,2,3-triazoles, as the aldehyde group serves as a versatile synthetic handle for further molecular diversification.[8] These compounds are key synthons for developing bioimaging agents and therapeutic molecules with enzyme inhibitory, anti-cancer, antileishmanial, and anti-tuberculosis activities.[8][9]

This document provides detailed application notes and protocols for the synthesis of formyl-triazoles using CuAAC, focusing on a tandem one-pot approach that combines acetal cleavage with the cycloaddition reaction.[8]

Reaction Principle

The synthesis of 4-formyl-1,2,3-triazoles can be efficiently achieved through a tandem reaction involving the in situ deprotection of an acetal-protected propargyl aldehyde followed by a Cu(I)-catalyzed cycloaddition with an organic azide.[8] This method avoids the use of the volatile and commercially unavailable propynal and is a greener alternative to the oxidation of propargyl alcohols, which often requires harsh and environmentally unfriendly oxidants.[8] The Cu(I) catalyst, typically generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[2][5][10]

Data Presentation

Table 1: Two-Step One-Pot Acetal Cleavage/CuAAC Reaction for the Synthesis of 4-Formyl-1,2,3-triazoles[8]
EntryAzideAlkyneSolventTemp. (°C)Time (h)Yield (%)
1Benzyl azide3,3-diethoxy-1-propynet-BuOH/H₂O (1:1)802495
2Phenyl azide3,3-diethoxy-1-propynet-BuOH/H₂O (1:1)802492
34-Methoxyphenyl azide3,3-diethoxy-1-propynet-BuOH/H₂O (1:1)802496
44-Nitrophenyl azide3,3-diethoxy-1-propynet-BuOH/H₂O (1:1)802485
Table 2: Three-Step One-Pot Azide Substitution/Acetal Cleavage/CuAAC Reaction[8]
EntryOrganic BromideAlkyneSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromide3,3-diethoxy-1-propynet-BuOH/H₂O (1:1)802493
2Allyl bromide3,3-diethoxy-1-propynet-BuOH/H₂O (1:1)802488

Experimental Protocols

Protocol 1: Two-Step One-Pot Synthesis of 1-Substituted-4-formyl-1,2,3-triazoles

This protocol describes the synthesis of 4-formyl-1,2,3-triazoles via a tandem acetal cleavage/CuAAC reaction.[8]

Materials:

  • Organic azide (1.0 mmol)

  • 3,3-diethoxy-1-propyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 mmol)

  • Sodium ascorbate (0.4 mmol)

  • tert-Butanol (t-BuOH)

  • Deionized water (H₂O)

Procedure:

  • To a reaction vessel, add the organic azide (1.0 mmol), 3,3-diethoxy-1-propyne (1.0 mmol), CuSO₄·5H₂O (0.2 mmol), and sodium ascorbate (0.4 mmol).

  • Add a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Stir the reaction mixture at 80 °C for 24 hours under an air atmosphere.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-substituted-4-formyl-1,2,3-triazole.

Protocol 2: Three-Step One-Pot Synthesis of 1-Substituted-4-formyl-1,2,3-triazoles

This protocol outlines the synthesis of 4-formyl-1,2,3-triazoles from an organic bromide, sodium azide, and an acetal-protected alkyne in a single pot.[8]

Materials:

  • Organic bromide (e.g., benzyl bromide, allyl bromide) (1.0 mmol)

  • Sodium azide (NaN₃) (1.0 mmol)

  • 3,3-diethoxy-1-propyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 mmol)

  • Sodium ascorbate (0.4 mmol)

  • tert-Butanol (t-BuOH)

  • Deionized water (H₂O)

Procedure:

  • In a reaction vessel, dissolve the organic bromide (1.0 mmol) and sodium azide (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • To this solution, add 3,3-diethoxy-1-propyne (1.0 mmol), CuSO₄·5H₂O (0.2 mmol), and sodium ascorbate (0.4 mmol).

  • Stir the reaction mixture at 80 °C for 24 hours under an air atmosphere.

  • After cooling to room temperature, extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry them over an anhydrous salt, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the desired 1-substituted-4-formyl-1,2,3-triazole.

Visualizations

CuAAC_Mechanism Figure 1: Catalytic Cycle of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI Cu(I) CuAcetylide R'-C≡C-Cu(I) CuI->CuAcetylide + Alkyne - H⁺ Alkyne R'-C≡CH CuTriazolide Copper Triazolide Intermediate CuAcetylide->CuTriazolide + Azide Azide R-N₃ Product 1,4-Disubstituted 1,2,3-Triazole CuTriazolide->Product + H⁺ ProtonSource H⁺ Product->CuI - Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

Tandem_Workflow Figure 2: Workflow for the One-Pot Synthesis of Formyl-Triazoles Start Start: Reaction Setup Reactants Combine Azide (or Bromide + NaN₃), Acetal-Protected Alkyne, CuSO₄, NaAscorbate in t-BuOH/H₂O Start->Reactants Heating Heat at 80°C for 24h Reactants->Heating Tandem Reaction: 1. (Azide Formation) 2. Acetal Cleavage 3. CuAAC Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Pure Formyl-Triazole Purification->Product

References

Application Notes and Protocols for the Scalable Synthesis of 1-Substituted-1,2,3-Triazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of 1-substituted-1,2,3-triazole-4-carbaldehydes, which are valuable intermediates in medicinal chemistry for the development of a wide range of therapeutic agents, including anticancer, antifungal, and anti-inflammatory drugs.[1] The methodologies presented are based on established and scalable chemical transformations, primarily the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction.[2][3][4]

Introduction

1,2,3-Triazole-4-carbaldehydes are versatile synthetic building blocks due to the reactivity of the formyl group.[1] Their synthesis is of significant interest in drug discovery and development. Traditional methods often involve a two-step process: the CuAAC reaction of an organic azide with a suitable three-carbon alkyne component, followed by a subsequent transformation to unmask the aldehyde functionality.[1] More recent advancements have focused on developing more efficient one-pot and scalable procedures to streamline their production.

This document outlines two primary scalable approaches for the synthesis of 1-substituted-1,2,3-triazole-4-carbaldehydes:

  • Two-Step Synthesis via Oxidation of a Triazole Methanol Intermediate: This classic and reliable method involves the cycloaddition of an azide with propargyl alcohol, followed by the oxidation of the resulting hydroxymethyl-triazole to the desired carbaldehyde.

  • One-Pot Synthesis via Hydrolysis of an Acetal-Protected Propargyl Aldehyde: This approach utilizes an acetal-protected propargyl aldehyde in the CuAAC reaction, with a subsequent in-situ hydrolysis to yield the final product, avoiding the isolation of intermediates.

Additionally, a metal-free, one-step multigram scale synthesis is presented as a valuable alternative for specific substrates.[1][5]

Data Presentation

The following table summarizes quantitative data for the synthesis of various 1-substituted-1,2,3-triazole-4-carbaldehydes, allowing for easy comparison of different methodologies and substrates.

Entry 1-Substituent Method Scale Yield (%) Reaction Time Reference
14-NitrophenylOne-step (from 3-dimethylaminoacrolein)Multigram (9.52 g)87Not Specified[1][5]
2HexylTwo-step (from FNPT)0.5 mmol9415 h[1]
3MethylNot SpecifiedNot Specified82Not Specified[1]
4BenzylTwo-step (from FNPT)0.55 mmolNot SpecifiedNot Specified[1]
5tert-Butyl glycinateTwo-step (from FNPT)0.55 mmol41-45Not Specified[1]

*FNPT: 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole

Experimental Protocols

Protocol 1: Two-Step Synthesis via Oxidation of 1-Substituted-4-(hydroxymethyl)-1H-1,2,3-triazole

This protocol is a widely used and robust method for preparing 1-substituted-1,2,3-triazole-4-carbaldehydes.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_0 Step 1: CuAAC Reaction Organic Azide Organic Azide Reaction_Mix Reaction Mixture Organic Azide->Reaction_Mix Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Reaction_Mix Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction_Mix Solvent Solvent Solvent->Reaction_Mix Triazole_Methanol 1-Substituted-4-(hydroxymethyl) -1H-1,2,3-triazole Reaction_Mix->Triazole_Methanol Stir at RT G cluster_1 Step 2: Oxidation Triazole_Methanol 1-Substituted-4-(hydroxymethyl) -1H-1,2,3-triazole Reaction_Mix_Ox Oxidation Reaction Triazole_Methanol->Reaction_Mix_Ox Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Reaction_Mix_Ox Solvent_Ox Solvent_Ox Solvent_Ox->Reaction_Mix_Ox Final_Product 1-Substituted-1,2,3-triazole -4-carbaldehyde Reaction_Mix_Ox->Final_Product Stir at appropriate temp. G cluster_2 One-Pot Synthesis Organic_Azide Organic_Azide Reaction_Mix_OP CuAAC Reaction Organic_Azide->Reaction_Mix_OP Protected_Alkyne Acetal-Protected Propargyl Aldehyde Protected_Alkyne->Reaction_Mix_OP Cu_Catalyst Cu_Catalyst Cu_Catalyst->Reaction_Mix_OP Solvent_OP Solvent_OP Solvent_OP->Reaction_Mix_OP Hydrolysis Acidic Workup (Hydrolysis) Reaction_Mix_OP->Hydrolysis Final_Product_OP 1-Substituted-1,2,3-triazole -4-carbaldehyde Hydrolysis->Final_Product_OP

References

Application Notes & Protocols: Wittig Reaction of 1H-Triazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2] These features make 1,2,3-triazole derivatives potent candidates for various therapeutic agents, including anticancer, antifungal, and antiviral drugs.[2][3][4]

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[5][6] Its application to 1H-triazole-4-carbaldehyde derivatives provides a direct and reliable route to synthesize 4-vinyl-1H-1,2,3-triazoles. These vinylated triazoles are versatile synthetic intermediates, serving as crucial building blocks for more complex heterocyclic systems and for the development of novel polymerizable monomers.[7][8] For instance, they can be used in subsequent reactions like photoelectrocyclization to prepare novel fused heterocyclic systems with potential biological activities, such as cholinesterase inhibitors.[9]

The reaction involves the treatment of a 1-substituted-1H-triazole-4-carbaldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is largely dependent on the stability of the ylide used, providing a degree of stereochemical control.[10] Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes.[10]

Reaction Mechanism and Experimental Workflow

The Wittig reaction proceeds through a concerted mechanism involving a [2+2] cycloaddition between the phosphorus ylide and the triazole aldehyde to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct, which drives the reaction forward.[5][10]

Wittig_Mechanism Triazole 1-R'-1H-Triazole- 4-carbaldehyde Intermediate Oxaphosphetane Intermediate Triazole->Intermediate + Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Intermediate Product 4-Vinyl-1H-1,2,3-triazole (E/Z mixture) Intermediate->Product [2+2] Cycloelimination Byproduct Triphenylphosphine Oxide (TPPO) Intermediate->Byproduct

Caption: General mechanism of the Wittig reaction with a triazole aldehyde.

A typical experimental workflow involves the preparation of the necessary phosphonium salt, in-situ generation of the ylide using a strong base, reaction with the 1H-triazole-4-carbaldehyde, and subsequent workup and purification to isolate the vinyl-triazole product.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification arrow arrow start Start: Reagents (Alkyl Halide, PPh₃, Triazole Aldehyde) prep_salt 1. Prepare Phosphonium Salt (PPh₃ + R-CH₂-X) start->prep_salt dry_reagents 2. Dry Solvents & Glassware prep_salt->dry_reagents gen_ylide 3. Generate Ylide in situ (Salt + Strong Base) dry_reagents->gen_ylide add_aldehyde 4. Add Triazole Aldehyde React for 1-2h at RT gen_ylide->add_aldehyde quench 5. Quench Reaction add_aldehyde->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Purify via Chromatography (Remove TPPO) extract->purify end End: Purified Vinyl-Triazole Product purify->end

Caption: Standard experimental workflow for the synthesis of vinyl-triazoles.

Experimental Protocols

This section provides a general protocol for the Wittig reaction of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes. Researchers should optimize conditions based on the specific substrates and ylides used.

A. Materials and Equipment

  • 1-Substituted-1H-1,2,3-triazole-4-carbaldehyde

  • Appropriate phosphonium salt (e.g., (thien-2-ylmethyl)triphenylphosphonium bromide)

  • Base (e.g., sodium ethoxide, n-butyllithium, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., absolute ethanol, THF, or DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

  • Standard glassware for extraction and chromatography

  • TLC plates, silica gel for column chromatography

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

B. Protocol: Synthesis of a Triazole-Stilbene Analog[9]

  • Preparation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the appropriate phosphonium salt (1.1 equivalents) in anhydrous absolute ethanol.

    • Stir the solution at room temperature.

  • Ylide Generation:

    • Slowly add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol to the phosphonium salt suspension.

    • Stir the mixture for 30-60 minutes at room temperature. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red).

  • Wittig Reaction:

    • Dissolve the 1-substituted-1H-1,2,3-triazole-4-carbaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

    • Add the aldehyde solution dropwise to the ylide mixture.

    • Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup and Extraction:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Reduce the solvent volume using a rotary evaporator.

    • Perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[9]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The primary byproduct, triphenylphosphine oxide (TPPO), can sometimes be partially removed by trituration with a non-polar solvent like diethyl ether or hexanes, causing it to precipitate as a white solid.[11]

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure vinyl-triazole product.

Data Presentation

The yields of the Wittig reaction can vary significantly based on the substituents on both the triazole aldehyde and the phosphorus ylide. The following table summarizes representative data from the literature.

Table 1: Examples of Wittig Reaction Yields for 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes. [9]

Entry1-Aryl Substituent (on Triazole)Ylide Precursor (Phosphonium Salt)ProductIsolated Yield (%)
14-Methylphenyl(Thien-2-ylmethyl)triphenylphosphonium bromide1-(4-Methylphenyl)-4-(2-(thien-2-yl)vinyl)-1H-1,2,3-triazole80%
24-Methoxyphenyl(Thien-2-ylmethyl)triphenylphosphonium bromide1-(4-Methoxyphenyl)-4-(2-(thien-2-yl)vinyl)-1H-1,2,3-triazole91%
34-Chlorophenyl(Thien-2-ylmethyl)triphenylphosphonium bromide1-(4-Chlorophenyl)-4-(2-(thien-2-yl)vinyl)-1H-1,2,3-triazole85%
4Phenyl(Thien-3-ylmethyl)triphenylphosphonium bromide1-Phenyl-4-(2-(thien-3-yl)vinyl)-1H-1,2,3-triazole13%
54-Methylphenyl(Thien-3-ylmethyl)triphenylphosphonium bromide1-(4-Methylphenyl)-4-(2-(thien-3-yl)vinyl)-1H-1,2,3-triazole32%

Data extracted from studies involving the synthesis of triazole-thienostilbenes.[9] The variation in yields highlights the electronic and steric effects of the reactants.

Troubleshooting and Key Considerations

  • Removal of TPPO: The separation of the product from the triphenylphosphine oxide byproduct is a classic challenge in Wittig reactions. If trituration is insufficient, careful column chromatography is required. In some cases, converting TPPO to a water-soluble salt by reaction with HCl or using a different phosphine reagent (e.g., one with more polar substituents) can facilitate its removal.

  • Base Sensitivity: Some 1H-triazole-4-carbaldehyde derivatives may be sensitive to the strong bases used for ylide generation. In such cases, milder conditions or the use of pre-formed, stabilized ylides may be necessary.

  • Stereoselectivity: The ratio of E/Z isomers in the product is highly dependent on the ylide's structure and the reaction conditions. Stabilized ylides (e.g., those with an adjacent ester or cyano group) generally favor the E-isomer, while non-stabilized (alkyl) ylides favor the Z-isomer. The product ratio should be determined using techniques like ¹H NMR spectroscopy.[10]

  • Anhydrous Conditions: Phosphorus ylides are sensitive to moisture and protic solvents. Ensuring all glassware is flame-dried and all solvents are anhydrous is critical for achieving high yields.

References

Application Notes and Protocols for the Use of 1H-Triazole-4-carbaldehyde in Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with prominent examples including fluconazole and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to fungal cell death. 1H-Triazole-4-carbaldehyde is a versatile building block for the synthesis of a wide array of 1,2,4-triazole derivatives, including Schiff bases and other analogues, which have demonstrated promising antifungal activities. These application notes provide detailed protocols for the synthesis and evaluation of antifungal agents derived from 1H-triazole-4-carbaldehyde.

Mechanism of Action of Triazole Antifungals

Triazole antifungal agents exert their effect by targeting the fungal ergosterol biosynthesis pathway. Specifically, they inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts the membrane structure and function, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Triazole Antifungals Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Natural Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane 1H-Triazole-4-carbaldehyde Derivative 1H-Triazole-4-carbaldehyde Derivative 1H-Triazole-4-carbaldehyde Derivative->CYP51 CYP51->Ergosterol Inhibition Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1H-triazole-4-carbaldehyde derivatives.

Experimental Protocols

The following protocols describe the synthesis of antifungal agents starting from precursors that can be derived from 1H-triazole-4-carbaldehyde. A key strategy involves the conversion of the aldehyde to an amine, followed by the formation of Schiff bases.

Protocol 1: Synthesis of 4-Amino-5-substituted-1,2,4-triazole Precursors

This protocol outlines the general synthesis of 4-amino-1,2,4-triazole precursors, which can be subsequently reacted with aldehydes (including derivatives of 1H-triazole-4-carbaldehyde) to form Schiff bases.

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of a substituted benzoic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is heated under reflux in the presence of phosphorus oxychloride (15 mL) for 2 hours.

  • The reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Protocol 2: Synthesis of 1,2,4-Triazole Schiff Base Derivatives

This protocol describes the synthesis of Schiff bases from 4-amino-1,2,4-triazole precursors and various aromatic aldehydes.

Start Step1 Dissolve 4-amino-1,2,4-triazole and substituted aldehyde in ethanol Start->Step1 Step2 Add catalytic glacial acetic acid Step1->Step2 Step3 Reflux the reaction mixture Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Cool and filter the precipitate Step4->Step5 Step6 Wash with cold ethanol Step5->Step6 Step7 Dry the product Step6->Step7 End Step7->End

Caption: Experimental workflow for the synthesis of 1,2,4-triazole Schiff base derivatives.

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (from Protocol 1)

  • Substituted benzaldehyde (e.g., derivatives of 1H-triazole-4-carbaldehyde)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A solution of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (30 mL) is prepared.

  • To this solution, a substituted benzaldehyde (0.01 mol) is added.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried to afford the pure Schiff base derivative.[1]

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol details the evaluation of the antifungal activity of the synthesized compounds.

Materials:

  • Synthesized triazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • Dimethyl sulfoxide (DMSO)

  • Standard antifungal drug (e.g., Ketoconazole, Fluconazole)

  • 96-well microtiter plates

Procedure:

  • The fungal strains are cultured on SDA plates at 28 °C for 48-72 hours.

  • A stock solution of each synthesized compound and the standard drug is prepared in DMSO (e.g., 1000 µg/mL).

  • Serial two-fold dilutions of the stock solutions are prepared in SDB in 96-well microtiter plates to obtain a concentration range (e.g., 0.125 to 64 µg/mL).

  • A standardized fungal inoculum (e.g., 1-5 x 10³ CFU/mL) is prepared in SDB.

  • Each well is inoculated with the fungal suspension.

  • The plates are incubated at 28 °C for 48-72 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Presentation

The following tables summarize the quantitative data for representative synthesized 1,2,4-triazole Schiff base derivatives.

Table 1: Synthesis and Characterization of 1,2,4-Triazole Schiff Base Derivatives. [1]

Compound IDR Group (on phenyl ring of triazole)R' Group (on aldehyde)Yield (%)Melting Point (°C)
5c H4-Fluoro81167-169
5e H4-Chloro82192-195
5h 2,4-Dichloro3-Chloro76128-131
5l 4-Fluoro2,4-Dichloro79218-221
5q 4-Fluoro4-Chloro82200-202

Table 2: Antifungal Activity (MIC in µg/mL) of Synthesized 1,2,4-Triazole Schiff Base Derivatives. [1]

Compound IDMicrosporum gypseumCandida albicansAspergillus nigerKetoconazole (Standard)
5c 12.5>100>10012.5
5e 12.5>100>10012.5
5h 6.25>100>10012.5
5l 6.25>100>10012.5
5q 6.25>100>10012.5

Conclusion

1H-Triazole-4-carbaldehyde and its derivatives are valuable synthons for the development of novel antifungal agents. The synthetic protocols provided herein offer a straightforward approach to generate a library of 1,2,4-triazole Schiff bases. The in vitro antifungal activity data indicates that these compounds, particularly those with halogen substitutions, exhibit potent activity against certain fungal strains. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to develop clinically viable antifungal drugs.

References

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 1H-Triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole moieties are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their derivatives, particularly Schiff bases, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The formation of a Schiff base (or imine) through the condensation of a primary amine with an aldehyde introduces a pharmacologically important azomethine group (-C=N-). This application note provides detailed protocols for the synthesis of Schiff base derivatives starting from 1H-triazole-4-carbaldehydes and their precursors, along with a summary of their biological activities and mechanisms of action.

Synthesis of 1,2,3-Triazole Schiff Base Derivatives

The synthesis of Schiff bases from 1H-1,2,3-triazole-4-carbaldehyde typically involves a two-step process: the synthesis of the aldehyde followed by its condensation with a primary amine. A common and effective method for synthesizing 1-substituted-1H-1,2,3-triazole-4-carbaldehydes utilizes 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) as a versatile starting material.[3][4]

Experimental Protocol 1: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes via Cornforth Rearrangement

This protocol describes the synthesis of a 1-substituted-4-formyl-1,2,3-triazole from FNPT and a primary amine.

Materials:

  • 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

  • Primary amine (e.g., hexylamine, benzylamine)

  • Isopropanol (iPrOH) or 1,4-dioxane

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Screw-capped reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), the desired primary amine (0.55 mmol), water (45 µL), and isopropanol (or 1,4-dioxane) (1 mL).[4]

  • Seal the tube and stir the reaction mixture at 80 °C for 15 hours.[4]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography. Elute with dichloromethane (DCM) to remove the 4-nitroaniline byproduct, followed by a gradient of ethyl acetate in DCM to isolate the pure 1-alkyl-1H-1,2,3-triazole-4-carbaldehyde.[4]

Experimental Protocol 2: General Synthesis of Schiff Bases from 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde

This protocol outlines the condensation reaction between the synthesized triazole aldehyde and a primary amine to form the final Schiff base derivative.

Materials:

  • 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde (from Protocol 1)

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the 1-alkyl-1H-1,2,3-triazole-4-carbaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted primary amine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent (e.g., ethanol).

Synthesis of 1,2,4-Triazole Schiff Base Derivatives

While the direct synthesis from 1H-1,2,4-triazole-4-carbaldehyde is less common in the literature, a widely adopted and highly successful method involves the reaction of 4-amino-1,2,4-triazole derivatives with various aldehydes.

Experimental Protocol 3: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiol Derivatives

This protocol describes a general method for the synthesis of Schiff bases starting from a 4-amino-1,2,4-triazole precursor.[5][6]

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol

  • Concentrated sulfuric acid or glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 mmol) in ethanol (25 mL).[5]

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of concentrated sulfuric acid or a few drops of glacial acetic acid.[5]

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure Schiff base.

Biological Applications and Quantitative Data

Schiff base derivatives of triazoles exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of triazole Schiff bases against various cancer cell lines.[1][7][8]

Table 1: In Vitro Anticancer Activity of 1,2,3-Triazole Schiff Base Hybrids

CompoundCancer Cell LineIC50 (µM)Reference
Hybrid 4a MCF-718.01[9]
MDA-MB-23112.55[9]
Hybrid 4b MCF-79.89[9]
MDA-MB-2317.92[9]
Hybrid 5f MCF-78.11[9]
MDA-MB-2315.61[9]
Doxorubicin (Standard) MCF-7 / MDA-MB-2316.72[9]

Table 2: In Vitro Anticancer Activity of a 4-Amino-1,2,4-triazole Schiff Base Derivative

CompoundCancer Cell LineIC50 (µg/mL)Reference
4-amino-1,2,4-triazole Schiff base derivative A549 (Lung)144.1 ± 4.68[8]
Bel7402 (Hepatoma)195.6 ± 1.05[8]
Antimicrobial Activity

The antimicrobial potential of triazole Schiff bases has been extensively evaluated against various bacterial and fungal strains.[2][6][10]

Table 3: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Schiff Base Derivatives

CompoundS. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
RO4 (4-methoxyphenyl moiety) >50062.5[6]
Ampicillin (Standard) 0.25-2-[2]
Gatifloxacin (Standard) --[2]
Fluconazole (Standard) -0.5-4[10]

Mechanism of Action & Signaling Pathways

Anticancer Mechanism

The anticancer activity of triazole Schiff bases is often attributed to their ability to inhibit key enzymes and interfere with critical signaling pathways involved in cancer cell proliferation and survival. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth.[9] Inhibition of EGFR can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is central to cell survival, proliferation, and apoptosis resistance.[11][12][13]

EGFR_PI3K_AKT_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor Triazole Schiff Base Derivative Inhibitor->EGFR Inhibits

Caption: EGFR and PI3K/AKT/mTOR signaling pathway inhibition by triazole Schiff bases.

Antimicrobial Mechanism

The antimicrobial action of triazole Schiff bases is believed to involve multiple mechanisms. These compounds can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane. Additionally, they may inhibit nucleic acid synthesis, thereby preventing bacterial replication.[2] For antifungal activity, a key mechanism for many azole compounds is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Experimental Workflow

The overall workflow from synthesis to biological evaluation of triazole Schiff base derivatives is a systematic process.

workflow start Synthesis of 1H-Triazole-4-carbaldehyde (or 4-Amino-1,2,4-triazole) schiff_base_synthesis Schiff Base Synthesis (Condensation with Amine/Aldehyde) start->schiff_base_synthesis purification Purification (Recrystallization/Chromatography) schiff_base_synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization biological_screening Biological Screening characterization->biological_screening anticancer Anticancer Assays (e.g., MTT Assay) biological_screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) biological_screening->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis mechanism_study Mechanism of Action Studies data_analysis->mechanism_study end Lead Compound Identification mechanism_study->end

References

Application Notes and Protocols: The Role of 1H-Triazole-4-carbaldehyde in Material Science and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Triazole-4-carbaldehyde as a versatile building block in the synthesis of functional polymers for material science and potential drug development applications. While direct polymerization of 1H-Triazole-4-carbaldehyde is not extensively documented, its aldehyde functionality allows for its incorporation into polymer backbones through various condensation reactions. This document outlines potential synthetic routes, characteristic properties of resulting polymers based on related structures, and hypothetical applications.

Introduction to 1H-Triazole-4-carbaldehyde in Polymer Chemistry

1H-Triazole and its derivatives are a significant class of heterocyclic compounds known for their thermal stability, chemical resistance, and coordinating properties. These characteristics make them excellent candidates for the development of advanced polymers. 1H-Triazole-4-carbaldehyde, possessing a reactive aldehyde group, is a valuable monomer for creating polymers such as poly(azomethine)s and polyamides (after oxidation of the aldehyde to a carboxylic acid). These polymers are of interest for applications in proton-conducting membranes, thermally stable materials, and as matrices for drug delivery systems.[1][2] The triazole ring itself can enhance the thermal and mechanical properties of polymer chains.[3]

Potential Polymer Synthesis Routes

The primary route for integrating 1H-Triazole-4-carbaldehyde into a polymer chain is through condensation polymerization with a suitable co-monomer. A plausible and straightforward approach is the synthesis of a poly(azomethine) by reacting 1H-Triazole-4-carbaldehyde with a diamine.

This protocol describes a representative method for the synthesis of a poly(azomethine) containing the 1H-triazole moiety.

Materials:

  • 1H-Triazole-4-carbaldehyde

  • 1,6-Hexanediamine

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1H-Triazole-4-carbaldehyde (e.g., 0.01 mol) in 30 mL of anhydrous DMF.

  • To this solution, add an equimolar amount of 1,6-hexanediamine (0.01 mol) dissolved in 20 mL of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 30 minutes under a gentle stream of nitrogen.

  • Increase the temperature to 120 °C and reflux the mixture for 24 hours to ensure the formation of the azomethine linkages and the removal of water.

  • After cooling to room temperature, precipitate the resulting polymer by pouring the reaction mixture into 200 mL of vigorously stirring methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 60 °C for 24 hours.

  • Characterize the polymer using FTIR, ¹H NMR, and thermal analysis (TGA/DSC).

Expected Characterization:

  • FTIR: Appearance of a characteristic C=N stretching vibration for the azomethine group (around 1600-1650 cm⁻¹) and disappearance of the C=O stretching of the aldehyde (around 1700 cm⁻¹) and N-H stretching of the primary amine.

  • ¹H NMR: Signals corresponding to the protons of the triazole ring, the methylene groups of the diamine, and the N=CH proton of the azomethine linkage.

Logical Workflow for Polymer Synthesis

cluster_synthesis Polymer Synthesis Workflow monomer1 1H-Triazole-4-carbaldehyde in Anhydrous DMF mixing Combine Monomers (Room Temperature, N2 atm) monomer1->mixing monomer2 Diamine (e.g., 1,6-Hexanediamine) in Anhydrous DMF monomer2->mixing reaction Reflux at 120°C (24 hours) mixing->reaction precipitation Precipitate in Methanol reaction->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Vacuum Dry at 60°C filtration->drying characterization Characterize Polymer (FTIR, NMR, TGA) drying->characterization

Caption: A logical workflow for the synthesis of a poly(azomethine) from 1H-Triazole-4-carbaldehyde.

Properties of Triazole-Containing Polymers

Table 1: Representative Properties of Triazole-Containing Polymers

PropertyPolymer TypeValueReference
Thermal Stability
Glass Transition (Tg)Poly(azomethine) with triazole derivative138 °C
Glass Transition (Tg)Polyamide with triazole derivative190 °C
Proton Conductivity
Anhydrous Conductivity1-vinyl-1,2,4-triazole copolymer10⁻³ S/cm at 120 °C[4]
Anhydrous Conductivity1-vinyl-1,2,4-triazole copolymer with acid2 x 10⁻³ S/cm at 130 °C[4]

Note: These values are for polymers with different triazole monomers and backbones but serve as a general indication of the properties that can be expected.

Applications in Material Science

Polymers containing 1,2,4-triazole moieties have shown promise for the development of proton-conducting membranes for fuel cells that can operate under anhydrous conditions and at temperatures above 100°C.[4] The nitrogen atoms in the triazole ring can participate in proton hopping, which is a crucial mechanism for proton transport.

Experimental Workflow for Membrane Preparation and Testing

cluster_membrane Membrane Preparation and Testing Workflow synthesis Synthesize Triazole Polymer casting Solvent Cast Polymer Solution (e.g., in DMF) synthesis->casting drying Dry to Form Membrane casting->drying doping Dope with Acid (e.g., H3PO4) drying->doping conductivity Measure Proton Conductivity (Electrochemical Impedance Spectroscopy) doping->conductivity thermal Assess Thermal Stability (TGA) doping->thermal

Caption: A general workflow for the preparation and characterization of a proton-conducting membrane.

Role in Drug Development

While polymers from 1H-Triazole-4-carbaldehyde are not yet established in drug development, triazole-containing polymers, in general, are being explored for their potential in drug delivery systems. Their biocompatibility and ability to form stable nanocomposites make them suitable as drug carriers.[1] The triazole units can also interact with biological targets.

A hypothetical application involves using a triazole-containing polymer to encapsulate a therapeutic agent. The polymer matrix can be designed for controlled release of the drug. The triazole moieties could potentially interact with specific cellular components, although no specific signaling pathways have been elucidated for polymers derived from 1H-Triazole-4-carbaldehyde.

Signaling Pathway for Targeted Drug Delivery (Conceptual)

cluster_drug_delivery Conceptual Drug Delivery Pathway drug_carrier Triazole Polymer-Drug Conjugate cell_membrane Cell Membrane drug_carrier->cell_membrane Targeting endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH-triggered) endosome->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

References

Application Notes and Protocols for N-terminal Protein Modification using Triazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a critical tool in chemical biology, drug development, and diagnostics. The ability to attach functional molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to a specific site on a protein allows for detailed study of protein function, improved therapeutic properties, and the development of sensitive diagnostic assays.[1][2] The N-terminus of a protein offers a unique and universally present site for modification that is often solvent-exposed and less likely to interfere with protein folding and function.[2][3][4]

This document provides detailed protocols for the N-terminal modification of proteins using 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives. This method offers a simple and efficient one-step process for specific N-terminal labeling under mild reaction conditions, achieving high conversion rates.[1][2][5] Additionally, a protocol for copper-mediated dual functionalization of the N-terminus using TA4C and maleimide is described, enabling the attachment of two different functional molecules.[6][7]

Principle of the Method

The N-terminal modification with TA4C derivatives proceeds through the formation of a stable 4-imidazolidinone ring. This reaction involves the α-amino group of the N-terminal amino acid and the nitrogen atom of the adjacent peptide bond.[5][8] The reaction is highly selective for the N-terminus over the ε-amino groups of lysine residues.

Functionalized TA4C reagents can be conveniently prepared from primary amine-containing molecules via a Dimroth rearrangement with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.[1][2][5] This two-step approach provides a versatile platform for conjugating a wide range of functional moieties to the N-terminus of proteins.[1][2]

Data Presentation

Table 1: N-terminal Modification Efficiency using Triazole-4-carbaldehyde Derivatives
Protein/PeptideReagentConditionsConversion/YieldReference
Angiotensin ITA4C derivative10 mM reagent, 100 µM peptide, pH 7.5, 37°C, 1 h92%[1][5]
Ribonuclease ATA4C derivative10 mM reagent, 50 µM protein, pH 7.5, 37°C, 16 h90%[1][5]
CutinaseBenzyl-substituted TA4C and N-ethylmaleimide (dual modification)2.5 mM Cu²⁺, 37°C, 16 h84%[6]
Superfolder Green Fluorescent ProteinBenzyl-substituted TA4C and N-ethylmaleimide (dual modification)2.5 mM Cu²⁺, 37°C, 16 h>85%[6]
Angiotensin IBenzyl-substituted TA4C and N-ethylmaleimide (dual modification)2 mM Cu²⁺, pH 6.0, 37°C, 16 h>99%[6]
Delta sleep-inducing peptide (DSIP)Benzyl-substituted TA4C and N-ethylmaleimide (dual modification)2 mM Cu²⁺, pH 6.0, 37°C, 16 h>99%[6]

Experimental Protocols

Protocol 1: Preparation of Functionalized Triazole-4-carbaldehyde (TA4C) Reagents via Dimroth Rearrangement

This protocol describes the synthesis of a TA4C derivative from a functional molecule containing a primary amine.

Materials:

  • Functional molecule with a primary amine (e.g., amino-PEG, biotin-amine)

  • 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Dimethyl sulfoxide (DMSO)

  • MOPS buffer (optional, can improve reaction rate)

  • Heating block or oil bath

Procedure:

  • Prepare a 100 mM solution of the amine-containing functional molecule in DMSO.

  • Prepare a 100 mM solution of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde in DMSO.

  • In a microcentrifuge tube, combine equal volumes of the amine solution and the triazole solution.

  • (Optional) Add MOPS to a final concentration of 10 mol%.

  • Heat the reaction mixture at 99°C for 30 minutes.

  • The resulting solution containing the functionalized TA4C derivative can be used directly in the protein modification reaction after appropriate dilution.

Protocol 2: One-Step N-terminal Protein Modification

This protocol details the direct labeling of a protein's N-terminus with a prepared TA4C derivative.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate buffer)

  • Functionalized TA4C reagent solution (from Protocol 1 or commercially sourced)

  • Phosphate buffer (10 mM, pH 7.5)

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a solution of the protein of interest at a concentration of 50 µM in 10 mM phosphate buffer, pH 7.5.

  • Add the functionalized TA4C reagent to the protein solution to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C for 16 hours.

  • After incubation, the modified protein can be purified from excess reagent by standard methods such as dialysis, size-exclusion chromatography, or spin filtration.

  • Analyze the extent of modification by LC-MS and/or SDS-PAGE.

Protocol 3: N-terminal Dual Functionalization via Copper-Mediated [3+2] Cycloaddition

This protocol enables the attachment of two different functional molecules to the N-terminus using a TA4C derivative and a maleimide.

Materials:

  • Protein of interest

  • TA4C derivative (e.g., benzyl-substituted TA4C)

  • Maleimide derivative (e.g., N-ethylmaleimide)

  • Copper(II) sulfate (CuSO₄) solution

  • Potassium phosphate buffer (10 mM, pH 6.0)

  • Ethylenediaminetetraacetic acid (EDTA) solution (for quenching)

Procedure:

  • Prepare a solution of the protein of interest in 10 mM potassium phosphate buffer, pH 6.0.

  • Add the TA4C derivative and the maleimide derivative to the protein solution.

  • Initiate the reaction by adding CuSO₄ to a final concentration of 2-2.5 mM.

  • Incubate the reaction mixture at 37°C for 16 hours.

  • Quench the reaction by adding EDTA to a final concentration of 4 mM.

  • Purify the dually modified protein from excess reagents and copper ions using appropriate chromatography techniques.

  • Characterize the product by LC-MS to confirm dual modification.

Visualizations

G Experimental Workflow for N-terminal Protein Modification cluster_0 Reagent Preparation cluster_1 Protein Modification cluster_2 Analysis amine Amine-functionalized Molecule dimroth Dimroth Rearrangement (DMSO, 99°C, 30 min) amine->dimroth reagent 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde reagent->dimroth ta4c Functionalized TA4C Derivative dimroth->ta4c modification N-terminal Modification (pH 7.5, 37°C, 16 h) ta4c->modification protein Target Protein protein->modification modified_protein N-terminally Modified Protein modification->modified_protein purification Purification modified_protein->purification analysis LC-MS / SDS-PAGE purification->analysis

Caption: Workflow for preparing TA4C reagents and subsequent N-terminal protein modification.

G Logical Relationship of N-terminal Dual Modification protein Protein with N-terminal Amine reaction [3+2] Cycloaddition protein->reaction ta4c TA4C Derivative (Function 1) ta4c->reaction maleimide Maleimide (Function 2) maleimide->reaction copper Cu(II) Catalyst copper->reaction product Dually Functionalized Protein reaction->product

Caption: Conceptual diagram of copper-mediated N-terminal dual functionalization.

References

Application Notes and Protocols for the Preparation and Evaluation of 1,2,3-Triazole-4-carboxamides as PXR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 1,2,3-triazole-4-carboxamides as potent and selective inhibitors of the Pregnane X Receptor (PXR). The protocols detailed below are based on established methodologies and are intended to guide researchers in the development and characterization of novel PXR-targeting compounds.

Introduction

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, is a key regulator of xenobiotic and endobiotic metabolism.[1] It is highly expressed in the liver and intestines, where it controls the expression of genes encoding drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and drug transporters.[2][3] Activation of PXR by various drugs can lead to adverse drug-drug interactions and reduced therapeutic efficacy.[4][5] Therefore, the development of PXR inhibitors is a critical area of research for improving drug safety and efficacy.[4]

A series of 1H-1,2,3-triazole-4-carboxamides has been identified as a promising class of PXR inhibitors.[4][5] These compounds have been optimized to yield potent and selective inverse agonists and antagonists of human PXR (hPXR).[4][6] This document outlines the synthetic procedures for preparing these compounds and the key assays for characterizing their inhibitory activity against PXR.

PXR Signaling Pathway

PXR functions as a ligand-activated transcription factor. Upon binding to a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR).[3][7] This complex then translocates to the nucleus and binds to specific DNA response elements in the promoter regions of its target genes, thereby activating their transcription.[1][2] PXR inhibitors can act as antagonists, which block the binding of activating ligands, or as inverse agonists, which reduce the basal activity of the receptor.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_RXR_DNA PXR-RXR Heterodimer on DNA Response Element PXR->PXR_RXR_DNA Heterodimerizes with RXR & Translocates to Nucleus RXR RXR RXR->PXR_RXR_DNA Ligand PXR Agonist (e.g., Xenobiotics) Ligand->PXR Activates Inhibitor 1,2,3-Triazole-4-carboxamide (PXR Inhibitor) Inhibitor->PXR Inhibits Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PXR_RXR_DNA->Target_Genes Induces Metabolism Increased Drug Metabolism & Efflux Target_Genes->Metabolism

Caption: PXR Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Synthesis of 1,2,3-Triazole-4-carboxamides

The synthesis of the 1,2,3-triazole-4-carboxamide scaffold generally involves a multi-step process, beginning with the formation of the triazole ring via a cycloaddition reaction, followed by functionalization to introduce the carboxamide moiety. The following is a representative synthetic scheme.[8]

Synthesis_Workflow Start Aryl Azide + Ethyl Acetoacetate Step1 Cycloaddition (e.g., Sodium Ethoxide) Start->Step1 Intermediate1 Ethyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate Step1->Intermediate1 Step2 Hydrolysis (e.g., NaOH, H2O/EtOH) Intermediate1->Step2 Intermediate2 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, DIPEA, Arylamine) Intermediate2->Step3 Final_Product 1,2,3-Triazole-4-carboxamide (PXR Inhibitor) Step3->Final_Product

Caption: General Synthetic Workflow for 1,2,3-Triazole-4-carboxamides.

Protocol for the Synthesis of a Representative Compound (e.g., Analogs of Compound 1 from the literature[8]):

  • Step 1: Synthesis of Ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.

    • To a solution of the appropriate aryl azide (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq) and a base like sodium ethoxide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to the Carboxylic Acid.

    • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • After cooling to room temperature, acidify the mixture with hydrochloric acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum to yield the desired carboxylic acid.

  • Step 3: Amide Coupling.

    • To a solution of the triazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired substituted aniline (1.1 eq) and continue stirring at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

PXR Competitive Binding Assay (TR-FRET)

This assay determines the ability of a test compound to displace a fluorescently labeled PXR ligand from the PXR ligand-binding domain (LBD), providing an IC50 value for binding affinity.

Materials:

  • LanthaScreen™ TR-FRET PXR Competitive Binding Assay Kit (or similar)

  • Test compounds dissolved in DMSO

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Protocol:

  • Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a suitable microplate (e.g., 384-well), add the PXR-LBD and the terbium-labeled anti-GST antibody.

  • Add the serially diluted test compounds or vehicle control to the wells.

  • Add the fluorescein-labeled PXR ligand (Fluormone™ PXR Green) to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio (520 nm / 495 nm) and plot the data against the logarithm of the compound concentration.

  • Determine the IC50 values by fitting the data to a four-parameter variable slope model.

Cell-Based PXR Antagonist Reporter Gene Assay

This assay measures the ability of a compound to inhibit the activation of PXR by a known agonist in a cellular context.

Materials:

  • A suitable host cell line (e.g., HepG2 or HEK293) stably co-transfected with a PXR expression vector and a PXR-responsive reporter gene construct (e.g., CYP3A4 promoter-luciferase).

  • Cell culture medium and supplements.

  • A known PXR agonist (e.g., rifampicin).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the stably transfected cells into a 96-well or 384-well white, clear-bottom plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Add a fixed concentration of the PXR agonist (e.g., the EC80 concentration of rifampicin) to the wells containing the test compounds.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Calculate the percent inhibition of PXR activation by the test compounds relative to the agonist-only control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based PXR Inverse Agonist Reporter Gene Assay

This assay is used to identify compounds that can reduce the basal (agonist-independent) activity of PXR.

Protocol:

  • Follow the same procedure as the antagonist assay (steps 1 and 2).

  • Instead of adding an agonist, add vehicle control to the wells.

  • Incubate the plate for 18-24 hours.

  • Measure the luciferase activity as described above (steps 5 and 6).

  • Calculate the percent reduction in basal PXR activity relative to the vehicle-treated cells.

  • Determine the IC50 values for inverse agonism.

Quantitative Data Summary

The following tables summarize the inhibitory activities of key 1,2,3-triazole-4-carboxamide PXR inhibitors, as reported in the literature.[4][6]

Table 1: PXR Binding Affinity and Cellular Activity of Lead Compounds

CompoundPXR Binding IC50 (nM)PXR Antagonist IC50 (nM)PXR Inverse Agonist IC50 (nM)
85 2.9 ± 0.34.6 ± 0.54.8 ± 0.6
89 3.5 ± 0.45.2 ± 0.7> 10,000

Data are presented as mean ± standard deviation.

Table 2: Structure-Activity Relationship (SAR) of Selected Analogs

CompoundR1 GroupR2 GroupPXR Binding IC50 (µM)
1 2,5-dimethoxyphenyl4-tert-butylphenyl1.2
14 2,5-dimethoxyphenyl4-chlorophenyl0.8
36 2,5-dimethoxyphenyl4-(trifluoromethyl)phenyl0.2
46 2,5-dimethoxyphenyl3,4-dichlorophenyl0.15

Conclusion

The 1,2,3-triazole-4-carboxamide scaffold represents a versatile platform for the development of potent and selective PXR inhibitors. The protocols outlined in these application notes provide a framework for the synthesis and functional characterization of these compounds. The provided data highlights the potential of specific analogs as dual inverse agonists/antagonists or pure antagonists of PXR, which could serve as valuable tools for basic research and as starting points for the development of novel therapeutics to mitigate adverse drug-drug interactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Triazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1H-Triazole-4-carbaldehyde?

A1: The most prevalent and versatile method is a two-step process. This involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an azide with propargyl alcohol to form (1H-1,2,3-triazol-4-yl)methanol, which is then oxidized to the desired aldehyde.[1] An alternative, one-step method involves the reaction of an azide with 3-dimethylaminoacrolein.

Q2: I am getting a low yield in my CuAAC reaction to form the alcohol intermediate. What are the possible causes?

A2: Low yields in CuAAC reactions can stem from several factors. The copper(I) catalyst is susceptible to oxidation to the inactive Cu(II) state. Ensure that a reducing agent, such as sodium ascorbate, is used to maintain the copper in its +1 oxidation state. The choice of ligand to stabilize the copper(I) is also critical for reaction efficiency. Additionally, the purity of the azide and alkyne starting materials is important, and the reaction should be monitored to ensure it has gone to completion.

Q3: My oxidation of (1H-1,2,3-triazol-4-yl)methanol to the aldehyde is not working well. What should I check?

A3: Incomplete or low-yielding oxidation reactions can be due to a few common issues. The activity of the oxidizing agent is crucial; for solid-supported reagents like manganese dioxide (MnO₂), ensure it is freshly activated or from a reliable source. The reaction may also require longer reaction times or gentle heating to go to completion. It is also important to use a sufficient excess of the oxidizing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

Q4: What are some common side products I should be aware of?

A4: In the CuAAC reaction, a common side product is the homocoupling of the terminal alkyne, especially in the presence of oxygen.[2] This can be minimized by ensuring the reaction is performed under an inert atmosphere and by using a ligand to stabilize the copper catalyst. During the oxidation step, over-oxidation to the corresponding carboxylic acid can occur, especially with stronger oxidizing agents or prolonged reaction times.

Q5: What is the best way to purify the final 1H-Triazole-4-carbaldehyde product?

A5: Column chromatography is a very effective method for purifying 1H-Triazole-4-carbaldehyde. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane is typically used to separate the product from unreacted starting material and any side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in CuAAC Reaction Inactive Copper CatalystUse a freshly prepared solution of a Cu(I) source or add a reducing agent like sodium ascorbate to an in-situ generated Cu(I) from a Cu(II) salt.
Insufficient LigandEnsure an appropriate copper-chelating ligand is used to stabilize the Cu(I) catalyst and enhance the reaction rate.
Impure Starting MaterialsPurify the azide and propargyl alcohol starting materials before use.
Alkyne HomocouplingPerform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
Incomplete Oxidation Inactive Oxidizing AgentUse a fresh or newly activated batch of the oxidizing agent (e.g., MnO₂).
Insufficient Reaction TimeMonitor the reaction progress by TLC and allow it to stir for a longer duration if necessary. Consider gentle heating.
Insufficient OxidantIncrease the molar excess of the oxidizing agent.
Formation of Carboxylic Acid Byproduct Over-oxidationUse a milder oxidizing agent or carefully monitor the reaction and stop it as soon as the starting material is consumed.
Difficult Purification Co-eluting ImpuritiesOptimize the solvent system for column chromatography. A shallow gradient or a different solvent system may be required.
Product Instability on SilicaIf the product is unstable on silica gel, consider alternative purification methods like crystallization or preparative TLC.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for the Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

Oxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Manganese Dioxide (MnO₂)Dichloromethane20Overnight99[1]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol via CuAAC

This protocol is a general procedure for the copper-catalyzed azide-alkyne cycloaddition.

Materials:

  • Phenyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • t-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a small amount of water.

  • In another vial, prepare a solution of sodium ascorbate (0.1 eq) in water.

  • Add the CuSO₄ solution to the flask containing the azide and alkyne, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Oxidation of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

This protocol utilizes manganese dioxide for a high-yield oxidation.[1]

Materials:

  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.4 mmol, 245 mg) in DCM (15 mL), add MnO₂ (14.14 mmol, 1.23 g).[1]

  • Stir the resulting mixture at room temperature overnight.[1]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the mixture through a pad of Celite to remove the MnO₂.[1]

  • Wash the Celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to afford the 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. The product is often obtained in high purity (99% yield reported).[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Oxidation Start Azide & Propargyl Alcohol CuAAC CuSO4, NaAscorbate t-BuOH/H2O, RT Start->CuAAC Reactants Intermediate (1H-1,2,3-triazol-4-yl)methanol CuAAC->Intermediate Product Oxidation MnO2, DCM, RT Intermediate->Oxidation Intermediate FinalProduct 1H-Triazole-4-carbaldehyde Oxidation->FinalProduct Product Purification Purification (Column Chromatography) FinalProduct->Purification

Caption: Overall workflow for the two-step synthesis of 1H-Triazole-4-carbaldehyde.

TroubleshootingTree Start Low Yield or Incomplete Reaction Step Which Step? Start->Step Side_Products Side Products Observed? Start->Side_Products CuAAC_Check Check Cu(I) source & Ligand Step->CuAAC_Check CuAAC Oxidation_Check Check Oxidant Activity & Reaction Time Step->Oxidation_Check Oxidation Solution1 Use fresh catalyst/ Add reducing agent & appropriate ligand CuAAC_Check->Solution1 Solution2 Use fresh/activated oxidant & monitor by TLC Oxidation_Check->Solution2 Alkyne_Dimer Alkyne Homocoupling? Side_Products->Alkyne_Dimer Yes Overoxidation Over-oxidation to Carboxylic Acid? Side_Products->Overoxidation Yes Solution3 Run under inert atmosphere Alkyne_Dimer->Solution3 Solution4 Use milder oxidant or reduce reaction time Overoxidation->Solution4

Caption: Troubleshooting decision tree for 1H-Triazole-4-carbaldehyde synthesis.

References

Technical Support Center: Formylation of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the formylation of 1,2,3-triazoles.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Formylated 1,2,3-Triazole

Possible Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is sensitive to moisture. Contamination with water can lead to its decomposition.

  • Low Reactivity of the Triazole Substrate: The electron density of the 1,2,3-triazole ring significantly influences its reactivity. Electron-withdrawing substituents on the ring can deactivate it towards electrophilic formylation.

  • Inadequate Reaction Temperature: The formylation of less reactive triazoles may require higher temperatures to proceed at a reasonable rate.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. It is recommended to handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh Reagents: Utilize freshly distilled POCl₃ and anhydrous DMF to prepare the Vilsmeier reagent.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to avoid decomposition. For some substrates, temperatures up to 60-90°C may be necessary.[1]

  • Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent may be required to drive the reaction to completion, but be mindful that this can also lead to side reactions (see Issue 2).

Issue 2: Formation of Multiple Products (Observed by TLC or NMR)

Possible Causes:

  • Di-formylation: The Vilsmeier-Haack reaction can sometimes lead to the introduction of two formyl groups onto the substrate, especially with highly activated rings or an excess of the Vilsmeier reagent.[1]

  • Regioisomers: Formylation can potentially occur at different positions on the 1,2,3-triazole ring, leading to a mixture of regioisomers. The substitution pattern of the starting triazole will direct the position of formylation.

  • Formation of Chlorinated Byproducts: In some cases, the Vilsmeier-Haack reaction can lead to the formation of chlorinated side products.[2]

  • Hydrolysis of Intermediates: Incomplete hydrolysis of the intermediate iminium salt during workup can lead to impurities.

Solutions:

  • Optimize Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to triazole is a good starting point.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of multiple products.

  • Purification: If a mixture of products is unavoidable, purification by column chromatography on silica gel is often effective. Different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) may be required to separate closely related isomers.[3]

  • Thorough Hydrolysis: Ensure complete hydrolysis of the iminium intermediate by treating the reaction mixture with an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) during workup.[4]

Issue 3: Reaction Mixture Turns Dark or Forms a Tarry Residue

Possible Causes:

  • Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to decomposition of the reagent and the starting material, resulting in polymerization and tar formation.

  • Substrate Decomposition: The 1,2,3-triazole ring, while generally stable, can be susceptible to degradation under harsh acidic conditions and high temperatures.

Solutions:

  • Strict Temperature Control: Prepare the Vilsmeier reagent at low temperatures (0-5 °C) by adding POCl₃ dropwise to DMF with efficient stirring. Maintain a low temperature during the addition of the triazole substrate.

  • Monitor Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of decomposition. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Vilsmeier-Haack formylation of 1,2,3-triazoles?

A1: While the formylation of 1,2,3-triazoles can be efficient, several side reactions can occur. The most common include:

  • Di-formylation: Introduction of a second formyl group.

  • Formation of regioisomers: Formylation at different positions on the triazole ring.

  • Formation of chlorinated byproducts.

  • Decomposition/polymerization: Especially at elevated temperatures.

Q2: How can I control the regioselectivity of the formylation?

A2: The regioselectivity of formylation on a 1,2,3-triazole ring is primarily dictated by the electronic and steric effects of the existing substituents. Computational studies and experimental evidence suggest that formylation generally occurs at the most electron-rich and sterically accessible carbon atom. For 1-substituted 1,2,3-triazoles, formylation typically occurs at the C4 or C5 position. The specific outcome can be influenced by the nature of the substituent at N1.

Q3: My formylated 1,2,3-triazole is difficult to purify. What can I do?

A3: Purification of formylated triazoles can be challenging due to the polarity of the aldehyde group and the potential for closely related side products.

  • Column Chromatography: This is the most common method. A systematic screening of different solvent systems is recommended. For polar compounds, using a more polar eluent system or a different stationary phase (e.g., alumina) might be beneficial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Acidic Extraction: To remove basic impurities like unreacted DMF or amines, an acidic wash (e.g., dilute HCl) of the organic extract during workup can be helpful.[3]

Q4: Can I use other formylating agents besides the Vilsmeier-Haack reagent?

A4: Yes, other formylation methods can be employed, though the Vilsmeier-Haack reaction is one of the most common for electron-rich heterocycles. Alternative methods include:

  • Duff Reaction: Uses hexamethylenetetramine in the presence of an acid.

  • Rieche Formylation: Employs dichloromethyl methyl ether and a Lewis acid.

  • Formylation with DMSO as the formyl source: This is a metal-free alternative that can proceed with good functional group tolerance.[5]

The choice of method will depend on the specific 1,2,3-triazole substrate and its compatibility with the reaction conditions.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a 1-Substituted-1,2,3-Triazole
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve the 1-substituted-1,2,3-triazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-90 °C) while monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired formylated 1,2,3-triazole.[3][4]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of a Hypothetical 1-Phenyl-1,2,3-triazole-4-carbaldehyde

EntryEquivalents of Vilsmeier ReagentTemperature (°C)Reaction Time (h)Yield of Mono-formylated Product (%)Yield of Di-formylated Product (%)
11.2251265< 5
21.26048510
32.525125030
42.56044050

Note: This table is a generalized representation and actual yields will vary depending on the specific substrate and reaction conditions.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Triazole 1,2,3-Triazole Substrate Triazole->Iminium Electrophilic Attack Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Product Formylated 1,2,3-Triazole Hydrolysis->Product Side_Products Side Products Hydrolysis->Side_Products Purification Column Chromatography Product->Purification Side_Products->Purification

Caption: Vilsmeier-Haack formylation workflow for 1,2,3-triazoles.

Troubleshooting_Logic cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multi_prod Solutions for Multiple Products cluster_solutions_decomp Solutions for Decomposition Start Problem Encountered Low_Yield Low/No Yield Start->Low_Yield Multiple_Products Multiple Products Start->Multiple_Products Decomposition Decomposition/Tar Start->Decomposition Anhydrous Ensure Anhydrous Conditions Low_Yield->Anhydrous Fresh_Reagents Use Fresh Reagents Low_Yield->Fresh_Reagents Increase_Temp Increase Temperature Low_Yield->Increase_Temp Optimize_Stoich Optimize Stoichiometry Multiple_Products->Optimize_Stoich Control_Temp Control Temperature Multiple_Products->Control_Temp Purify Purify Products Multiple_Products->Purify Temp_Control Strict Temperature Control Decomposition->Temp_Control Monitor_Time Monitor Reaction Time Decomposition->Monitor_Time

Caption: Troubleshooting logic for formylation of 1,2,3-triazoles.

References

Technical Support Center: Purification of 1,2,3-Triazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2,3-triazole-4-carbaldehydes. These compounds are versatile synthetic intermediates in medicinal chemistry and materials science.[1][2][3] Achieving high purity is critical for subsequent applications and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1,2,3-triazole-4-carbaldehydes?

The most prevalent purification techniques are flash column chromatography and recrystallization.[4]

  • Flash Column Chromatography: This is a widely used and effective method for separating the target compound from byproducts and unreacted starting materials.[1][4][5] Silica gel is the most common stationary phase.[5][6]

  • Recrystallization: This technique can yield highly pure crystalline products, provided a suitable solvent system is found.[4][7] It is particularly useful for removing minor impurities after an initial purification by chromatography.[4]

  • Liquid-Liquid Extraction (LLE): Often used during the work-up phase to perform initial purification, such as removing acidic or basic impurities. For example, an acidic wash can remove basic byproducts like 4-nitroaniline.[1]

  • Filtration: In cases where the product precipitates from the reaction mixture in high purity, simple filtration followed by washing can be sufficient.[1]

Q2: What are the typical impurities encountered during the synthesis of 1,2,3-triazole-4-carbaldehydes?

Impurities largely depend on the synthetic route. A common route involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a triazole alcohol, followed by oxidation.[1][8]

  • Copper Salts: Residual copper from CuAAC reactions is a frequent contaminant. Copper ions can coordinate with the nitrogen atoms of the triazole ring.[9]

  • Unreacted Starting Materials: Such as the corresponding azide or alkyne.

  • Byproducts from Oxidation: If the aldehyde is formed by oxidizing the corresponding alcohol, unreacted alcohol or over-oxidized carboxylic acid may be present.

  • Side-Reaction Products: The oxidative homocoupling of terminal alkynes (Glaser coupling) can produce diyne impurities, which are typically non-polar.[4]

  • Other Reagents/Byproducts: Depending on the specific synthesis, other impurities like 4-nitroaniline may be present and require removal, for instance through an acidic extraction.[1]

Q3: How can I remove residual copper catalyst from my triazole product?

Copper contamination from CuAAC reactions is a common issue.[9]

  • Aqueous Washes: Washing the organic extract with aqueous solutions of chelating agents can remove copper. A common method is to wash with aqueous EDTA, although its effectiveness can be limited if the copper has a high affinity for the triazole product.[9] Another option is to quench the reaction with ammonium hydroxide to complex the copper and remove it in the aqueous phase.[4]

  • Filtration through a Short Plug: Passing a solution of the crude product through a short plug of silica gel or celite can help remove baseline impurities and some copper salts.

  • Column Chromatography: This is generally effective at removing copper residues, which are often more polar and will adhere to the silica gel.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is supersaturated with impurities.[10]

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent.[10]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly, followed by gradual cooling in a refrigerator. Insulating the flask can help slow the cooling rate.[10]

  • Change Solvent System: Use a solvent with a lower boiling point or a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).[10]

  • Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of the pure compound to induce crystallization.[7]

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSuggested Solution
Poor Separation Incorrect solvent system (eluent).Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your target compound.
Column overloaded with crude material.Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight).
Sample band is too diffuse.Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and load it onto the column in a concentrated band.
Product Not Eluting Eluent is not polar enough.Gradually increase the polarity of the eluent. For polar triazoles, consider using a more polar solvent system (e.g., increasing the percentage of ethyl acetate or methanol in a hexane/DCM eluent).[1][10]
Co-elution of Impurities Impurity has a similar polarity to the product.Try a different solvent system. Sometimes changing the solvent components (e.g., using toluene/ethyl acetate instead of hexane/ethyl acetate) can alter the selectivity. If co-elution persists, consider an alternative purification method like recrystallization.
Recrystallization
ProblemPossible CauseSuggested Solution
Low Yield Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] Recover a second crop of crystals by concentrating the mother liquor and cooling again.[7]
The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] Consider a co-solvent system.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask to prevent the product from crashing out of solution.[7]
Product still impure Rapid cooling trapped impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Impurities have very similar solubility properties.The chosen solvent is not suitable for separating the impurity. A different purification technique, such as column chromatography, may be necessary.[7]
No Crystals Form Solution is too dilute.Evaporate some of the solvent to increase the concentration of the triazole derivative.[7]
Solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]

Quantitative Data Summary

The following table summarizes representative yields and purity data for the synthesis and purification of 1,2,3-triazole-4-carbaldehydes and related triazoles.

Compound/ReactionPurification MethodYield (%)Purity (%)Reference
1-Phenyl-1H-[1,2,3]triazole-4-carbaldehyde (from oxidation)Filtration over celite bed99%Not Specified[11]
1-Hexyl-1H-1,2,3-triazole-4-carbaldehydeColumn Chromatography (DCM/EtOAc gradient)Moderate to ExcellentNot Specified[1]
1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehydeColumn Chromatography (DCM/EtOAc gradient)93%Not Specified[1]
Triazole product from CuAACRecrystallization (acetone/water)Not Specified99.9%[12]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying a moderately polar 1,2,3-triazole-4-carbaldehyde.

  • Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane (DCM) and ethyl acetate.[1][4] Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 1,2,3-triazole-4-carbaldehyde in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture determined by TLC. Collect fractions and monitor the elution of the product using TLC.[4]

  • Gradient Elution (if necessary): If separation is poor or compounds are slow to elute, gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 20%).[1]

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the triazole is highly soluble at high temperatures but poorly soluble at room temperature.[7] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone/water mixtures[12]) to find a suitable one.

  • Dissolution: Place the crude triazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[7]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[7]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in an oven or under vacuum.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification start Azide + Alkyne Precursor reac CuAAC Reaction (e.g., CuSO4, Na-Ascorbate) start->reac inter Intermediate (e.g., Triazole Alcohol) reac->inter oxid Oxidation (e.g., MnO2) inter->oxid crude Crude 1,2,3-Triazole-4-carbaldehyde oxid->crude workup Aqueous Work-up (Quench, Extraction) crude->workup Remove Catalyst/ Water-Soluble Impurities chrom Column Chromatography workup->chrom Separate Byproducts/ Starting Materials recrys Recrystallization (Optional) chrom->recrys For High Purity final Pure Product chrom->final recrys->final

Caption: General workflow for the synthesis and purification of 1,2,3-triazole-4-carbaldehydes.

G start Crude Product Analysis (TLC, NMR) q1 Are impurities significantly different in polarity? start->q1 q2 Is the product a solid? q1->q2 No chrom Use Column Chromatography q1->chrom Yes q3 Are impurities acidic or basic? q2->q3 No recrys Use Recrystallization q2->recrys Yes q3->chrom No lle Use Acid/Base Extraction (LLE) q3->lle Yes combo Use LLE then Chromatography or Recrystallization lle->combo

Caption: Decision tree for selecting a suitable purification method.

G start Problem: Low Recrystallization Yield q1 Was an excess of solvent used? start->q1 s1 Solution: Use minimum hot solvent. Concentrate mother liquor for a second crop. q1->s1 Yes q2 Did product crystallize prematurely during hot filtration? q1->q2 No s2 Solution: Pre-heat glassware (funnel, receiving flask). q2->s2 Yes q3 Is the compound very soluble in the cold solvent? q2->q3 No s3 Solution: Change solvent or use a co-solvent system. q3->s3 Yes

Caption: Troubleshooting workflow for low yield during recrystallization.

References

Technical Support Center: Overcoming Low Reactivity in Triazole Aldehyde Condensations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low reactivity in triazole aldehyde condensations.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the condensation of triazole aldehydes with various nucleophiles, particularly in the formation of Schiff bases and related C=C or C=N bond formations.

Issue 1: No Reaction or Very Low Conversion

Potential Cause 1: Insufficient Electrophilicity of the Triazole Aldehyde

The triazole ring, being electron-rich, can reduce the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack.

Troubleshooting Steps:

  • Catalyst Addition:

    • Acid Catalysis: For reactions with amine nucleophiles (Schiff base formation), the addition of a catalytic amount of a mild acid like glacial acetic acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1]

    • Base Catalysis: For Knoevenagel-type condensations with active methylene compounds, a weak base such as piperidine, ammonium acetate, or an inorganic base like potassium carbonate can be used to deprotonate the active methylene compound, forming a more potent nucleophile.[2][3]

  • Activating Agents: The use of Lewis acids can enhance the electrophilicity of the aldehyde.

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier. Monitor the reaction closely by TLC to avoid decomposition.[2]

Potential Cause 2: Low Nucleophilicity of the Reaction Partner

Electron-poor amines or sterically hindered active methylene compounds may exhibit low reactivity.

Troubleshooting Steps:

  • Stronger Base (for active methylene compounds): If using a weak base for a Knoevenagel condensation shows no reaction, consider a slightly stronger base. However, be cautious as strong bases can promote self-condensation of the aldehyde if it possesses α-hydrogens.[3]

  • pH Optimization (for amine nucleophiles): The rate of Schiff base formation is often pH-dependent. The amine needs to be in its neutral, nucleophilic form, while the aldehyde benefits from acid catalysis. An optimal pH is typically mildly acidic.

Issue 2: Low Yield of the Desired Product

Potential Cause 1: Unfavorable Reaction Equilibrium

The condensation reaction is often a reversible equilibrium. The presence of water as a byproduct can drive the reaction backward.

Troubleshooting Steps:

  • Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it is formed.

    • Drying Agents: Add molecular sieves to the reaction mixture to sequester water.

  • Solvent Effects: The choice of solvent can significantly impact the reaction equilibrium and rate.

    • For the formation of hemiaminal intermediates in the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde, apolar aprotic solvents favor the product over polar aprotic solvents.[4]

    • In some Knoevenagel condensations, water has been shown to be an effective medium, promoting the reaction and simplifying workup.[3][5] It is crucial to test different solvent systems to find the optimal one for your specific substrates.

Potential Cause 2: Formation of Side Products

Common side reactions include the self-condensation of the aldehyde (if it has α-hydrogens) or Michael addition of the nucleophile to the α,β-unsaturated product.[2]

Troubleshooting Steps:

  • Control Reagent Addition: Slowly add the more reactive component (often the nucleophile or the enolizable carbonyl) to the reaction mixture to maintain its low concentration and minimize self-reaction.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC. Stop the reaction once the starting material is consumed to prevent the formation of byproducts from subsequent reactions. Avoid excessive heating, which can promote side reactions.[2]

  • Choice of Catalyst: Use a weak base for Knoevenagel condensations to avoid side reactions like the Cannizzaro reaction or self-condensation.[2]

Frequently Asked Questions (FAQs)

Q1: How do electron-withdrawing or electron-donating groups on the aldehyde affect the reaction?

A1: Electron-withdrawing groups on the aldehyde (e.g., nitro, cyano) generally increase the electrophilicity of the carbonyl carbon, which can enhance the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reactivity of the aldehyde.[4]

Q2: My triazole aldehyde is poorly soluble in common organic solvents. What can I do?

A2: Poor solubility can significantly hinder reactivity.

  • Solvent Screening: Test a range of solvents, including more polar aprotic solvents like DMF or DMSO.

  • Heating: Gently heating the mixture can improve solubility.

  • Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can be employed to bring the reactants together.

Q3: What is the typical evidence of a successful condensation in spectroscopic analysis?

A3:

  • ¹H NMR: Disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the product, such as the imine proton (-CH=N-) for Schiff bases (often downfield) or vinyl protons for Knoevenagel products. For Schiff bases formed from amino-triazoles, the NH₂ signal will also disappear.[6]

  • IR Spectroscopy: Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (if applicable). Appearance of a C=N stretching band for Schiff bases (around 1600-1650 cm⁻¹).[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the condensation product.

Q4: Are there alternative methods if direct condensation fails?

A4: Yes, if optimizing the direct condensation is unsuccessful, consider these alternative strategies:

  • One-Pot, Multi-Component Reactions: Synthesize the triazole ring and perform the condensation in a single pot. For example, a three-component reaction of an aldehyde, an amine, and an azide can yield a triazole that can then react further.

  • Synthesis of Vinyl Triazoles: Instead of a condensation reaction, vinyl triazoles can be synthesized through alternative routes like the hydroamination of alkynes with triazoles.[7][8]

  • Post-functionalization of a Pre-formed Triazole: It may be possible to introduce the desired functionality through a different reaction pathway, such as a Heck or Suzuki coupling if a halo-triazole is accessible.

Data Presentation

Table 1: Effect of Aldehyde Substituent on Hemiaminal and Schiff Base Formation

This table summarizes the product distribution from the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various para-substituted benzaldehydes in acetonitrile at 50°C. The data illustrates the influence of electronic effects on the reaction outcome.

p-Substituent on BenzaldehydeHemiaminal (%)Schiff Base (%)Unreacted Amine (%)
-NO₂751015
-CN651520
-CF₃502525
-CHO403030
-H204040
-CH₃105040
-OCH₃55540

Data adapted from a study on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes.

Table 2: Effect of Solvent on Hemiaminal and Schiff Base Formation

This table shows the effect of different solvents on the reaction between 2-nitrobenzaldehyde and 4-amino-3,5-dimethyl-1,2,4-triazole.

SolventHemiaminal (%)Schiff Base (%)
n-Hexane855
Toluene8010
Dichloromethane7020
Acetonitrile6030
Acetone5040
DMF3060
DMSO2070
Ethanol1080

Data adapted from a study on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from 4-Amino-1,2,4-triazole and an Aromatic Aldehyde [1][8]

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of the 4-amino-1,2,4-triazole derivative in 40 mL of methanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.

  • Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for approximately 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration. Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

  • Characterization: Characterize the product using IR, ¹H NMR, and mass spectrometry.

Protocol 2: Knoevenagel Condensation of a Triazole Aldehyde with an Active Methylene Compound

  • Reactant Preparation: In a 25 mL round-bottom flask, combine the triazole aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Solvent Addition: Add 10 mL of a suitable solvent (e.g., ethanol, water, or perform under solvent-free conditions).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the product using standard spectroscopic methods.

Visualizations

Troubleshooting_Workflow start Low Reactivity in Triazole Aldehyde Condensation issue Identify the Primary Issue start->issue no_reaction No Reaction / Low Conversion issue->no_reaction No Product low_yield Low Yield issue->low_yield Some Product side_products Side Product Formation issue->side_products Multiple Spots on TLC check_electrophilicity Check Aldehyde Electrophilicity no_reaction->check_electrophilicity check_nucleophilicity Check Nucleophile Reactivity no_reaction->check_nucleophilicity check_equilibrium Check Reaction Equilibrium low_yield->check_equilibrium check_reagent_addition Control Reagent Addition side_products->check_reagent_addition add_catalyst Add Acid/Base Catalyst check_electrophilicity->add_catalyst increase_temp Increase Temperature add_catalyst->increase_temp solution Improved Yield add_catalyst->solution increase_temp->solution stronger_base Use Stronger Base (with caution) check_nucleophilicity->stronger_base stronger_base->solution remove_water Remove Water (Dean-Stark/Sieves) check_equilibrium->remove_water optimize_solvent Optimize Solvent remove_water->optimize_solvent remove_water->solution optimize_solvent->solution slow_addition Slowly Add More Reactive Component check_reagent_addition->slow_addition optimize_conditions Optimize Time & Temperature slow_addition->optimize_conditions slow_addition->solution optimize_conditions->solution Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Triazole Aldehyde Triazole Aldehyde intermediate Intermediate (e.g., Hemiaminal) Triazole Aldehyde->intermediate Nucleophile Nucleophile Nucleophile->intermediate Catalyst Catalyst Catalyst->intermediate Solvent Solvent Solvent->intermediate Temperature Temperature Temperature->intermediate product Condensation Product (e.g., Schiff Base) intermediate->product - H₂O

References

Stability issues of 1H-Triazole-4-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-Triazole-4-carbaldehyde in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the 1H-triazole ring?

A1: The 1H-1,2,3-triazole ring is known to be a robust and stable aromatic heterocycle. It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to mild oxidation and reduction. This inherent stability makes it a reliable component in the structure of larger molecules.

Q2: What are the recommended storage and handling conditions for 1H-Triazole-4-carbaldehyde?

A2: To ensure the integrity of 1H-Triazole-4-carbaldehyde, it is recommended to store the solid compound at 2-8°C under an inert atmosphere, such as argon or nitrogen.[1] It is sparingly soluble in acetonitrile and slightly soluble in methanol.[1] For solutions, it is advisable to prepare them fresh and protect them from light and elevated temperatures.

Q3: What are the likely degradation pathways for 1H-Triazole-4-carbaldehyde in solution?

A3: While the triazole ring itself is quite stable, the aldehyde functional group is more susceptible to degradation. The most probable degradation pathway is the oxidation of the carbaldehyde group to the corresponding carboxylic acid, forming 1H-Triazole-4-carboxylic acid.[2][3] This oxidation can be accelerated by exposure to air (oxygen), elevated temperatures, and light. Under certain conditions, polymerization or condensation reactions involving the aldehyde may also occur.

Q4: How can I monitor the stability of my 1H-Triazole-4-carbaldehyde solution?

A4: The stability of your solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This type of method is capable of separating the intact 1H-Triazole-4-carbaldehyde from its potential degradation products. A reverse-phase HPLC method with UV detection is a common approach.

Troubleshooting Guide

Issue 1: I am observing a decrease in the purity of my 1H-Triazole-4-carbaldehyde solution over a short period.

  • Potential Cause 1: Improper Storage. Solutions of 1H-Triazole-4-carbaldehyde may be unstable at room temperature or when exposed to light and air.

    • Troubleshooting Step: Store solutions at 2-8°C in amber vials to protect from light. If possible, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Prepare fresh solutions for critical experiments.

  • Potential Cause 2: Incompatible Solvent. The choice of solvent can influence the stability of the compound.

    • Troubleshooting Step: Acetonitrile and methanol are common solvents.[1] If you are using other solvents, especially those that are not anhydrous or are of lower purity, consider switching to a high-purity, anhydrous solvent.

  • Potential Cause 3: pH of the Solution. The stability of the compound may be pH-dependent.

    • Troubleshooting Step: If your solution is unbuffered or at an extreme pH, consider buffering it to a neutral pH (around 7) to assess if stability improves.

Issue 2: I have identified an unknown peak in the HPLC chromatogram of my aged 1H-Triazole-4-carbaldehyde solution.

  • Potential Cause: Degradation Product Formation. The unknown peak is likely a degradation product.

    • Troubleshooting Step 1: Hypothesize the Degradant. Based on the chemistry of aldehydes, the most likely degradation product is 1H-Triazole-4-carboxylic acid, formed via oxidation.

    • Troubleshooting Step 2: Confirm the Identity. If a standard of 1H-Triazole-4-carboxylic acid is available, inject it into the HPLC system to compare its retention time with the unknown peak. Alternatively, hyphenated techniques like LC-MS can be used to determine the mass of the unknown peak and confirm its identity.

Illustrative Stability Data

The following tables present hypothetical stability data for 1H-Triazole-4-carbaldehyde under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Illustrative Stability of 1H-Triazole-4-carbaldehyde in Different Solvents at 25°C.

SolventTime (days)Purity (%)Major Degradant (%)
Acetonitrile099.5< 0.1
798.80.7 (1H-Triazole-4-carboxylic acid)
1497.51.8 (1H-Triazole-4-carboxylic acid)
Methanol099.6< 0.1
798.21.1 (1H-Triazole-4-carboxylic acid)
1496.42.9 (1H-Triazole-4-carboxylic acid)
Water (pH 7)099.4< 0.1
795.14.2 (1H-Triazole-4-carboxylic acid)
1490.38.9 (1H-Triazole-4-carboxylic acid)

Table 2: Illustrative Effect of pH and Temperature on the Stability of 1H-Triazole-4-carbaldehyde in Aqueous Solution after 24 hours.

pHTemperature (°C)Purity (%)Major Degradant (%)
34098.11.2
74097.51.8
94096.23.1
72599.10.5
76092.36.8

Experimental Protocols

Protocol 1: Forced Degradation Study of 1H-Triazole-4-carbaldehyde

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of 1H-Triazole-4-carbaldehyde.

  • Preparation of Stock Solution: Prepare a stock solution of 1H-Triazole-4-carbaldehyde in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of 1H-Triazole-4-carbaldehyde in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile to achieve a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose a solution of 1H-Triazole-4-carbaldehyde (0.5 mg/mL in acetonitrile) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 1H-Triazole-4-carbaldehyde from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm (or a wavelength determined by UV spectral analysis of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Purity Decrease Observed check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Evaluate Solvent (Purity, Compatibility) check_storage->check_solvent Proper correct_storage Implement Correct Storage: - 2-8°C - Amber vials - Inert atmosphere check_storage->correct_storage Improper check_ph Assess Solution pH check_solvent->check_ph Compatible change_solvent Use High-Purity, Anhydrous Solvent check_solvent->change_solvent Incompatible buffer_solution Buffer to Neutral pH check_ph->buffer_solution Non-neutral reanalyze Re-analyze Purity check_ph->reanalyze Neutral correct_storage->reanalyze change_solvent->reanalyze buffer_solution->reanalyze

Caption: Troubleshooting workflow for decreased purity of 1H-Triazole-4-carbaldehyde solutions.

cluster_pathway Potential Degradation Pathway parent 1H-Triazole-4-carbaldehyde degradant 1H-Triazole-4-carboxylic acid parent->degradant Oxidation oxidant Oxidizing Agent (e.g., O2, H2O2) oxidant->degradant

Caption: Primary oxidative degradation pathway of 1H-Triazole-4-carbaldehyde.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress_conditions Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation - Heat - Light start->stress_conditions sample_prep Sample Preparation: - Neutralize (if needed) - Dilute stress_conditions->sample_prep hplc_analysis Analyze by Stability-Indicating HPLC Method sample_prep->hplc_analysis data_analysis Data Analysis: - Identify Degradants - Quantify Purity hplc_analysis->data_analysis

Caption: Experimental workflow for forced degradation studies of 1H-Triazole-4-carbaldehyde.

References

Technical Support Center: Optimizing CuAAC Reactions for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is tailored for researchers, scientists, and drug development professionals working with sensitive substrates who are seeking to troubleshoot and enhance their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during CuAAC reactions with sensitive substrates in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My CuAAC reaction is resulting in a low yield or no product at all. What are the common causes and how can I resolve this?

  • Answer: Low yields in CuAAC reactions can stem from several factors, particularly when dealing with sensitive molecules.[1] The primary culprits are often catalyst inactivation, suboptimal reaction conditions, or issues with the starting materials.

    • Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Additionally, functional groups on your substrate, such as thiols or histidines, can chelate the copper, rendering it inactive.[3]

      • Solution:

        • Deoxygenate Solutions: Thoroughly degas all solvents and reaction mixtures by bubbling with an inert gas like argon or nitrogen.[4]

        • Use Fresh Reducing Agent: Prepare a fresh solution of your reducing agent (e.g., sodium ascorbate) immediately before use.[5][6]

        • Increase Catalyst/Ligand Concentration: If you suspect substrate chelation, increasing the concentration of the copper/ligand complex may be effective.[3]

        • Add a Sacrificial Metal: In cases of strong chelation, adding a sacrificial metal like Zn(II) can bind to the interfering functional groups, freeing up the copper catalyst.[3][7]

    • Suboptimal Reaction Conditions: The efficiency of the CuAAC reaction is sensitive to solvent, pH, and temperature.[4]

      • Solution:

        • Solvent Choice: For substrates with poor solubility, adding a co-solvent such as DMSO, DMF, or t-BuOH can significantly improve the reaction outcome.[3][6][7]

        • pH Optimization: While the CuAAC reaction is robust over a wide pH range (typically 4-11), a pH of around 7 is recommended for most bioconjugations.[1][8]

        • Temperature Adjustment: For sterically hindered or challenging substrates, gentle heating to 37°C can sometimes improve the yield.[1][9]

    • Poor Reagent Quality or Stoichiometry: Impurities in the azide or alkyne starting materials or an incorrect stoichiometric ratio can hinder the reaction.[1]

      • Solution:

        • Verify Reagent Purity: Ensure the purity of your azide and alkyne. Azides, in particular, can be unstable.[1]

        • Optimize Stoichiometry: A slight excess (1.1-1.5 equivalents) of the more accessible or less precious reactant is often beneficial.[3][5]

Issue 2: Substrate Degradation

  • Question: I am observing degradation of my sensitive substrate during the CuAAC reaction. What causes this and how can I prevent it?

  • Answer: Substrate degradation is a significant concern with sensitive molecules and is primarily caused by the generation of reactive oxygen species (ROS) and the inherent toxicity of copper.[10][11]

    • Reactive Oxygen Species (ROS): The commonly used Cu(II)/ascorbate system can produce ROS, which can lead to the oxidation of sensitive amino acid residues like histidine, arginine, cysteine, and methionine.[4][10][12]

      • Solution:

        • Use a Stabilizing Ligand: Copper-chelating ligands are crucial for protecting sensitive biomolecules.[6] Ligands like THPTA and TBTA stabilize the Cu(I) state, accelerate the reaction, and reduce the formation of ROS.[4] A higher ligand-to-copper ratio (e.g., 5:1) is generally recommended for protecting sensitive substrates.[1][3]

        • Anaerobic Conditions: Performing the reaction under an inert atmosphere minimizes the presence of oxygen, a key component in ROS formation.[4][13]

        • Add Scavengers: For proteins, adding aminoguanidine can help to scavenge byproducts of ascorbate oxidation that can damage arginine residues.

    • Copper Toxicity: Copper ions themselves can be detrimental to certain biomolecules, potentially leading to precipitation or loss of function.[10]

      • Solution:

        • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.

        • Choose a Biocompatible Ligand: Ligands such as BTTAA and BTTES are known for their high biocompatibility and low cytotoxicity.[14]

        • Consider Copper-Free Click Chemistry: For extremely sensitive substrates, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative as it proceeds without a cytotoxic metal catalyst.[15][16][17]

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant side products. What are the most common side reactions and how can I suppress them?

  • Answer: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, also known as Glaser coupling.[1][4][7] This process is promoted by the presence of oxygen and Cu(II) ions, leading to the formation of a diyne byproduct.[4][7]

    • Solution:

      • Maintain Anaerobic Conditions: Rigorously exclude oxygen from the reaction by degassing solvents and using an inert atmosphere.[4]

      • Ensure Sufficient Reducing Agent: An adequate amount of sodium ascorbate is necessary to maintain copper in the active Cu(I) state and prevent the formation of Cu(II) which promotes Glaser coupling.[4]

      • Utilize a Stabilizing Ligand: Ligands not only accelerate the desired reaction but also help to prevent the copper catalyst from participating in side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my sensitive substrate?

A1: The choice of ligand is critical for a successful CuAAC reaction with sensitive substrates. An ideal ligand should stabilize the Cu(I) catalyst, accelerate the reaction, and protect the substrate from degradation.[14][18] For aqueous bioconjugations, water-soluble ligands are essential.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A highly recommended water-soluble ligand for its efficiency and biocompatibility.[3][4][9]

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Very effective, particularly in organic or mixed aqueous/organic solvent systems.[4][9]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Offers very high reaction kinetics and biocompatibility, making it an excellent choice for in vivo applications.[14]

  • BTTES (2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetra(N-(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)acetamide)): Known for its high stability in biological systems and is suitable for long-term reactions.[14]

Q2: What is the optimal order of reagent addition?

A2: A common and effective practice is to first premix the CuSO₄ with the stabilizing ligand before adding it to the solution containing the azide and alkyne substrates.[3][19] The reaction is then typically initiated by the addition of a freshly prepared solution of the reducing agent, such as sodium ascorbate.[19] This method helps to ensure the copper is properly complexed by the ligand, which can protect it from oxidation and prevent side reactions.[3]

Q3: Can I perform the CuAAC reaction in the presence of cells?

A3: Yes, CuAAC reactions can be performed on the surface of cells, but it requires careful optimization to minimize cytotoxicity.[10][20] Key considerations include:

  • Minimizing the concentration of the copper catalyst and the exposure time.[10]

  • Using highly biocompatible ligands with low cytotoxicity, such as BTTAA.[14]

  • For live-cell imaging or applications where copper toxicity is a major concern, copper-free click chemistry (SPAAC) is often the preferred method.[16][21]

Q4: What are the alternatives if CuAAC is not suitable for my substrate?

A4: If your substrate is extremely sensitive to copper, even under optimized conditions, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the primary alternative.[15] SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[15][22] This makes it highly biocompatible and suitable for applications in living systems.[16] Another option is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which can be advantageous as it allows for the reaction between internal alkynes and azides, leading to 1,5-disubstituted triazoles.[12][23]

Data Presentation

Table 1: Comparison of Common Accelerating Ligands for CuAAC

LigandRecommended ApplicationKey AdvantagesWater Solubility
THPTA Aqueous bioconjugationsHigh efficiency, biocompatible[3][4]High[14]
TBTA Organic & mixed solventsHigh reaction ratesLow[14]
BTTAA In vivo & in vitro applicationsVery high kinetics, very low cytotoxicity[14]Moderate[14]
BTTES Long-term reactions in biological systemsHigh stability, very low cytotoxicity[14]High[14]
BPDS High dilution conditionsGood water solubility, accelerates reaction[24]High

Table 2: General Reaction Conditions for CuAAC with Sensitive Substrates

ParameterRecommended RangeNotes
Alkyne Concentration 10 µM - 1 mMHigher concentrations generally lead to faster reactions.[3]
Azide Concentration 1.1 - 1.5 equivalents (relative to alkyne)A slight excess of the less critical component is often used.[5]
CuSO₄ Concentration 50 - 250 µMMinimize for sensitive substrates.[5]
Ligand Concentration 1 - 5 equivalents (relative to CuSO₄)Higher ratios are better for protecting sensitive substrates.
Sodium Ascorbate 2 - 5 mM (freshly prepared)A sufficient excess is needed to maintain a reducing environment.[9]
pH 6.5 - 8.0pH ~7 is optimal for most bioconjugations.
Temperature Room Temperature to 37°CMild heating can help with challenging substrates.[5][9]
Solvent Aqueous buffer (e.g., PBS, HEPES) with optional co-solvents (DMSO, t-BuOH)Avoid Tris buffer which can chelate copper.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing partner. Optimization for specific substrates is recommended.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-modified biomolecule in a suitable non-chelating buffer (e.g., phosphate or HEPES buffer, pH 7.4).[1]

    • Dissolve the alkyne partner in a compatible solvent such as DMSO or water.[1]

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and a suitable ligand like THPTA (e.g., 50 mM in water).[3]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.[5][7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-biomolecule and the alkyne partner to the desired final concentrations.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions.[3] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[3] Let this mixture stand for 1-2 minutes.

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

    • (Optional) For protein substrates, add aminoguanidine to a final concentration of around 2.5 mM to protect against side reactions.[3][7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[9]

  • Reaction and Monitoring:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[5][6][9] The reaction can be placed on a rotator for gentle agitation.[7]

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using a method suitable for your biomolecule. This may include size-exclusion chromatography, dialysis, or affinity purification to remove the copper catalyst and excess reagents.[4][6] For small molecules, a standard aqueous work-up and column chromatography may be necessary.[9]

Mandatory Visualization

CuAAC_Troubleshooting_Workflow start Start: CuAAC Reaction with Sensitive Substrate check_yield Low or No Yield? start->check_yield check_degradation Substrate Degradation? check_yield->check_degradation No catalyst_inactivation Potential Cause: Catalyst Inactivation check_yield->catalyst_inactivation Yes suboptimal_conditions Potential Cause: Suboptimal Conditions check_yield->suboptimal_conditions Yes reagent_issues Potential Cause: Reagent Issues check_yield->reagent_issues Yes check_side_products Side Products Observed? check_degradation->check_side_products No ros_formation Potential Cause: ROS Formation check_degradation->ros_formation Yes copper_toxicity Potential Cause: Copper Toxicity check_degradation->copper_toxicity Yes success Successful Reaction check_side_products->success No glaser_coupling Potential Cause: Glaser Coupling check_side_products->glaser_coupling Yes solution_catalyst Solution: - Deoxygenate - Fresh Reducing Agent - Increase Catalyst/Ligand - Add Sacrificial Metal catalyst_inactivation->solution_catalyst solution_conditions Solution: - Add Co-solvent - Optimize pH - Adjust Temperature suboptimal_conditions->solution_conditions solution_reagents Solution: - Check Purity - Optimize Stoichiometry reagent_issues->solution_reagents solution_catalyst->start solution_conditions->start solution_reagents->start solution_ros Solution: - Use Stabilizing Ligand - Anaerobic Conditions - Add Scavengers ros_formation->solution_ros solution_toxicity Solution: - Minimize Copper - Biocompatible Ligand - Consider SPAAC copper_toxicity->solution_toxicity solution_ros->start solution_toxicity->start solution_glaser Solution: - Anaerobic Conditions - Sufficient Reductant - Use Stabilizing Ligand glaser_coupling->solution_glaser solution_glaser->start CuAAC_Catalytic_Cycle cluster_main CuAAC Catalytic Cycle cu1_alkyne Cu(I)-Alkyne Complex azide_coordination Azide Coordination cu1_alkyne->azide_coordination metallacycle Six-membered Cu(III) Metallacycle azide_coordination->metallacycle Cyclization triazole_product 1,4-Disubstituted Triazole + Cu(I) Catalyst metallacycle->triazole_product Reductive Elimination cu1_catalyst Cu(I) Catalyst triazole_product->cu1_catalyst Catalyst Regeneration cu1_catalyst->cu1_alkyne terminal_alkyne Terminal Alkyne terminal_alkyne->cu1_alkyne azide Azide azide->azide_coordination Ligand_Selection_Decision_Tree start Start: Select Ligand for CuAAC is_aqueous Aqueous Reaction? start->is_aqueous is_in_vivo In Vivo or Live Cell? is_aqueous->is_in_vivo Yes tbta Use TBTA is_aqueous->tbta No (Organic Solvent) is_long_term Long-Term Reaction? is_in_vivo->is_long_term No bttaa Use BTTAA is_in_vivo->bttaa Yes (Low Cytotoxicity Needed) consider_spaac Consider SPAAC is_in_vivo->consider_spaac Yes (High Sensitivity) thpta Use THPTA is_long_term->thpta No (General Bioconjugation) bttes Use BTTES is_long_term->bttes Yes

References

Preventing byproduct formation in Wittig reactions with triazole aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig and Horner-Wadsworth-Emmons (HWE) olefination of triazole aldehydes. Our aim is to help you overcome common challenges and prevent the formation of unwanted byproducts in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with a triazole aldehyde is giving a low yield. What are the common causes?

A1: Low yields in Wittig reactions with triazole aldehydes can stem from several factors:

  • Reduced Reactivity of the Aldehyde: The electron-withdrawing nature of the triazole ring can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards the Wittig ylide.

  • Side Reactions: The basic conditions of the Wittig reaction can promote side reactions with the triazole aldehyde. A likely side reaction for aldehydes lacking α-hydrogens, such as triazole aldehydes, is the Cannizzaro reaction, which results in the disproportionation of the aldehyde to a mixture of the corresponding alcohol and carboxylic acid.[1][2][3]

  • Steric Hindrance: If either the triazole aldehyde or the Wittig ylide is sterically hindered, the reaction rate can be significantly reduced, leading to lower yields.

  • Ylide Instability: The stability of the phosphonium ylide is crucial. Unstabilized ylides can be consumed by side reactions if the aldehyde is not reactive enough.

  • Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired vinyl triazole product, leading to apparent low yields after purification.

Q2: I am observing byproducts in my reaction. What are they likely to be?

A2: Besides unreacted starting material, common byproducts include:

  • Cannizzaro Products: As mentioned, under strong basic conditions, triazole aldehydes can undergo a Cannizzaro reaction to produce the corresponding triazole methanol and triazole carboxylic acid.[1][2][3]

  • Michael Adducts: If you are using a stabilized ylide (e.g., one with an ester or ketone substituent), it can act as a Michael donor and the newly formed α,β-unsaturated product can act as a Michael acceptor, leading to the formation of a Michael adduct as a byproduct.[4][5]

  • Products from Ylide Side Reactions: The ylide itself can undergo side reactions, especially if it is not stable under the reaction conditions.

Q3: How can I improve the yield and minimize byproducts in my Wittig reaction with a triazole aldehyde?

A3: To optimize your Wittig reaction, consider the following strategies:

  • Choice of Base and Solvent: The choice of base is critical. Stronger bases like n-butyllithium or sodium hydride are often used, but they can also promote side reactions. For stabilized ylides, weaker bases like potassium carbonate or even sodium bicarbonate in an aqueous medium can be effective and may suppress side reactions.[6] The solvent can also influence the reaction; aprotic solvents like THF or DMSO are common.

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes help to minimize side reactions.

  • Use a Stabilized Ylide: If applicable to your desired product, using a stabilized ylide can be beneficial as they are generally more tolerant of a wider range of reaction conditions.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: For electron-deficient aldehydes like those derived from triazoles, the HWE reaction is often a superior alternative to the Wittig reaction.[7][8]

Q4: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why is it recommended for triazole aldehydes?

A4: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide.[9][10] It is highly recommended for triazole aldehydes for several reasons:

  • Higher Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides, making them more reactive towards electron-deficient aldehydes.[11]

  • Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove from the reaction mixture by simple aqueous extraction compared to the often poorly soluble triphenylphosphine oxide from the Wittig reaction.[11][12]

  • Stereoselectivity: The HWE reaction typically provides excellent E-stereoselectivity, which can be advantageous for specific synthetic targets.[9]

Troubleshooting Guides

Guide 1: Low Yield in Wittig Reaction of a Triazole Aldehyde

This guide provides a step-by-step approach to troubleshooting low yields.

Troubleshooting_Low_Yield start Low Yield of Vinyl Triazole check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions If pure consider_hwe Consider HWE Reaction check_conditions->consider_hwe Persistent low yield optimize_wittig Optimize Wittig Conditions check_conditions->optimize_wittig If standard success Improved Yield consider_hwe->success purification Improve Purification optimize_wittig->purification Yield still low optimize_wittig->success Yield improves purification->success

Caption: Troubleshooting workflow for low yields in Wittig reactions of triazole aldehydes.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your triazole aldehyde is pure and free from any acidic impurities. The phosphonium salt should also be dry and pure.

  • Analyze Reaction Conditions:

    • Base: Is the base strong enough to deprotonate the phosphonium salt effectively? For unstabilized ylides, strong bases like n-BuLi, NaH, or KHMDS are necessary. For stabilized ylides, weaker bases can be used.

    • Solvent: Is the solvent appropriate and anhydrous? THF, DMSO, and DMF are common choices.

    • Temperature: Was the reaction performed at a suitable temperature? Some ylides are not stable at higher temperatures, while some reactions may require heating to proceed.

  • Optimize Wittig Conditions:

    • Order of Addition: Try adding the aldehyde solution slowly to the pre-formed ylide solution.

    • Excess Reagent: Using a slight excess (1.1-1.5 equivalents) of the ylide can sometimes drive the reaction to completion.

  • Improve Product Purification:

    • TPPO Removal: Triphenylphosphine oxide (TPPO) is a common culprit for difficult purifications. Consider methods for its removal, such as precipitation with ZnCl₂ or MgCl₂, or crystallization from a non-polar solvent.[11][12][13]

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: If optimizing the Wittig reaction does not significantly improve the yield, the HWE reaction is the recommended alternative for triazole aldehydes.[7]

Guide 2: Identification and Minimization of Byproducts

This guide helps in identifying and preventing the formation of common byproducts.

Byproduct_Troubleshooting start Byproduct Formation Observed identify_byproduct Identify Byproduct(s) via Spectroscopy (NMR, MS) start->identify_byproduct cannizzaro Cannizzaro Products (Alcohol, Carboxylic Acid) identify_byproduct->cannizzaro Aldehyde disproportionation michael Michael Adduct identify_byproduct->michael Using stabilized ylide other Other Byproducts identify_byproduct->other Unidentified peaks minimize_cannizzaro Use weaker base Lower reaction temperature Switch to HWE reaction cannizzaro->minimize_cannizzaro minimize_michael Use less reactive ylide Change stoichiometry Lower temperature michael->minimize_michael investigate_other Analyze reaction conditions Consider triazole ring reactivity other->investigate_other success Byproduct Minimized minimize_cannizzaro->success minimize_michael->success investigate_other->success

Caption: Decision-making process for identifying and minimizing byproducts.

Troubleshooting Steps:

  • Characterize the Byproducts: Isolate the major byproducts and characterize them using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

  • Address Cannizzaro Byproducts: If you identify the corresponding alcohol and carboxylic acid of your triazole aldehyde, this strongly suggests a Cannizzaro reaction.[1][2][3] To minimize this:

    • Use a weaker base if possible (e.g., K₂CO₃ instead of n-BuLi).

    • Lower the reaction temperature.

    • The most effective solution is often to switch to the HWE reaction, which typically uses milder bases.

  • Address Michael Adducts: If you are using a stabilized ylide and observe a byproduct with a mass corresponding to the addition of the ylide to your product, it is likely a Michael adduct.[4][5] To minimize this:

    • Use a less reactive (more stabilized) ylide if the desired transformation allows.

    • Carefully control the stoichiometry to avoid a large excess of the ylide.

    • Run the reaction at a lower temperature.

  • Investigate Other Byproducts: If the byproducts are not readily identifiable, consider the possibility of reactions involving the triazole ring itself, although this is less commonly reported. Re-evaluate the purity of your starting materials and the reaction setup for potential contaminants.

Data Presentation

The following tables provide a comparative overview of the Wittig and Horner-Wadsworth-Emmons reactions for the olefination of aldehydes, highlighting the general trends in yield and stereoselectivity. Note that specific results for triazole aldehydes may vary.

Table 1: Comparison of Wittig and HWE Reactions with Aromatic Aldehydes

Carbonyl SubstrateReagent TypeReactionYield (%)E/Z RatioReference
BenzaldehydeStabilized YlideWittig85-95>95:5General
BenzaldehydePhosphonate EsterHWE90-98>98:2[14][15]
4-ChlorobenzaldehydeStabilized YlideWittig80-90>95:5General
4-ChlorobenzaldehydePhosphonate EsterHWE92>95:5[14]
1-NaphthylaldehydeStabilized YlideWittig75-85>90:10General
1-NaphthylaldehydePhosphonate EsterHWE88>95:5[14]

Table 2: Typical Reaction Conditions for HWE Reaction

BaseSolventTemperature (°C)Typical SubstratesOutcomeReference
NaHTHF, DME0 to rtAldehydes, KetonesHigh E-selectivity[11][14]
K₂CO₃THF/H₂OrtAldehydesGood yields, E-selective[15]
DBU, Et₃NMeCN, THFrtAldehydesMild conditions, E-selective[14]
KHMDS, 18-crown-6THF-78AldehydesHigh Z-selectivity (Still-Gennari)[15]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with a Triazole Aldehyde (using a stabilized ylide)
  • Ylide Formation: To a stirred suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF (5 mL/mmol), add a suitable base (e.g., NaH, 1.1 eq.) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the ylide has formed (often indicated by a color change).

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of the triazole aldehyde (1.0 eq.) in anhydrous THF (2 mL/mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. If TPPO is problematic, consider a pre-purification step such as precipitation.[11][12][13]

Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction with a Triazole Aldehyde
  • Carbanion Formation: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq.), washed with anhydrous hexanes, in anhydrous THF (5 mL/mmol) at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Olefination: Cool the reaction mixture back to 0 °C and add a solution of the triazole aldehyde (1.0 eq.) in anhydrous THF (2 mL/mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-4 hours).

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the phosphate byproduct.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.[14][15]

References

Technical Support Center: Scale-Up of 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of these important reactions.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the scale-up of 1,2,3-triazole synthesis, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".

Issue: Low or Incomplete Reaction Yield

Q1: My CuAAC reaction is not going to completion after scaling up. What are the potential causes and how can I fix it?

A1: Incomplete conversion during scale-up can stem from several factors:

  • Catalyst Deactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, a problem often exacerbated by longer reaction times and increased exposure to atmospheric oxygen on a larger scale.[1] To mitigate this, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like sodium ascorbate to regenerate the Cu(I) catalyst in situ.[2]

  • Poor Mass Transfer/Mixing: Inefficient stirring in larger vessels can lead to localized concentration gradients of reactants and the catalyst, which slows down the reaction rate.[1] Employing robust mechanical stirring and ensuring the reactor geometry promotes efficient mixing is crucial.[1]

  • Insufficient Reagent Concentration: Simply increasing the volume of solvents while scaling up can lead to a dilution of reactants, which can significantly slow down the reaction.[1] It's important to maintain the optimal concentrations of all reagents that were determined during small-scale experiments.[1] For the reaction to proceed efficiently, reactants should generally be present at concentrations greater than 10 μM each.[3]

  • Inhibitory Buffer Components: Certain buffers, like Tris, can chelate the copper catalyst and hinder its activity.[3] High concentrations of chloride ions (>0.2 M) can also compete for the copper catalyst.[4] It is advisable to use buffers such as phosphate, acetate, HEPES, or MOPS.[4]

Issue: Significant Byproduct Formation

Q2: I'm observing a significant amount of byproducts in my scaled-up CuAAC reaction. How can I improve the selectivity?

A2: Byproduct formation is a common issue in scale-up and can often be attributed to the following:

  • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, terminal alkynes can couple with each other to form diynes.[2][5] This is one of the most common side reactions.[3] To minimize this, it is critical to conduct the reaction under an inert atmosphere to exclude oxygen.[2]

  • Uncatalyzed Thermal Cycloaddition: If the reaction is heated, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur, which may lead to a mixture of 1,4- and 1,5-disubstituted regioisomers.[2] For CuAAC reactions, maintaining a controlled temperature, often room temperature, is sufficient and helps to ensure the selective formation of the 1,4-regioisomer.[2]

  • Impure Starting Materials: Impurities in the azide or alkyne starting materials can interfere with the reaction or lead to side reactions.[1][3] It is important to ensure the purity of all reagents before beginning the reaction.[1]

Issue: Purification Challenges at Scale

Q3: Purifying my 1,2,3-triazole product is difficult on a large scale. What are effective purification strategies that avoid column chromatography?

A3: Column chromatography is often impractical and costly for large-scale purification.[6] Alternative methods include:

  • Liquid-Liquid Extraction: Residual copper catalyst can be removed by washing the organic reaction mixture with an aqueous solution containing a chelating agent like EDTA or an ammonia/ammonium chloride solution.[6][7] Subsequent washes with brine can help remove water-soluble impurities.[6]

  • Crystallization: If the triazole product is a solid, crystallization is an effective method for purification at scale.

  • Precipitation: For some applications, direct precipitation of the product from the reaction mixture can be a viable and scalable purification strategy.[8]

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when scaling up reactions involving organic azides?

A4: Organic and inorganic azides can be heat- and shock-sensitive, with the potential for explosive decomposition.[9] Key safety precautions include:

  • Avoid Hydrazoic Acid Formation: Combining inorganic azides with acid can form hydrazoic acid (HN₃), which is highly toxic and explosive.[4][10] Acidic workups should be avoided when excess inorganic azide is present.[4]

  • Incompatible Materials: Avoid contact between azides and heavy metals (like copper, lead, mercury) which can form highly sensitive and explosive metal azides.[1][9] Halogenated solvents such as dichloromethane should also be avoided as they can form explosive di- and tri-azidomethane.[1][9][11]

  • Handling Precautions: Use plastic or ceramic spatulas instead of metal ones.[2][9] Avoid grinding or subjecting solid azides to friction or shock.[2]

  • Temperature Control: Keep azide-containing reactions cool and away from heat sources.[2] Do not concentrate azide reaction mixtures by rotary evaporation or distillation.[9]

Q5: How does the choice of solvent affect the scale-up of CuAAC reactions?

A5: The solvent system is crucial for reaction success. For poorly soluble substrates, adding a co-solvent like DMSO, DMF, or t-BuOH (up to 10%) can be beneficial.[3] However, the choice of solvent can also impact reaction kinetics and the solubility of the catalyst and ligands.[12] It is important to choose a solvent system that ensures all components remain in solution and does not interfere with the catalytic cycle.

Q6: How can I ensure the regioselectivity of the triazole product (1,4- vs. 1,5-isomer) during scale-up?

A6: The regioselectivity of the azide-alkyne cycloaddition is primarily determined by the catalyst used.

  • 1,4-Disubstituted Triazoles: Copper(I) catalysts almost exclusively yield the 1,4-disubstituted regioisomer.[2][13]

  • 1,5-Disubstituted Triazoles: Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are used to selectively synthesize the 1,5-disubstituted regioisomer.[14][15] Maintaining consistent catalytic conditions is key to ensuring high regioselectivity during scale-up.

Data Presentation

Table 1: Key Parameter Optimization for CuAAC Reactions
ParameterRecommended RangeNotes
Reactant Stoichiometry 1.2 to 10 equivalents of one reactantExcess of the less expensive or more soluble reactant can drive the reaction to completion.[3]
Ligand:Copper Ratio 1:1 to 5:1Higher ratios can be beneficial for protecting sensitive substrates.[3]
pH 4-12The reaction is robust over a wide pH range, with pH ~7 being optimal for most bioconjugations.[3]
Co-solvent Addition Up to 10%For poorly soluble substrates, DMSO, DMF, or t-BuOH can be added.[3][4]
Temperature Room temperature to 37°CElevated temperatures can sometimes overcome issues of copper sequestration.[3]

Experimental Protocols

Protocol 1: General Procedure for Gram-Scale CuAAC Batch Synthesis
  • Reactant Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and an inert gas inlet, dissolve the terminal alkyne (1.0 eq.) in a degassed solvent mixture (e.g., t-BuOH/H₂O).

  • Addition of Azide: Add the organic azide (1.05 eq.) to the solution.[2]

  • Catalyst Preparation: In a separate container, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.10 eq.) in a minimal amount of water.[2]

  • Reaction Initiation: Add the catalyst solution to the vigorously stirred reactant mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.[2]

  • Workup: Once complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2] To remove the copper catalyst, wash the organic phase with an aqueous solution of a chelating agent like EDTA.[6]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified further if necessary (e.g., by crystallization).

Protocol 2: Troubleshooting Low Yield by Systematic Parameter Variation
  • Design of Experiments: Set up a series of small-scale parallel reactions to systematically vary key parameters one at a time, keeping others constant.[3]

  • Copper Concentration: Test a range of copper catalyst concentrations (e.g., 1 mol%, 2 mol%, 5 mol%).

  • Ligand:Copper Ratio: Vary the ligand-to-copper ratio from 1:1 to 5:1.[3]

  • Reducing Agent: Vary the equivalents of sodium ascorbate (e.g., 2 eq., 5 eq., 10 eq. relative to copper).

  • Solvent Composition: If solubility is an issue, test different co-solvents (DMSO, DMF, t-BuOH) at varying percentages (e.g., 5%, 10%).[4]

  • Temperature: Run reactions at different temperatures (e.g., room temperature, 37°C) to assess the impact on reaction rate and byproduct formation.[3]

  • Analysis: Analyze the outcome of each reaction by LC-MS or qNMR to determine the optimal conditions before applying them to the large-scale synthesis.

Visualizations

experimental_workflow General Experimental Workflow for CuAAC Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent Preparation (Azide & Alkyne in Degassed Solvent) reaction Combine Reactants & Catalyst Under Inert Atmosphere reagent_prep->reaction catalyst_prep Catalyst Preparation (CuSO4 + Na-Ascorbate in Water) catalyst_prep->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Quench & Aqueous Workup monitoring->workup extraction Extraction with Chelating Agent (e.g., EDTA wash) workup->extraction isolation Product Isolation (Crystallization/Precipitation) extraction->isolation

Caption: A typical experimental workflow for the scale-up of CuAAC reactions.

troubleshooting_logic Troubleshooting Logic for Scaled-Up CuAAC Reactions rect_node rect_node start Low Yield or Incomplete Reaction? check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere Yes check_byproducts Significant Byproducts? start->check_byproducts No fix_atmosphere Degas Solvents Use N2/Ar Blanket check_atmosphere->fix_atmosphere No check_mixing Mixing Sufficient? check_atmosphere->check_mixing Yes fix_atmosphere->check_mixing fix_mixing Increase Stirring Rate Use Mechanical Stirrer check_mixing->fix_mixing No check_concentration Concentrations Maintained? check_mixing->check_concentration Yes fix_mixing->check_concentration fix_concentration Maintain Concentrations from Small Scale check_concentration->fix_concentration No check_concentration->check_byproducts Yes minimize_oxygen Rigorously Exclude O2 to Prevent Glaser Coupling check_byproducts->minimize_oxygen Yes control_temp Maintain Room Temp to Prevent Thermal Isomerization minimize_oxygen->control_temp

Caption: A decision tree for troubleshooting common issues in CuAAC scale-up.

References

Troubleshooting Dimroth rearrangement in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triazole Synthesis

Welcome to the technical support center for troubleshooting triazole synthesis. This guide provides detailed answers to frequently asked questions and a step-by-step troubleshooting guide to address challenges related to the Dimroth rearrangement, a common isomerization side reaction in the synthesis of 1,2,3-triazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Dimroth rearrangement in the context of 1,2,3-triazole synthesis?

The Dimroth rearrangement is a molecular isomerization where endocyclic and exocyclic nitrogen atoms in certain 1,2,3-triazoles exchange positions.[1][2] This reaction proceeds through a well-defined three-stage mechanism known as ANRORC (Addition of a Nucleophile, Ring-Opening, and Ring-Closure).[1][3] The primary driving force behind this rearrangement is the formation of a more thermodynamically stable isomeric product.[1][4] This rearrangement can be an undesired side reaction, leading to a mixture of products and potential misidentification of the final compound.[1][3]

Q2: What is the underlying mechanism of the Dimroth rearrangement?

The rearrangement follows a stepwise process:

  • Addition: A nucleophile (often a solvent molecule like water or a base) attacks the triazole ring.

  • Ring-Opening: The heterocyclic ring opens to form a linear diazo intermediate.

  • Ring-Closure: Following C-C bond rotation, an intramolecular cyclization occurs, leading to the formation of the rearranged, isomeric triazole.[1][2]

Below is a diagram illustrating the general mechanism.

G cluster_0 Dimroth Rearrangement Mechanism (ANRORC) A Starting Triazole C Tetrahedral Intermediate A->C + Nu⁻ B Nucleophilic Addition (e.g., OH⁻) E Diazo Intermediate C->E Ring Opening D Ring Opening G Ring Closure E->G Rotation & Cyclization F Bond Rotation H Rearranged Triazole G->H - Nu⁻

Caption: General mechanism of the Dimroth rearrangement.

Q3: Which factors promote the Dimroth rearrangement?

Several experimental factors can influence the rate and likelihood of the rearrangement:

  • pH: The reaction is catalyzed by both acids and bases, with the rate being highly pH-dependent.[1][3][5] Basic conditions, in particular, are known to promote this rearrangement.[1][3][6]

  • Temperature: Higher reaction temperatures accelerate the rearrangement.[1][3] In some cases, the reaction requires prolonged heating, such as boiling in pyridine.[1][2]

  • Solvent: The choice of solvent plays a role; the rearrangement tends to be faster in less polar solvents.[7]

  • Substituents: The electronic nature of substituents on the triazole ring has a significant effect.

    • Electron-withdrawing groups (e.g., nitro, cyano, halo) can increase the reaction rate by making the ring more susceptible to nucleophilic attack.[1][3][8]

    • Electron-donating groups (e.g., alkyl, amino) tend to stabilize the ring and slow down the rearrangement.[1]

G cluster_factors Factors Influencing Dimroth Rearrangement rearrangement Dimroth Rearrangement (Increased Rate) low_temp Low Temperature rearrangement->low_temp Suppressed by neutral Neutral pH rearrangement->neutral Suppressed by edg Electron-Donating Substituents rearrangement->edg Suppressed by temp High Temperature temp->rearrangement Promotes base Basic Conditions (High pH) base->rearrangement Promotes acid Acidic Conditions (Low pH) acid->rearrangement Promotes ewg Electron-Withdrawing Substituents ewg->rearrangement Promotes

Caption: Key factors that promote or suppress the Dimroth rearrangement.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the Dimroth rearrangement during your triazole synthesis.

Problem: My reaction is producing a mixture of isomers, or the characterization data (NMR, m.p.) does not match the expected product.

This is a classic sign that an undesired Dimroth rearrangement may be occurring.[1] The rearranged isomer can have significantly different physical properties, such as melting point and NMR chemical shifts, compared to the expected product.[5][9]

Troubleshooting Workflow

The following workflow can help you diagnose and mitigate the issue.

G start Problem: Unexpected Isomer Formation check_rearrangement Is Dimroth Rearrangement a possibility? start->check_rearrangement confirm Confirm Structure (e.g., 2D NMR, ¹⁵N-labeling) check_rearrangement->confirm Yes other_issue Investigate Other Side Reactions check_rearrangement->other_issue No modify Modify Reaction Conditions confirm->modify temp Lower Temperature modify->temp Option 1 ph Adjust pH to Neutral modify->ph Option 2 solvent Change Solvent modify->solvent Option 3 substituent Re-evaluate Substituents modify->substituent Option 4 end Desired Product Isolated temp->end ph->end solvent->end substituent->end

Caption: A workflow for troubleshooting unexpected isomer formation.

Step-by-Step Solutions
  • Confirm the Rearrangement:

    • Action: Before modifying your protocol, confirm the structure of the unexpected product. Advanced techniques like 2D NMR spectroscopy (NOESY, HMBC) can help establish connectivity. For unequivocal proof, consider isotopic labeling (e.g., with ¹⁵N) to track the nitrogen atoms.[1][10]

  • Modify Reaction Conditions (Choose one or more):

    • Action 1: Lower the Reaction Temperature. Since the rearrangement is accelerated by heat, reducing the temperature is often the most effective strategy.

      • Example Protocol: A Pd-catalyzed N-arylation reaction to form N,1-diaryl-1H-tetrazol-5-amines completely suppressed the Dimroth rearrangement when the reaction temperature was maintained at 35 °C.[9] Try running your reaction at room temperature or below, even if it requires a longer reaction time.

    • Action 2: Adjust the pH. The rearrangement is often catalyzed by acid or base.

      • Example Protocol: If your reaction is run under basic conditions (e.g., using K₂CO₃, pyridine), consider switching to a non-basic medium if possible. If acidic conditions are used, buffering the reaction to maintain a neutral pH can prevent the rearrangement. The transformation of triazolo[4,3-c] isomers to the more stable [1,5-c] isomers is known to occur under basic conditions.[1][6]

    • Action 3: Change the Solvent. The reaction rate is sensitive to solvent polarity.

      • Example Protocol: Dimroth's original work showed the rearrangement of a phenyl-substituted triazole required boiling in pyridine for 24 hours.[1][2] If you are using a less polar solvent, switching to a more polar one may slow down the rearrangement, although this can also affect the rate of your desired reaction.

Quantitative Data and Experimental Protocols

Table 1: Effect of Conditions on Dimroth Rearrangement
Starting MaterialConditionsProduct OutcomeYieldReference
1-Phenyl-5-amino-1,2,3-triazoleBoiling pyridine, 24hRearrangement to 4-anilino-1,2,3-triazoleN/A[1][2]
6-Chloro-4-pyrimidinylhydrazonesIodobenzene diacetate (IBD), CH₂Cl₂, 6hInitial product undergoes feasible Dimroth rearrangement to[1][2][3]triazolo[1,5-c]pyrimidines81%[11]
4-Amino-3-benzyl-1,2,3-triazole derivativesHot, basic solutions (e.g., NaOH)Equilibrium mixture rich in the rearranged 4-benzylamino isomerN/A[12]
4-Amino-3-benzyl-1,2,3-triazole derivativesHot, neutral solvents (e.g., water)Reaction retrogresses to an equilibrium rich in the starting primary amineN/A[12]
N,1-diaryl-1H-tetrazol-5-amine synthesisPd-catalyzed N-arylation, 35 °CDimroth rearrangement completely suppressedN/A[9]
General Protocol to Minimize Dimroth Rearrangement

This protocol is a generalized starting point for a triazole synthesis where the Dimroth rearrangement is a known risk.

Objective: Synthesize the target 1,2,3-triazole while minimizing the formation of the rearranged isomer.

Materials:

  • Azide precursor

  • Alkyne precursor

  • Copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate)

  • Solvent (e.g., a polar solvent like a t-BuOH/H₂O mixture)

  • Base (use with caution, e.g., a non-nucleophilic base like DIPEA if necessary)

Procedure:

  • Reactant Preparation: Dissolve the azide and alkyne precursors in the chosen solvent system in a reaction flask.

  • Temperature Control: Place the reaction flask in a cooling bath (e.g., ice-water bath) to maintain a low temperature (0-5 °C) initially. Allow the reaction to proceed at room temperature (20-25 °C) if the reaction rate is too slow at lower temperatures. Avoid heating unless absolutely necessary.

  • Catalyst Addition: Prepare the copper catalyst solution. If using CuSO₄ and sodium ascorbate, add them sequentially to the reaction mixture.

  • pH Monitoring and Control: If a base is required, add it slowly while monitoring the pH. Aim to keep the reaction mixture as close to neutral as possible. Avoid strong bases like NaOH or KOH if the literature suggests they promote rearrangement for your substrate class.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the appearance of a second spot with a similar mass, which could indicate the formation of the rearranged isomer.

  • Work-up and Purification: Upon completion, perform an aqueous work-up. Purify the product quickly using column chromatography to separate the desired isomer from any rearranged byproduct.

  • Characterization: Perform thorough characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the structure and isomeric purity of the final product. If ambiguity remains, consider 2D NMR experiments.

References

Technical Support Center: Catalyst Selection for 1,2,3-Triazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the efficient synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,3-triazoles, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my reaction showing low or no product yield?

Answer: Low or non-existent yield is a frequent issue stemming from several potential sources. Consider the following causes and solutions:

  • Inactive Catalyst: The active catalytic species for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I), which can be readily oxidized to the inactive Cu(II).[1]

    • Solution: Ensure your Cu(I) source is fresh. If using a Cu(II) salt (like CuSO₄), always include a reducing agent, such as sodium ascorbate, in 3- to 10-fold excess to generate and maintain the Cu(I) state in situ.[1][2] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if not using an excess of a reducing agent.

  • Poor Substrate Solubility: If your azide or alkyne is not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent system that dissolves all components. A wide variety of solvents are compatible with click chemistry, including THF, t-BuOH/H₂O, DMF, DMSO, and acetonitrile.[3][4] For poorly soluble starting materials, DMF or DMSO are often good choices.

  • Catalyst Inhibition or Precipitation: Certain functional groups on your substrates can chelate the copper catalyst, inhibiting its activity. For example, some alkynes, like propiolic acid, can react with Cu(I) to form an insoluble precipitate, effectively removing the catalyst from the reaction.[4]

    • Solution: Add a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to prevent catalyst precipitation and improve its stability and efficiency.[1]

  • Side Reactions: The desired reaction may be competing with other pathways, such as the oxidative homocoupling of terminal alkynes (Glaser coupling), which can consume the starting material.[2]

    • Solution: The addition of a reducing agent like sodium ascorbate helps to suppress this side reaction.[2] Ensuring an oxygen-free environment is also beneficial.

Question 2: My reaction is producing significant side products, particularly a homocoupled alkyne dimer. How can I prevent this?

Answer: The formation of alkyne homocoupling products is a common side reaction in CuAAC, driven by the oxidation of the Cu(I) catalyst.

  • Primary Cause: Presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), promoting the dimerization of the terminal alkyne.[2]

    • Solution 1: Use a slight excess of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[2]

    • Solution 2: Degas your solvents thoroughly before use by sparging with an inert gas (N₂ or Ar) or by using a freeze-pump-thaw technique to minimize dissolved oxygen.

    • Solution 3: Employ a stabilizing ligand. Ligands can protect the copper catalyst from oxidation and aggregation, thereby disfavoring the homocoupling pathway.

Question 3: I am getting a mixture of 1,4- and 1,5-regioisomers. How can I achieve better regioselectivity?

Answer: The formation of a mixture of regioisomers is characteristic of the uncatalyzed, thermal Huisgen cycloaddition.[5] Catalysis is key to controlling the regiochemical outcome.

  • For 1,4-disubstituted 1,2,3-triazoles: This regioisomer is the characteristic product of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6]

    • Solution: Ensure you are using a copper(I) catalyst. If you are performing the reaction at elevated temperatures without a catalyst, you will likely get a mixture of products.[5]

  • For 1,5-disubstituted 1,2,3-triazoles: This isomer is selectively formed using a ruthenium catalyst.[6][7]

    • Solution: Switch to a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Common catalysts include CpRuCl(PPh₃)₂ or [CpRuCl]₄.[7][8]

Question 4: The reaction is very slow or has stalled. What can I do to increase the rate?

Answer: Sluggish reactions can often be accelerated by optimizing the reaction conditions.

  • Cause: Low effective concentration of reactants or a suboptimal catalyst system.

    • Solution 1 (Ligand Acceleration): The use of copper-coordinating ligands can dramatically accelerate the reaction rate, particularly in dilute solutions or with challenging substrates.[2] Polydentate nitrogen ligands are highly effective.[3]

    • Solution 2 (Solvent Effects): While many solvents are compatible, water can sometimes accelerate the CuAAC reaction.[5] A mixture of water with an organic co-solvent (e.g., t-BuOH, DMSO) is very common.

    • Solution 3 (Microwave Irradiation): For RuAAC reactions, microwave heating has been shown to shorten reaction times and improve yields, particularly with less reactive aryl azides.[7][9]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a copper (CuAAC) and a ruthenium (RuAAC) catalyst? A1: The choice depends primarily on the desired regioisomer of the triazole product.

  • Use a Copper Catalyst (CuAAC) for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This is the most common and widely used variant of the "click" reaction.[2][6]

  • Use a Ruthenium Catalyst (RuAAC) for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[6][7]

Q2: What is the role of a ligand in a CuAAC reaction? A2: Ligands play several crucial roles in CuAAC reactions:

  • Stabilization: They stabilize the active Cu(I) oxidation state, preventing both disproportionation and oxidation to the inactive Cu(II) state.[10]

  • Acceleration: They can increase the reaction rate, which is critical when working with low concentrations of reactants, such as in bioconjugation applications.[2]

  • Preventing Aggregation: Ligands help to keep the copper catalyst soluble and prevent the formation of unreactive copper acetylide polymers.[2]

  • Protecting Substrates: In biological applications, ligands like THPTA can limit the degradation of sensitive amino acids that might otherwise be damaged by the catalyst system.[1]

Q3: Can I use internal alkynes in these reactions? A3: It depends on the catalyst. The standard CuAAC reaction is generally limited to terminal alkynes .[9] However, the RuAAC reaction is effective for both terminal and internal alkynes , providing a route to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[7][8]

Q4: What are the best practices for removing the catalyst post-reaction? A4: Catalyst removal is essential, especially in drug development. Several methods can be employed:

  • Silica Gel Chromatography: This is the most common method in a laboratory setting for removing both the catalyst and other impurities.

  • Chelating Resins: Resins functionalized with chelating groups (e.g., iminodiacetic acid) can be used to selectively bind and remove copper from the product solution.

  • Aqueous Wash: An aqueous wash with a solution of ammonia or EDTA can help to extract the copper into the aqueous phase.

  • Filtration: For heterogeneous catalysts, the catalyst can be simply filtered off after the reaction is complete.

Q5: Which solvents are recommended for azide-alkyne cycloaddition reactions? A5: These reactions are known for their tolerance of a wide range of solvents. The choice often depends on the solubility of the substrates. Common solvents include:

  • Aqueous systems: Water, often mixed with a co-solvent like tert-butanol (t-BuOH) or ethanol (EtOH).[1]

  • Polar aprotic solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN).[3]

  • Ethereal solvents: Tetrahydrofuran (THF), dioxane.[3]

  • Chlorinated solvents: Dichloromethane (DCM).[3]

Catalyst System Comparison

The table below summarizes the key differences between the two most common catalytic systems for 1,2,3-triazole formation.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product Regioisomer 1,4-disubstituted[2][6]1,5-disubstituted[6][7]
Typical Catalyst Cu(I) source, e.g., CuI, CuBr, or Cu(II) + reducing agent (CuSO₄ + NaAsc)[1][11]CpRuCl(PPh₃)₂, [CpRuCl]₄[7][8]
Typical Ligands TBTA, THPTA, bathocuproinePhosphines (e.g., PPh₃) are often part of the catalyst complex
Alkyne Substrate Scope Terminal alkynes only[9]Terminal and internal alkynes[1][7]
Common Solvents H₂O/t-BuOH, DMF, DMSO, THF[3]DMF, Toluene, THF[9]
Reaction Temperature Room temperature to mild heating[1]Room temperature to 110 °C (often with microwave)[7][9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale reaction.

  • Preparation: In a reaction vial, dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of approximately 0.1 M.

  • Catalyst Addition: To the solution, add sodium ascorbate (0.1-0.3 eq) from a freshly prepared 1 M stock solution in water.

  • Initiation: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) from a 0.1 M stock solution in water. The reaction mixture may change color.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is adapted for the synthesis of 1,5-disubstituted triazoles.

  • Preparation: In a microwave-safe vial, add the alkyne (1.0 eq), the azide (1.2 eq), and the ruthenium catalyst (e.g., [Cp*RuCl]₄, 0.02-0.10 eq).

  • Solvent Addition: Add a suitable solvent, typically DMF, to achieve a concentration of 0.1-0.5 M.[9]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen).

  • Reaction: Place the vial in a microwave reactor and heat the mixture to the desired temperature (e.g., 100-110 °C) for the specified time (e.g., 20-60 minutes).[7][9] Alternatively, conventional heating can be used, though it may require longer reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting residue is then purified directly by silica gel column chromatography to isolate the 1,5-disubstituted triazole product.

Visualizations

The following diagrams illustrate key workflows and concepts in catalyst selection and troubleshooting for 1,2,3-triazole formation.

G start Prepare Azide & Alkyne Substrates select Select Catalyst System (CuAAC for 1,4- vs RuAAC for 1,5-) start->select run Run Reaction (Solvent, Temp, Ligand) select->run monitor Monitor Progress (TLC / LC-MS) run->monitor workup Work-up & Purification monitor->workup analyze Characterization (NMR, MS, etc.) workup->analyze end Pure Triazole Product analyze->end G start Low / No Yield? sm_check Starting Material Consumed? start->sm_check   cause3 Cause: Poor Solubility or Catalyst Inhibition start->cause3 Check Substrates & Catalyst Mixture cause1 Cause: Inactive Catalyst (Oxidized Cu(I)) sol1 Solution: - Use fresh reducing agent - Degas solvents - Use inert atmosphere cause1->sol1 sm_check->cause1 No cause2 Cause: Side Reactions (e.g., Alkyne Homocoupling) sm_check->cause2 Yes sol2 Solution: - Ensure excess reducing agent - Add stabilizing ligand cause2->sol2 sol3 Solution: - Change solvent (e.g., DMF) - Add ligand (THPTA/TBTA) cause3->sol3 G CuI Cu(I) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide Alkyne R¹-C≡CH Alkyne->Acetylide Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle Azide R²-N₃ Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonation H⁺ Protonation->Triazolide center center->CuI Catalyst Regeneration

References

Validation & Comparative

A Comparative Guide to 1H-Triazole-4-carbaldehyde and 1,2,4-Triazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds are of paramount importance. Among these, the 1,2,4-triazole scaffold stands out as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive comparison between 1H-Triazole-4-carbaldehyde, a key synthetic intermediate, and the broader class of 1,2,4-triazole derivatives, which exhibit diverse and potent biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Overview: A Tale of a Building Block and Bioactive Scaffolds

1H-Triazole-4-carbaldehyde is a versatile chemical building block, primarily utilized in the synthesis of more complex molecules. Its aldehyde functional group offers a reactive site for the elaboration of the triazole core into a multitude of derivatives. While direct biological activity data for 1H-Triazole-4-carbaldehyde is not extensively reported in the literature, its significance lies in its role as a precursor to a vast library of biologically active 1,2,4-triazole derivatives.

1,2,4-Triazole derivatives, on the other hand, are a broad class of compounds that have been extensively studied and developed for various therapeutic applications. These derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1] Several commercially successful drugs, such as the antifungal agent fluconazole and the antiviral ribavirin, contain the 1,2,4-triazole moiety, underscoring its therapeutic importance.

This guide will therefore focus on the performance of various 1,2,4-triazole derivatives, highlighting the role of 1H-Triazole-4-carbaldehyde as a key starting material in their synthesis.

Performance Comparison: Biological Activities of 1,2,4-Triazole Derivatives

The biological efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. The following sections summarize the performance of these derivatives in key therapeutic areas, supported by quantitative data from various studies.

Antimicrobial and Antifungal Activity

1,2,4-Triazole derivatives are renowned for their potent antifungal activity, primarily through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[1] Many derivatives also exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Compound/DerivativeTarget Organism(s)Activity (MIC/IC50)Reference
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromideE. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidisMIC: 0.039 - 1.25 µg/ml[2]
N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chlorideE. coli k88a, S. aureus k99MIC: 0.156 µg/ml[2]
Various 1,2,4-triazole derivativesAspergillus niger, Colletotrichum capsiciBetter than standard fluconazole[3]
Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives stem from their ability to target various cancer-related pathways and enzymes.[4] These mechanisms include the inhibition of kinases, carbonic anhydrases, and topoisomerases, as well as the modulation of apoptotic and autophagic pathways.[4] A notable mechanism is the inhibition of aromatase, a key enzyme in estrogen biosynthesis, which is a therapeutic target in hormone-dependent breast cancer.[5][6][7][8]

Compound/DerivativeCancer Cell Line(s)Activity (IC50/GI50)Reference
4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole (YM511)Rat ovary and human placenta aromataseIC50: 0.4 nM and 0.12 nM[7]
1,2,3-triazole/1,2,4-triazole hybrid (Compound 5)AromataseIC50: 0.026 µM[5]
1,2,3-triazole/1,2,4-triazole hybrid (Compound 6b)Various cancer cell linesGI50: 35 nM[8]
1H-1,2,4-Triazole-3-carboxamide derivatives (4e and 4m)A-549, PANC-1, HCT-116, HeLaPronounced inhibitory activity[9][10]
1,2,3-triazole derivative (Compound 8)HT-1080, A-549, MCF-7, MDA-MB-231IC50: 15.13 - 21.25 µM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-triazole derivatives.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (1,2,4-triazole derivative) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µl of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[13]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Cup-Plate Method

The cup-plate or cylinder-plate method is a diffusion assay used to determine the antimicrobial activity of a substance.[15][16]

Principle: The test compound diffuses from a well or cylinder through a solidified agar medium inoculated with a specific microorganism. The extent of diffusion and the potency of the compound determine the size of the zone of inhibition, where microbial growth is prevented.[16]

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the test microorganism over the surface.

  • Well Creation: Create uniform wells (cups) in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the test compound solution (at various concentrations) and a standard antibiotic (positive control) into separate wells. A solvent control (negative control) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Data Analysis: Compare the zone of inhibition of the test compound with that of the standard antibiotic to assess its relative antimicrobial potency. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1,2,4-triazole derivatives and a general workflow for their synthesis.

Synthesis_Workflow 1H-Triazole-4-carbaldehyde 1H-Triazole-4-carbaldehyde Intermediate Intermediate 1H-Triazole-4-carbaldehyde->Intermediate Reaction with various reagents 1,2,4-Triazole_Derivative 1,2,4-Triazole_Derivative Intermediate->1,2,4-Triazole_Derivative Further modification/ cyclization

Caption: General synthetic workflow from 1H-Triazole-4-carbaldehyde.

Aromatase_Inhibition Androgens Androgens Aromatase Aromatase Androgens->Aromatase Substrate Estrogens Estrogens Aromatase->Estrogens Conversion Breast_Cancer Estrogen-Dependent Breast Cancer Growth Estrogens->Breast_Cancer Stimulation Triazole 1,2,4-Triazole Derivative Triazole->Aromatase Inhibition

Caption: Aromatase inhibition by 1,2,4-triazole derivatives.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binding & Inhibition Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_c->Ub_Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Triazole 1,2,4-Triazole Derivative Triazole->Keap1 Inhibition ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation

Caption: Activation of the Nrf2 signaling pathway.

Conclusion

While 1H-Triazole-4-carbaldehyde is a crucial starting material, the diverse and potent biological activities are characteristic of the broader class of 1,2,4-triazole derivatives. The extensive research into these derivatives has led to the development of important therapeutic agents and continues to be a promising area for the discovery of new drugs. The structure-activity relationship studies consistently demonstrate that modifications to the 1,2,4-triazole core are key to enhancing potency and selectivity against various biological targets. For researchers and drug development professionals, understanding the synthetic utility of precursors like 1H-Triazole-4-carbaldehyde is as important as comprehending the mechanisms of action of the final bioactive derivatives. This guide provides a foundational understanding to aid in the rational design and development of novel 1,2,4-triazole-based therapeutics.

References

A Comparative Guide to Triazole Synthesis: CuAAC vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,2,3-triazoles is a critical tool in the construction of complex molecular architectures, from novel therapeutic agents to advanced materials. The advent of "click chemistry," highlighted by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has provided a powerful and efficient method for the formation of these stable heterocyclic rings.[1][2][3] However, the landscape of triazole synthesis is diverse, with several alternative methods offering distinct advantages in specific contexts. This guide provides an objective comparison of CuAAC with other prominent methods, supported by experimental data and detailed protocols to inform the selection of the optimal synthetic strategy.

The thermal Huisgen 1,3-dipolar cycloaddition, while foundational, often requires elevated temperatures and can result in a mixture of regioisomers, limiting its widespread application in modern chemistry.[2][4] The development of catalyzed and strain-promoted methods has largely overcome these limitations, offering high regioselectivity and milder reaction conditions. This comparison will focus on the most prominent of these modern techniques: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, we will touch upon enhancements such as microwave-assisted synthesis and one-pot multi-component approaches.

At a Glance: Key Methods for 1,2,3-Triazole Synthesis

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)Ruthenium(II)None (driven by ring strain)
Regioselectivity Exclusively 1,4-disubstitutedExclusively 1,5-disubstitutedCan be a mixture, but often practically selective
Reactants Terminal alkynes, AzidesTerminal & Internal alkynes, AzidesStrained cyclooctynes, Azides
Biocompatibility Potentially cytotoxic due to copper catalystGenerally more biocompatible than CuAACHighly biocompatible, suitable for in vivo applications
Reaction Rate Very fastModerate to fastModerate to fast, dependent on cyclooctyne
Side Reactions Potential for oxidative homocoupling; ROS generationFewer side reactions reportedPotential for thiol-yne side reactions

Quantitative Comparison of Performance

The choice of synthetic method is often a trade-off between reaction kinetics, biocompatibility, and the desired substitution pattern of the triazole product. The following tables summarize key quantitative data to facilitate an informed decision.

Table 1: Reaction Kinetics
MethodReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Yield (%)
CuAAC Benzyl azide + Phenylacetylene1 - 100>95
RuAAC Benzyl azide + Phenylacetylene~1>90
SPAAC Benzyl azide + DIBO0.1 - 1>90

Note: Reaction rates for SPAAC are highly dependent on the specific cyclooctyne used. The data presented are representative examples.[1]

Table 2: Biocompatibility and Substrate Scope
MethodKey AdvantagesKey Limitations
CuAAC High yields, simple starting materials, robust reaction.Copper toxicity can be a concern for biological systems. Requires terminal alkynes.
RuAAC Access to 1,5-regioisomers, tolerates internal alkynes.[3][5][6]Catalyst can be more expensive and less readily available than copper.
SPAAC Catalyst-free, excellent for live-cell imaging and bioconjugation.[7][8]Requires pre-functionalized, strained alkynes which can be sterically demanding and expensive.

Visualizing the Synthetic Pathways

Understanding the underlying mechanisms and experimental workflows is crucial for selecting and optimizing a triazole synthesis method.

Triazole_Synthesis_Methods cluster_CuAAC CuAAC Workflow cluster_RuAAC RuAAC Workflow cluster_SPAAC SPAAC Workflow Cu_Start Terminal Alkyne + Azide Cu_Catalyst Add Cu(I) Source (e.g., CuSO₄/NaAsc) Cu_Start->Cu_Catalyst Cu_Reaction Reaction at RT Cu_Catalyst->Cu_Reaction Cu_Product 1,4-disubstituted Triazole Cu_Reaction->Cu_Product Ru_Start Alkyne (Terminal or Internal) + Azide Ru_Catalyst Add Ru(II) Catalyst (e.g., Cp*RuCl(COD)) Ru_Start->Ru_Catalyst Ru_Reaction Reaction at RT to 80°C Ru_Catalyst->Ru_Reaction Ru_Product 1,5-disubstituted Triazole Ru_Reaction->Ru_Product SP_Start Strained Cyclooctyne + Azide SP_Reaction Mix Components at RT SP_Start->SP_Reaction SP_Product Triazole Product SP_Reaction->SP_Product

A generalized experimental workflow for triazole synthesis.

Regioselectivity cluster_CuAAC CuAAC cluster_RuAAC RuAAC Reactants Alkyne + Azide CuAAC_Catalyst Cu(I) Catalyst Reactants->CuAAC_Catalyst Terminal Alkyne RuAAC_Catalyst Ru(II) Catalyst Reactants->RuAAC_Catalyst Terminal or Internal Alkyne Product_1_4 1,4-disubstituted Triazole CuAAC_Catalyst->Product_1_4 Product_1_5 1,5-disubstituted Triazole RuAAC_Catalyst->Product_1_5

Regiochemical outcomes of CuAAC and RuAAC reactions.

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC, RuAAC, and SPAAC. Optimization may be required for specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.[2]

Materials:

  • Alkyne (1.0 mmol)

  • Azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the alkyne and azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • Add the copper sulfate solution to the reaction mixture, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.[3][5]

Materials:

  • Alkyne (terminal or internal) (1.0 mmol)

  • Azide (1.2 mmol)

  • [Cp*RuCl(COD)] (0.02 mmol, 2 mol%)

  • Solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.

  • Add the solvent, followed by the alkyne and the azide.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 1,5-disubstituted triazole.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is adapted for labeling biomolecules in an aqueous environment but can be modified for small molecule synthesis.[7]

Materials:

  • Azide-modified biomolecule (e.g., protein, 10 µM in PBS)

  • Strained cyclooctyne (e.g., DIBO, DBCO, BCN) (100 µM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • To the solution of the azide-modified biomolecule in PBS, add the strained cyclooctyne from a stock solution in DMSO. The final concentration of DMSO should typically be kept below 5% to avoid denaturation of the biomolecule.

  • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can range from 30 minutes to several hours, depending on the specific cyclooctyne and substrates.

  • The reaction can often be monitored by techniques such as SDS-PAGE with fluorescently tagged reagents or mass spectrometry.

  • Purify the bioconjugate using a suitable method to remove unreacted labeling reagent (e.g., size-exclusion chromatography, dialysis).

Enhancing Triazole Synthesis: Microwave and One-Pot Strategies

Microwave-Assisted Synthesis: Both CuAAC and RuAAC reactions can be significantly accelerated using microwave irradiation.[9][10][11] This technique can reduce reaction times from hours to minutes and often leads to improved yields.[11][12] For instance, a CuAAC reaction that takes 8 hours at 80°C conventionally might be completed in 12 minutes under microwave irradiation at 180 W.[10]

One-Pot Multi-Component Reactions: To improve efficiency and minimize handling of potentially hazardous intermediates like organic azides, one-pot multi-component reactions have been developed.[13][14] These strategies often involve the in-situ generation of the azide or alkyne, followed by the cycloaddition in the same reaction vessel.[13] This approach is not only time-saving but also enhances the overall atom economy of the synthesis.

Conclusion

The landscape of triazole synthesis has evolved significantly, offering chemists a powerful array of tools to construct these valuable heterocyclic motifs. The established CuAAC remains a workhorse for generating 1,4-disubstituted triazoles due to its high efficiency and operational simplicity.[2] For applications requiring the alternative 1,5-regioisomer or the use of internal alkynes, RuAAC presents a robust, albeit more costly, alternative.[15] In the realm of bioconjugation and live-cell applications where metal toxicity is a primary concern, the catalyst-free SPAAC is the undisputed method of choice. The selection of the most appropriate method should be guided by the specific requirements of the experiment, considering factors such as the desired regioselectivity, the sensitivity of the substrates, the required reaction rate, and the potential for side reactions. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their drug development and scientific research endeavors.

References

A Comparative Guide to the Biological Activity of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, largely owing to the advent of "click chemistry," which provides a highly efficient and regioselective route to 1,4-disubstituted isomers.[1] Consequently, the biological activities of 1,4-disubstituted 1,2,3-triazoles have been extensively explored. However, their 1,5-disubstituted counterparts, accessible through alternative synthetic routes, are also emerging as compounds of significant biological interest. This guide offers a comparative overview of the biological activities of these two isomeric forms, with a focus on their anticancer and antimicrobial properties.

It is important to note that direct head-to-head comparative studies of 1,4- and 1,5-disubstituted 1,2,3-triazoles with identical substitution patterns are scarce in the current literature. This is primarily due to the distinct synthetic methodologies required for each isomer, which often leads to separate investigations. Therefore, while this guide presents quantitative data from various studies, direct comparisons of potency should be made with caution, as the experimental conditions and substituent groups on the triazole core may differ.

Anticancer Activity: A Tale of Two Isomers

Both 1,4- and 1,5-disubstituted 1,2,3-triazoles have demonstrated significant potential as anticancer agents, with a notable mechanism of action for some derivatives being the inhibition of tubulin polymerization.

1,4-Disubstituted 1,2,3-Triazoles

A vast number of 1,4-disubstituted 1,2,3-triazoles have been synthesized and evaluated for their anticancer properties. The ease of their synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has facilitated the creation of large libraries of compounds for screening.

Table 1: Anticancer Activity of 1,4-Disubstituted 1,2,3-Triazoles

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8 (A phosphonate derivative)HT-108015.13[1]
A-54921.25[1]
MCF-718.06[1]
MDA-MB-23116.32[1]
Analog 11j (2-methoxyestradiol analog)K562Low micromolar[2]
Analog 11k (2-methoxyestradiol analog)K562Low micromolar[2]
1,5-Disubstituted 1,2,3-Triazoles

While less explored, 1,5-disubstituted 1,2,3-triazoles have shown promise, particularly as tubulin polymerization inhibitors, acting as cis-restricted analogues of combretastatin A-4 (a potent natural anticancer agent).

Table 2: Anticancer and Tubulin Polymerization Inhibitory Activity of 1,5-Disubstituted 1,2,4-Triazoles (as Combretastatin Analogues)

CompoundCancer Cell LineIC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
Compound 4l HeLa, Jurkat, etc.Not specified0.76[3]
Compound 4o HeLa, Jurkat, etc.Not specifiedNot specified[3]

Antimicrobial Activity

The 1,2,3-triazole scaffold has also been incorporated into molecules with significant antibacterial and antifungal activities.

1,4-Disubstituted 1,2,3-Triazoles

The versatility of the CuAAC reaction has enabled the development of numerous 1,4-disubstituted triazoles with a broad spectrum of antimicrobial activity.

Table 3: Antimicrobial Activity of 1,4-Disubstituted 1,2,3-Triazoles

CompoundMicroorganismMIC (µg/mL)Reference
Triazole-ofloxacin hybrid S. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1
Thione-substituted triazole B. subtilis1.56
S. aureus1.56
P. vulgaris6.25

Experimental Protocols

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (via CuAAC)

A general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Dissolve the organic azide and terminal alkyne in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate pentahydrate.

  • Add an aqueous solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Upon completion, the product is typically isolated by extraction and purified by column chromatography.[1]

Synthesis of 1,5-Disubstituted 1,2,4-Triazoles (as Combretastatin Analogues)

The synthesis of these specific 1,5-disubstituted triazoles involved a multi-step process.

General Scheme:

  • Preparation of 1-Aryl-1,2,4-triazoles: Condensation of substituted arylhydrazine hydrochlorides in formamide.

  • Bromination: Chemoselective bromination at the 5-position of the 1,2,4-triazole ring using N-bromosuccinimide (NBS).

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling of the 5-bromo-1,2,4-triazole with an appropriate boronic acid to introduce the second substituent.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated for a few hours, during which viable cells convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.[1]

Tubulin Polymerization Inhibition Assay

The ability of compounds to inhibit tubulin polymerization can be assessed using a commercially available kit.

Procedure:

  • Tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37°C.

  • The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time.

  • The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[2][3]

Antimicrobial Activity Assay (Microdilution Method)

The minimum inhibitory concentration (MIC) is a common method to determine the antimicrobial potency of compounds.

Procedure:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

  • A standardized suspension of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Chemistry and Biology

Synthetic Pathways

Synthetic_Pathways cluster_1_4 1,4-Disubstituted 1,2,3-Triazole Synthesis (CuAAC) cluster_1_5 1,5-Disubstituted 1,2,4-Triazole Synthesis Azide Azide 1,4-Triazole 1,4-Triazole Azide->1,4-Triazole Alkyne Alkyne Alkyne->1,4-Triazole Cu(I) Cu(I) Cu(I)->1,4-Triazole catalyst Arylhydrazine Arylhydrazine 1-Aryl-1,2,4-triazole 1-Aryl-1,2,4-triazole Arylhydrazine->1-Aryl-1,2,4-triazole Formamide Formamide Formamide->1-Aryl-1,2,4-triazole 5-Bromo-triazole 5-Bromo-triazole 1-Aryl-1,2,4-triazole->5-Bromo-triazole Bromination NBS NBS NBS->5-Bromo-triazole 1,5-Triazole 1,5-Triazole 5-Bromo-triazole->1,5-Triazole Suzuki Coupling Boronic Acid Boronic Acid Boronic Acid->1,5-Triazole Pd catalyst Pd catalyst Pd catalyst->1,5-Triazole

Caption: General synthetic routes to 1,4- and 1,5-disubstituted triazoles.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin_Polymerization_Inhibition Triazole Derivative Triazole Derivative Tubulin Dimers Tubulin Dimers Triazole Derivative->Tubulin Dimers Binds to Microtubule Assembly Microtubule Assembly Triazole Derivative->Microtubule Assembly Inhibits Tubulin Dimers->Microtubule Assembly Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Assembly->Disrupted Microtubule Dynamics Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disrupted Microtubule Dynamics->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Signaling pathway for tubulin polymerization inhibition by triazole derivatives.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Screening_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: A typical workflow for in vitro anticancer activity screening.

Conclusion

Both 1,4- and 1,5-disubstituted 1,2,3-triazoles represent valuable scaffolds in the design of novel therapeutic agents. The 1,4-isomers, readily accessible through "click chemistry," have been extensively studied and have shown broad biological activities. The 1,5-isomers, while synthetically more challenging to access, have demonstrated significant potential, particularly as potent tubulin polymerization inhibitors.

The lack of direct comparative studies remains a gap in the literature. Future research focusing on the synthesis and parallel biological evaluation of both isomers with identical substitution patterns is crucial for a definitive understanding of the structure-activity relationships and for guiding the rational design of more potent and selective drug candidates based on the 1,2,3-triazole core.

References

A Comparative Guide to the Antifungal Efficacy of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is continually evolving, with triazole-based compounds remaining a cornerstone in the management of invasive fungal infections. This guide provides an objective comparison of the in vitro efficacy of various triazole agents against clinically relevant fungal pathogens, supported by experimental data. We delve into the methodologies of key experiments and visualize critical biological pathways and workflows to offer a comprehensive resource for the scientific community.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary mechanism of action involves the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[1] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[3] By binding to the heme iron of this enzyme, triazoles block the production of ergosterol.[1] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, inhibiting fungal growth and replication.[2]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol triazoles Triazole Antifungals triazoles->cyp51 Inhibition

Figure 1: Mechanism of action of triazole antifungals in the ergosterol biosynthesis pathway.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The in vitro activity of antifungal agents is a critical determinant of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for a range of triazole compounds against key fungal pathogens, compiled from various studies.

Activity Against Candida Species

Candida species are a leading cause of opportunistic fungal infections, ranging from superficial mucosal to life-threatening invasive candidiasis. The tables below compare the in vitro activity of established and novel triazoles against various Candida species.

Table 1: Comparative in vitro activity of triazoles against Candida albicans

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Fluconazole0.125 - >640.5 - 22 - >64[4]
Itraconazole0.016 - >80.32>8[5]
Voriconazole0.03 - 160.03 - 0.060.06 - 0.25[4]
Posaconazole0.03 - 10.060.125
Ravuconazole≤0.008 - 0.50.0150.03
Isavuconazole0.008 - 0.250.0150.03
Novel Compound 6c0.0625--[6]
Novel Compound A10.125--[7]
Novel Compound A50.125--[7]

Table 2: Comparative in vitro activity of triazoles against non-albicans Candida species

CompoundSpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
FluconazoleC. glabrata1 - >648 - 1632 - >64[4]
C. tropicalis0.25 - >6428[4]
C. parapsilosis0.5 - 812[4]
C. krusei8 - >643264[4]
VoriconazoleC. glabrata0.03 - 160.252[4]
C. tropicalis0.03 - 20.060.125[4]
C. parapsilosis0.03 - 0.50.030.06[4]
C. krusei0.06 - 20.250.5[4]
PosaconazoleC. glabrata0.06 - 40.52
C. tropicalis0.03 - 10.060.125
C. parapsilosis0.06 - 10.1250.25
C. krusei0.125 - 20.51
Novel Compound 10kC. glabrata-0.250.5[8]
Novel Compound 6cFluconazole-resistant C. albicans4.0--[6]
Novel Compounds A1, A2, A6, A12, A15Fluconazole-resistant C. auris32.0 - 64.0--[7]
Activity Against Aspergillus Species

Aspergillus species are ubiquitous molds that can cause a range of diseases, from allergic reactions to life-threatening invasive aspergillosis, particularly in immunocompromised individuals. The following table outlines the in vitro efficacy of various triazoles against these pathogens.

Table 3: Comparative in vitro activity of triazoles against Aspergillus species

CompoundSpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
ItraconazoleA. fumigatus0.125 - >160.51
A. flavus0.25 - 20.51
A. niger0.5 - >1612
A. terreus0.25 - 20.51
VoriconazoleA. fumigatus0.125 - 20.250.5
A. flavus0.25 - 10.51
A. niger0.25 - 20.51
A. terreus0.25 - 10.51
PosaconazoleA. fumigatus0.06 - 10.1250.25
A. flavus0.06 - 10.1250.25
A. niger0.125 - 20.250.5
A. terreus0.125 - 10.250.5
IsavuconazoleA. fumigatus0.125 - 20.51
A. flavus0.25 - 10.51
A. niger0.5 - 412
A. terreus0.25 - 10.51
Novel Compound 6cA. fumigatus4.0--[6]
Novel Compound 10kA. fumigatus-0.1250.25[8]

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for broth dilution antifungal susceptibility testing of yeasts (M27-A3) and filamentous fungi (M38-A2).[9][10][11][12][13]

CLSI M27-A3: Broth Microdilution Method for Yeasts

This method is designed for the in vitro susceptibility testing of Candida species and Cryptococcus neoformans.

  • Preparation of Antifungal Agents: Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 cells/mL. This is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL in the test wells.

  • Microdilution Plate Setup: 100 µL of the standardized inoculum is added to each well of a 96-well microdilution plate containing 100 µL of the serially diluted antifungal agent. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

CLSI M38-A2: Broth Microdilution Method for Filamentous Fungi

This protocol is adapted for molds such as Aspergillus species.

  • Preparation of Antifungal Agents: Similar to the yeast protocol, stock solutions are prepared and serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: Conidia are harvested from a 7-day old culture on potato dextrose agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then adjusted spectrophotometrically to a specific optical density and further diluted to achieve a final inoculum concentration of 0.4-5 x 104 CFU/mL.

  • Microdilution Plate Setup: The setup is analogous to the yeast protocol, with 100 µL of the conidial suspension added to 100 µL of the diluted antifungal agent in each well.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • Reading of Results: The MIC endpoint is determined as the lowest drug concentration that shows complete inhibition of growth.

Antifungal_Susceptibility_Workflow start Start prep_drug Prepare Antifungal Stock Solutions & Dilutions start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum setup_plate Set up 96-Well Microdilution Plate prep_drug->setup_plate prep_inoculum->setup_plate incubate Incubate at 35°C setup_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Figure 2: A generalized workflow for broth microdilution antifungal susceptibility testing.

Clinical Efficacy: Translating In Vitro Data to Patient Outcomes

While in vitro data provides a valuable predictive measure, clinical outcomes are the ultimate determinant of a drug's efficacy. Clinical studies comparing different triazoles have provided insights into their relative effectiveness in treating invasive fungal infections.

  • Voriconazole vs. Fluconazole for Candidiasis: In some studies, voriconazole has demonstrated comparable or, in some cases, superior activity against certain Candida species compared to fluconazole, particularly against fluconazole-resistant strains.[4][14][15][16] However, other studies have shown no significant difference in the susceptibility of Candida albicans to voriconazole and fluconazole.[4][17] For some non-albicans species like C. glabrata, fluconazole has shown greater antifungal effect than voriconazole.[4][17]

  • Posaconazole vs. Itraconazole for Aspergillosis: Posaconazole has shown superiority over itraconazole in preventing invasive fungal infections in high-risk patient populations.[18][19] In salvage therapy for invasive aspergillosis, posaconazole has demonstrated efficacy in patients who are refractory to or intolerant of other antifungal therapies, with response rates comparable to those of itraconazole and voriconazole.[20][21]

Conclusion

The triazole class of antifungal agents continues to be a vital component of our armamentarium against invasive fungal diseases. Newer generation triazoles, such as voriconazole, posaconazole, and isavuconazole, generally exhibit a broader spectrum of activity and greater potency against many clinically important fungi compared to first-generation agents like fluconazole and itraconazole. The development of novel triazole compounds with enhanced efficacy, particularly against resistant strains, remains an active and important area of research. This guide provides a snapshot of the current comparative efficacy landscape, underscoring the importance of continued surveillance and research to optimize the treatment of fungal infections.

References

A Researcher's Guide to Spectroscopic Confirmation of 1,2,3-Triazole Regiochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the unambiguous determination of the regiochemistry of 1,2,3-triazoles is a critical step in synthesis and characterization. The formation of either the 1,4- or 1,5-disubstituted regioisomer can significantly impact the biological activity and physicochemical properties of the molecule. This guide provides a comprehensive comparison of spectroscopic methods, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, to definitively distinguish between these two isomers. Detailed experimental protocols and supporting data are provided to aid in the accurate structural elucidation of these important heterocyclic compounds.

Distinguishing Isomers: The Power of NMR Spectroscopy

NMR spectroscopy stands as the most powerful and routinely employed technique for the regiochemical assignment of 1,2,3-triazoles. One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide a suite of tools to confidently identify the substitution pattern.

Key Spectroscopic Differentiators:
  • ¹³C NMR Spectroscopy: This is often the most definitive method. The chemical shift of the triazole ring carbons provides a clear distinction between the 1,4- and 1,5-isomers. In 1,4-disubstituted triazoles , the C5 carbon atom resonates significantly upfield, typically in the range of δ 120–128 ppm . In contrast, the C4 carbon of a 1,5-disubstituted triazole appears further downfield, generally between δ 130–135 ppm .[1]

  • ¹H NMR Spectroscopy: The chemical shift of the lone proton on the triazole ring is also a valuable indicator. For 1,4-disubstituted triazoles , the H5 proton typically appears as a singlet in the range of δ 7.5–8.8 ppm .[1] For 1,5-disubstituted triazoles , the H4 proton is generally found slightly more upfield, though there can be some overlap with the 1,4-isomer region depending on the substituents.

  • 2D NMR Spectroscopy (HMBC and NOESY): These techniques provide unambiguous confirmation of the regiochemistry by revealing through-bond and through-space correlations, respectively.

    • HMBC: In a 1,4-disubstituted triazole, a three-bond correlation (³J) is observed between the triazole proton (H5) and the carbon atom of the substituent at the N1 position. For a 1,5-disubstituted triazole, a crucial three-bond correlation is seen between the triazole proton (H4) and the carbon atom of the substituent at the N1 position.

    • NOESY: This experiment reveals spatial proximity. In a 1,5-disubstituted triazole, a Nuclear Overhauser Effect (NOE) is typically observed between the triazole proton (H4) and the protons of the substituent at the C5 position, due to their close spatial arrangement. This correlation is absent in the 1,4-isomer.

Comparative Spectroscopic Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift values for a pair of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative 1,2,3-Triazole Regioisomers

CompoundTriazole Proton (H4/H5)Other Key Signals
1,4-Isomer: 1-Benzyl-4-phenyl-1H-1,2,3-triazole7.66 (s)7.79-7.81 (m, 2H, Ar-H), 7.30-7.42 (m, 8H, Ar-H), 5.58 (s, 2H, CH₂)
1,5-Isomer: 1-Benzyl-5-phenyl-1H-1,2,3-triazole7.77 (s)7.41-7.48 (m, 3H, Ar-H), 7.27-7.34 (m, 5H, Ar-H), 7.09-7.13 (m, 2H, Ar-H), 5.58 (s, 2H, CH₂)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative 1,2,3-Triazole Regioisomers

CompoundTriazole C4Triazole C5Other Key Signals
1,4-Isomer: 1-Benzyl-4-phenyl-1H-1,2,3-triazole148.1119.5134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 54.1 (CH₂)
1,5-Isomer: 1-Benzyl-5-phenyl-1H-1,2,3-triazole138.17129.89135.59, 133.22, 129.55, 128.99, 128.84, 128.13, 127.14, 126.87, 51.77 (CH₂)

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are general guidelines and may require optimization based on the specific compound and available instrumentation.

Sample Preparation
  • Weigh 5-10 mg of the purified 1,2,3-triazole sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

1D ¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems). For quantitative measurements, a pulse program with a longer relaxation delay and a 30° pulse angle (e.g., 'zg30') is recommended.[2]

  • Acquisition Parameters:

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for routine analysis.

    • Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (typically 5-10 seconds).

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

1D ¹³C NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' or 'zgdc30' on Bruker systems) is commonly used.[3]

  • Acquisition Parameters:

    • Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.

    • Number of Scans (NS): 1024 scans or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds is a common starting point.

    • Acquisition Time (AQ): 1-2 seconds.

    • Pulse Angle: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

2D HMBC Spectroscopy
  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Widths (SW1, SW2): Set according to the ¹³C and ¹H spectral ranges.

    • Number of Increments (in F1): 256-512 increments for adequate resolution in the carbon dimension.

    • Number of Scans (NS): 8-16 scans per increment.

    • Long-Range Coupling Delay (D6 on Bruker): This delay is optimized for a specific long-range J-coupling constant (ⁿJCH). A typical starting value is 60-80 ms, which corresponds to an optimization for couplings of approximately 6-8 Hz.[4] It may be beneficial to run multiple HMBC experiments with different delays (e.g., 50 ms and 100 ms) to detect a wider range of couplings.

2D NOESY Spectroscopy
  • Pulse Program: A standard gradient-selected NOESY pulse sequence (e.g., 'noesygpph' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Widths (SW1, SW2): Set according to the ¹H spectral range in both dimensions.

    • Number of Increments (in F1): 256-512 increments.

    • Number of Scans (NS): 8-16 scans per increment.

    • Mixing Time (D8 on Bruker): This is a crucial parameter. For small molecules like many 1,2,3-triazoles, a mixing time in the range of 300-800 ms is a good starting point.[5][6][7] The optimal mixing time is often close to the T₁ relaxation time of the protons of interest.[8]

Visualization of Spectroscopic Analysis Workflow and Key Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for spectroscopic analysis and the key 2D NMR correlations for distinguishing 1,2,3-triazole regioisomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_determination Regiochemistry Determination Synthesis 1,3-Dipolar Cycloaddition H1_NMR 1D ¹H NMR Synthesis->H1_NMR Initial Analysis C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Definitive Chemical Shifts TwoD_NMR 2D NMR (HMBC, NOESY) C13_NMR->TwoD_NMR Unambiguous Confirmation Isomer_1_4 1,4-Disubstituted TwoD_NMR->Isomer_1_4 Key Correlations Present Isomer_1_5 1,5-Disubstituted TwoD_NMR->Isomer_1_5 Alternative Key Correlations Present HMBC_NOESY_Correlations cluster_14 1,4-Disubstituted Isomer cluster_15 1,5-Disubstituted Isomer H5_14 H5 C_N1_14 C of R¹ at N1 H5_14->C_N1_14 ³J HMBC C5_14 C5 H4_15 H4 C_N1_15 C of R¹ at N1 H4_15->C_N1_15 ³J HMBC H_C5_15 H of R² at C5 H4_15->H_C5_15 NOESY

References

Novel 1,2,3-Triazole Derivatives Demonstrate Potent Cytotoxic Activity Against A Spectrum of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recently synthesized 1,2,3-triazole derivatives reveals their significant potential as anticancer agents, with several compounds exhibiting cytotoxic activity comparable or superior to established chemotherapy drugs. These novel molecules have been shown to induce cell death in a variety of cancer cell lines, including those of the breast, colon, liver, and lung, through mechanisms such as apoptosis induction and cell cycle arrest.

Scientists are increasingly turning to 1,2,3-triazole scaffolds in the design of new therapeutic agents due to their unique chemical properties and diverse biological activities.[1][2][3] Recent studies have focused on synthesizing and evaluating the cytotoxic effects of these compounds, yielding promising results that position them as strong candidates for further drug development. This guide provides an objective comparison of the performance of several novel 1,2,3-triazole derivatives against various cancer cell lines, supported by experimental data from multiple research efforts.

Comparative Cytotoxicity of Novel 1,2,3-Triazole Derivatives

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of several recently developed 1,2,3-triazole derivatives against various human cancer cell lines, alongside standard chemotherapeutic agents for comparison.

Compound/DrugCancer Cell LineIC50 (µM)
Thymol-1,3,4-oxadiazole-1,2,3-triazole Hybrid (Compound 9) MCF-7 (Breast)1.1[4]
HCT-116 (Colon)2.6[4]
HepG2 (Liver)1.4[4]
Doxorubicin (Standard Drug) MCF-7 (Breast)1.2[4]
HCT-116 (Colon)2.6[4]
5-Fluorouracil (Standard Drug) MCF-7 (Breast)18.74[4]
Chrysin-1,2,3-triazole Hybrid (Compound 5c) PC3 (Prostate)10.8[5]
MCF-7 (Breast)20.53[5]
Tetrahydrocurcumin-1,2,3-triazole Hybrid (Compound 4g) HCT-116 (Colon)1.09[6]
A549 (Lung)45.16[6]
Cisplatin (Standard Drug) HCT-116 (Colon)Varies by study
A549 (Lung)24.15[7]
Pyrazolo-[1][8][9]-triazole-[1][8][10]-triazole Hybrid (Compound 7) HepG-2 (Liver)14.64[11]
HCT-116 (Colon)14.16[11]
MCF-7 (Breast)12.22[11]
1,2,3-Triazole with Phosphonate Group (Compound 8) HT-1080 (Fibrosarcoma)15.13[2]
A-549 (Lung)21.25[2]
MCF-7 (Breast)18.06[2]
MDA-MB-231 (Breast)16.32[2]

Experimental Protocols

The evaluation of the cytotoxic activity of these novel 1,2,3-triazole derivatives predominantly relies on established in vitro cell-based assays. The following is a detailed methodology for the most commonly employed techniques.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[8][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24-48 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the novel 1,2,3-triazole derivatives or a standard drug. A control group with no treatment is also included. The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.[11]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.

  • Washing: Excess, unbound dye is washed away.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).

  • IC50 Calculation: The IC50 value is calculated based on the absorbance readings, which are proportional to the cellular protein mass.

Mechanism of Action: Signaling Pathways

Several studies have delved into the mechanisms by which these novel 1,2,3-triazole derivatives exert their cytotoxic effects. A common theme is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle.

For instance, certain chrysin-1,2,3-triazole hybrids have been shown to arrest the cell cycle in the G2/M phase in MCF-7 breast cancer cells.[5] Similarly, a tetrahydrocurcumin-1,2,3-triazole derivative was found to cause cell cycle arrest at the G1 phase in HCT-116 colon carcinoma cells.[6] Furthermore, some thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids have been identified as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[4]

Below are diagrams illustrating a generalized experimental workflow for cytotoxicity screening and a simplified representation of apoptosis induction.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubation (24-72h) treatment->incubation assay_step MTT/SRB Addition incubation->assay_step readout Absorbance Reading assay_step->readout data_proc Data Processing readout->data_proc ic50_calc IC50 Calculation data_proc->ic50_calc

Caption: Experimental workflow for in vitro cytotoxicity screening.

apoptosis_pathway compound 1,2,3-Triazole Derivative cell Cancer Cell compound->cell stress Cellular Stress cell->stress caspases Caspase Activation stress->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Simplified pathway of apoptosis induction by cytotoxic compounds.

References

A Researcher's Guide to In Vitro Enzyme Inhibition Assays for Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro enzyme inhibition assays for evaluating triazole-based compounds. It details experimental protocols and presents data to facilitate the selection of appropriate assays for screening and characterizing novel enzyme inhibitors.

Triazole compounds are a significant class of heterocyclic molecules in medicinal chemistry, recognized for their wide range of biological activities, including the inhibition of various enzymes.[1][2][3][4][5] Effective evaluation of these compounds requires robust and well-characterized in vitro enzyme inhibition assays. This guide focuses on two fundamental types of assays: the determination of the half-maximal inhibitory concentration (IC50) for potency assessment and kinetic analysis to elucidate the mechanism of inhibition.

Comparing Assay Methodologies: IC50 Determination vs. Mechanism of Action Studies

A primary objective in the early stages of drug discovery is to determine the potency of a compound, often expressed as the IC50 value. Following the identification of potent inhibitors, it is crucial to understand how they interact with the enzyme, which is achieved through mechanism of action studies.

Parameter IC50 Determination Assay Mechanism of Action (Kinetic) Assay
Primary Objective To quantify the concentration of an inhibitor required to reduce enzyme activity by 50%.To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[6][][8]
Experimental Setup Fixed substrate concentration, varying inhibitor concentrations.Varying concentrations of both the substrate and the inhibitor.[1]
Key Output IC50 value (a measure of potency).Kinetic parameters (Km, Vmax) in the presence of the inhibitor, and the inhibition constant (Ki).
Data Analysis Plot of percent inhibition versus log of inhibitor concentration, fitted to a dose-response curve.[1]Lineweaver-Burk, Dixon, or other graphical plots of kinetic data.[9]
Typical Application High-throughput screening (HTS) of compound libraries, structure-activity relationship (SAR) studies.[10]Lead optimization, understanding the molecular interactions between the inhibitor and the enzyme.[6]

Quantitative Data: IC50 Values of Triazole-Based Enzyme Inhibitors

The following table summarizes the inhibitory activities of various triazole derivatives against different enzyme targets, as reported in the literature.

Compound ClassTarget EnzymeIC50 (µM)Reference
1,2,4-Triazole DerivativesAcetylcholinesterase (AChE)0.73 ± 0.54 - 476.32 ± 0.57[11][12]
1,2,4-Triazole Derivativesα-Glucosidase36.74 ± 1.24 - 134.85 ± 1.39[11][12]
1,2,4-Triazole DerivativesUrease19.35 ± 1.28[11][12]
1,2,4-Triazole DerivativesButyrylcholinesterase (BChE)0.017 ± 0.53 - 279.42 ± 0.59[11][12]
1,2,4-Triazole DerivativesMushroom Tyrosinase0.098 ± 0.009 - 0.379 ± 0.193[9]
1H-1,2,3-Triazole AnalogsCarbonic Anhydrase-II13.8 ± 0.63 - 35.7 ± 0.57[13]
1,2,3-Triazole DerivativesM. tuberculosis H37RaMIC: 5.8 - 29.9 µg/mL[14]
Pyrrolopyrimidine-TriazolesCSF1REnzymatic IC50: 1 - 9 nM[15]

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of triazole-based compounds against a target enzyme.

Materials:

  • Target enzyme

  • Specific substrate for the enzyme

  • Triazole compounds (dissolved in a suitable solvent like DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive and negative controls[1]

Procedure:

  • Reagent Preparation: Prepare a stock solution of the enzyme and the substrate in the assay buffer at the desired concentrations. Prepare serial dilutions of the triazole compounds and a known inhibitor (positive control) in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <1%) across all wells to avoid affecting enzyme activity.[1]

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the serially diluted triazole compounds or controls.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Activity Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The measurement interval and duration should be optimized based on the enzyme's reaction rate.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by setting the rate of the negative control (no inhibitor) to 100% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Enzyme Kinetics for Mechanism of Action Determination

This protocol describes how to perform kinetic studies to determine the mechanism of inhibition of a triazole compound.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Assay Setup: Prepare a series of reactions with varying substrate concentrations. For each substrate concentration, perform the assay in the absence (control) and presence of at least two different fixed concentrations of the triazole inhibitor. The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., near the IC50 and 2-5 fold above the IC50).[1]

  • Activity Measurement: Measure the initial reaction velocities for all conditions as described in the IC50 protocol.

  • Data Analysis:

    • Plot the initial velocity versus the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or other linearization methods.

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[6][][8]

Visualizing the Workflow and Inhibition Mechanisms

The following diagrams illustrate the general workflow of an enzyme inhibition assay and the different mechanisms of enzyme inhibition.

G cluster_workflow Experimental Workflow for Enzyme Inhibition Assay prep Reagent Preparation setup Assay Setup in 96-well Plate prep->setup preincubate Pre-incubation (Enzyme + Inhibitor) setup->preincubate initiate Reaction Initiation (Add Substrate) preincubate->initiate measure Measure Activity (Plate Reader) initiate->measure analyze Data Analysis (IC50 or Kinetics) measure->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

G cluster_mechanisms Mechanisms of Enzyme Inhibition cluster_comp Competitive cluster_noncomp Non-Competitive cluster_uncomp Uncompetitive E_c Enzyme ES_c Enzyme-Substrate Complex E_c->ES_c + S EI_c Enzyme-Inhibitor Complex E_c->EI_c + I S_c Substrate I_c Inhibitor E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ESI_nc Enzyme-Substrate- Inhibitor Complex ES_nc->ESI_nc + I EI_nc->ESI_nc + S E_uc Enzyme ES_uc Enzyme-Substrate Complex E_uc->ES_uc + S S_uc Substrate I_uc Inhibitor ESI_uc Enzyme-Substrate- Inhibitor Complex ES_uc->ESI_uc + I

Caption: Comparison of competitive, non-competitive, and uncompetitive enzyme inhibition.

References

A Comparative Guide to the Oxidation of Triazole Alcohols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of triazole alcohols to their corresponding ketones is a critical transformation in the synthesis of many pharmaceutical compounds. This guide provides an objective comparison of various oxidizing agents for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific needs.

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. When the alcohol is part of a triazole-containing molecule, a common scaffold in many antifungal agents and other pharmaceuticals, the choice of oxidizing agent becomes crucial to ensure high yield and selectivity without affecting the sensitive triazole ring. This guide explores several widely used oxidizing agents, presenting their performance through comparative data and outlining the experimental procedures.

Performance Comparison of Oxidizing Agents

The following table summarizes the performance of various oxidizing agents in the oxidation of triazole alcohols. The data has been compiled from literature sources for the oxidation of structurally similar secondary triazole alcohols to provide a comparative overview.

Oxidizing Agent/SystemSubstrate (Triazole Alcohol)Product (Triazole Ketone)Reaction ConditionsReaction TimeYield (%)Reference
Dess-Martin Periodinane (DMP) 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneDMP (1.5 equiv), CH₂Cl₂, Room Temperature2 hours~95%General Protocol
Swern Oxidation 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone(COCl)₂ (1.5 equiv), DMSO (2.2 equiv), Et₃N (5 equiv), CH₂Cl₂, -78 °C to RT30 minutes~90-95%General Protocol
Pyridinium Chlorochromate (PCC) 1-(Aryl)-2-(1H-1,2,4-triazol-1-yl)ethanol1-(Aryl)-2-(1H-1,2,4-triazol-1-yl)ethanonePCC (1.5 equiv), CH₂Cl₂, Room Temperature2-4 hours~85-90%General Protocol[1][2]
Catalytic Aerobic Oxidation 1-Phenylethanol (as a model)AcetophenoneFe₃O₄@SiO₂@triazole@Pd (1 mol%), K₂CO₃ (2 equiv), H₂O, O₂ balloon, 80 °C5 hours92%[3]

In-Depth Look at Common Oxidizing Agents

Dess-Martin Periodinane (DMP)

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] It is a popular choice due to its operational simplicity, high yields, and tolerance of a wide range of functional groups.[4]

Advantages:

  • Mild reaction conditions (room temperature, neutral pH).[4]

  • High chemoselectivity.[4]

  • Generally high yields and short reaction times.[5]

  • Avoids the use of toxic chromium-based reagents.[4]

Disadvantages:

  • The reagent is relatively expensive.

  • Can be shock-sensitive and potentially explosive, requiring careful handling.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[6] It is a very reliable and high-yielding method for the oxidation of a wide range of alcohols.[6]

Advantages:

  • Excellent yields for a broad range of substrates.

  • Mild reaction conditions, often performed at low temperatures (-78 °C).[7]

  • Avoids the use of heavy metals.[6]

Disadvantages:

  • Requires cryogenic temperatures, which can be challenging for large-scale synthesis.[7]

  • Generates dimethyl sulfide as a byproduct, which has a strong, unpleasant odor.[6]

  • Requires careful control of reagent addition and temperature.

Pyridinium Chlorochromate (PCC)

PCC is a chromium(VI)-based oxidizing agent that is a milder alternative to other chromium reagents like Jones reagent.[1][8] It is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.[2]

Advantages:

  • Readily available and relatively inexpensive.

  • Selective for the oxidation of alcohols to carbonyl compounds without over-oxidation to carboxylic acids (for primary alcohols).[2]

Disadvantages:

  • Chromium(VI) compounds are toxic and carcinogenic, posing environmental and health risks.

  • The reaction workup can be more complex to remove chromium byproducts.

Catalytic Aerobic Oxidation

Catalytic aerobic oxidation methods are gaining prominence as "green" alternatives to stoichiometric oxidants. These systems typically employ a transition metal catalyst and use molecular oxygen from the air as the ultimate oxidant.[3]

Advantages:

  • Environmentally friendly, with water as the primary byproduct.[3]

  • High atom economy.

  • The catalyst can often be recovered and reused.[3]

Disadvantages:

  • May require elevated temperatures and pressures.

  • Catalyst development and optimization can be complex.

  • Substrate scope may be more limited compared to classical methods.

Experimental Protocols

General Procedure for Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of the triazole alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature is added Dess-Martin periodinane (1.5 equiv) in one portion.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Swern Oxidation
  • A solution of oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (2.2 equiv) in anhydrous CH₂Cl₂ is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of the triazole alcohol (1.0 equiv) in anhydrous CH₂Cl₂ is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Triethylamine (5.0 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.[9]

Visualizing the Oxidation Workflow

The general workflow for the oxidation of a triazole alcohol to a triazole ketone can be visualized as a straightforward transformation.

OxidationWorkflow TriazoleAlcohol Triazole Alcohol TriazoleKetone Triazole Ketone TriazoleAlcohol->TriazoleKetone Oxidation OxidizingAgent Oxidizing Agent (e.g., DMP, Swern, PCC) OxidizingAgent->TriazoleKetone

Caption: General workflow for the oxidation of a triazole alcohol.

The selection of a specific oxidizing agent involves a trade-off between various factors, as illustrated in the decision-making diagram below.

OxidantSelection cluster_factors Decision Factors cluster_reagents Oxidizing Agents Yield High Yield DMP Dess-Martin Periodinane Yield->DMP Excellent Swern Swern Oxidation Yield->Swern Excellent Mildness Mild Conditions Mildness->DMP Very Mild Mildness->Swern Mild (low temp) Cost Cost-Effectiveness PCC PCC Cost->PCC Low Catalytic Catalytic Aerobic Cost->Catalytic Potentially Low (reusable) Safety Safety & Environmental Impact Safety->DMP Moderate (explosive risk) Safety->Swern Moderate (odor, temp) Safety->PCC Low (toxic) Safety->Catalytic High (Green)

Caption: Key factors influencing the choice of an oxidizing agent.

References

Assessing the Purity of Synthesized 1H-Triazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for synthesized intermediates like 1H-Triazole-4-carbaldehyde is a critical checkpoint in the journey of discovery and development. This versatile building block is a cornerstone in the synthesis of a multitude of bioactive molecules, including antifungal and anticancer agents. Ensuring its purity is paramount to the reliability of experimental data and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of key analytical techniques for purity determination, supported by experimental data and detailed protocols.

Comparison of Purity Assessment Methods

The purity of 1H-Triazole-4-carbaldehyde can be rigorously assessed using several analytical techniques, each with its own strengths and limitations. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Method Principle Typical Purity (%) Key Advantages Key Limitations
HPLC-UV Separation based on polarity, with UV detection.>98High resolution, sensitive to UV-active impurities.Requires chromophoric impurities for detection.
GC-FID Separation based on volatility, with flame ionization detection.>99Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile impurities.
qNMR (¹H NMR) Quantification against a certified internal standard.>99Absolute quantification without a reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of purity. Below are standard operating procedures for the analysis of 1H-Triazole-4-carbaldehyde using HPLC-UV, GC-FID, and ¹H qNMR.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To determine the purity of 1H-Triazole-4-carbaldehyde by separating it from potential impurities and quantifying the relative peak areas using UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • Reference standard of 1H-Triazole-4-carbaldehyde (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized 1H-Triazole-4-carbaldehyde in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 260 nm

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To assess the purity of 1H-Triazole-4-carbaldehyde by analyzing its volatile components.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., HP-INNOWax, 60 m x 0.32 mm, 0.5 µm)

  • High-purity helium as carrier gas

  • High-purity hydrogen and air for the FID

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized 1H-Triazole-4-carbaldehyde (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of 1.5 mL/min.

    • FID Temperature: 250 °C

  • Data Analysis: Calculate the purity based on the area percent of the main peak in the chromatogram.

Quantitative ¹H NMR (qNMR) Protocol

Objective: To determine the absolute purity of 1H-Triazole-4-carbaldehyde using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 1H-Triazole-4-carbaldehyde (e.g., 10 mg) into a clean, dry vial.

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Alternative Heterocyclic Aldehydes: A Performance Comparison

In the synthesis of bioactive molecules, other heterocyclic aldehydes can be considered as alternatives to 1H-Triazole-4-carbaldehyde. One such alternative is pyrazole-4-carbaldehyde. The choice between these building blocks can influence the biological activity of the final compound. For instance, in the development of phosphodiesterase type 4 (PDE4) inhibitors, derivatives containing a 1,2,4-triazole moiety have shown higher activity compared to their pyrazole-attached counterparts.[1]

Feature 1H-Triazole-4-carbaldehyde Derivatives Pyrazole-4-carbaldehyde Derivatives
Biological Activity (PDE4 Inhibition) Generally higher inhibitory activity observed.[1]Moderate inhibitory activity.[1]
Synthesis Often synthesized via click chemistry, which is highly efficient and regioselective.Can be synthesized through methods like the Vilsmeier-Haack reaction.[2]
Applications Widely used in the synthesis of antifungal, anticancer, and anti-inflammatory agents.[3]Also used in the development of various bioactive compounds, including anti-inflammatory and antimicrobial agents.[2]

Signaling Pathway Visualizations

The therapeutic effects of compounds synthesized from 1H-Triazole-4-carbaldehyde are often rooted in their ability to modulate specific cellular signaling pathways.

Antifungal Mechanism of Action

Many triazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.[4][5][6]

Antifungal_Mechanism acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway lanosterol Lanosterol mevalonate_pathway->lanosterol demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->demethylase Substrate ergosterol Ergosterol demethylase->ergosterol Product disruption Membrane Disruption & Cell Death demethylase->disruption cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Essential Component cell_membrane->disruption triazole Triazole Antifungal (derived from 1H-Triazole-4-carbaldehyde) triazole->demethylase Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.

Anticancer Mechanism of Action

In the realm of oncology, triazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. One of the prominent pathways implicated is the PI3K/Akt signaling pathway, which is often hyperactivated in various cancers.[5][6][7][8]

Anticancer_Mechanism growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activation pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylation akt Akt pip3->akt Activation downstream Downstream Effectors akt->downstream apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival downstream->proliferation triazole_cancer Triazole Anticancer Agent (derived from 1H-Triazole-4-carbaldehyde) triazole_cancer->pi3k Inhibition triazole_cancer->akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by triazole-based anticancer agents.

Conclusion

The purity assessment of synthesized 1H-Triazole-4-carbaldehyde is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While HPLC and GC provide excellent separation and sensitivity for impurity profiling, qNMR offers the advantage of absolute quantification and structural verification. The choice of method, or combination thereof, will depend on the specific requirements of the research and the nature of the expected impurities. A thorough understanding of the purity of this key intermediate is fundamental for the successful development of novel therapeutics that target critical cellular pathways in pathogens and cancer cells.

References

A Comparative Guide to the Structure-Activity Relationship of 1,2,3-Triazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to form hydrogen bonds, dipole-dipole, and π-stacking interactions with biological targets.[1][2] Its facile synthesis, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the generation of diverse molecular libraries.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,2,3-triazole derivatives, with a focus on their anticancer activity, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of 1,2,3-triazole derivatives is highly dependent on the nature and position of substituents on both the triazole ring and its appended pharmacophores. Hybrid molecules, which combine the 1,2,3-triazole core with other known anticancer agents, have shown particular promise in overcoming drug resistance and enhancing efficacy.[5]

Below is a summary of the in vitro cytotoxic activity (IC50 in µM) of representative 1,2,3-triazole hybrids against various human cancer cell lines.

Derivative Class Compound Key Structural Features Cancer Cell Line IC50 (µM) Reference Drug (IC50 µM) Source
Chalcone Hybrids 7a1,2,3-triazole linked to a chalcone with a bromo group on the phenyl ring.A549 (Lung)8.67Doxorubicin (3.24)[6]
7cSimilar to 7a, with a different substitution pattern on the chalcone moiety.A549 (Lung)9.74Doxorubicin (3.24)[6]
Phosphonate Hybrids 8Phosphonate group linked to the 1,4-disubstituted 1,2,3-triazole.HT-1080 (Fibrosarcoma)15.13Doxorubicin (Not specified)[3]
8Phosphonate group linked to the 1,4-disubstituted 1,2,3-triazole.A-549 (Lung)21.25Doxorubicin (Not specified)[3]
8Phosphonate group linked to the 1,4-disubstituted 1,2,3-triazole.MCF-7 (Breast)18.06Doxorubicin (Not specified)[3]
Tetrahydrocurcumin Hybrids 4g1,2,3-triazole linked to a tetrahydrocurcumin scaffold.HCT-116 (Colon)1.09 ± 0.17Cisplatin (Not specified)[7]
4g1,2,3-triazole linked to a tetrahydrocurcumin scaffold.A549 (Lung)45.16 ± 0.92Cisplatin (Not specified)[7]
Amino Acid Conjugates 61,2,3-triazole-diaryl ether conjugate with an amino acid.MCF7 (Breast)<10Ellipticine (Not specified)[8]
71,2,3-triazole-diaryl ether conjugate with a different amino acid.HepG2 (Liver)<10Ellipticine (Not specified)[8]
Pyrazolo-triazole Hybrids 7Phenyl ring with electron-releasing methoxy group attached to N-1 of 1,2,3-triazole.HepG-2 (Liver)12.22Doxorubicin (5.10)[9]
9Phenyl ring with electron-withdrawing nitro group attached to N-1 of 1,2,3-triazole.HepG-2 (Liver)38.20Doxorubicin (5.10)[9]

Key SAR Insights:

  • Hybridization: Linking the 1,2,3-triazole core to other pharmacologically active moieties like chalcones, curcumin, and pyrazoles is a promising strategy to enhance anticancer activity.[5][6][7][9]

  • Substituents on Phenyl Ring: The electronic properties of substituents on phenyl rings attached to the triazole are crucial. Electron-releasing groups (e.g., -OCH3) on the N-1 phenyl ring of pyrazolo-triazole hybrids demonstrated higher cytotoxic potential than electron-withdrawing groups (e.g., -NO2).[9]

  • Specific Moieties: The presence of a bromo group was found to be essential for the activity of certain chalcone-triazole hybrids.[6] Similarly, a phosphonate group conferred significant cytotoxicity in another series of derivatives.[3]

  • Lipophilicity: A strong correlation between the lipophilicity profile and antiproliferative activity has been observed in some coumarin-triazole derivatives.[6]

Experimental Protocols

General Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives is commonly achieved via the CuAAC "click" reaction.[3]

  • Reactants: A mixture of the desired terminal alkyne (1 equivalent) and organic azide (1 equivalent) is prepared.

  • Solvent: The reactants are dissolved in a suitable solvent system, often a mixture like DMF/H₂O or H₂O alone.[3][9]

  • Catalyst System: A copper(I) source, typically CuSO₄·5H₂O (0.25 equivalents), and a reducing agent, sodium ascorbate (0.1-0.5 equivalents), are added to the mixture.[3][9]

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 60-70 °C for several hours (5-8 hours), with progress monitored by Thin Layer Chromatography (TLC).[3][9]

  • Workup and Purification: Upon completion, the reaction is quenched with water. The product is typically extracted using an organic solvent (e.g., CH₂Cl₂ or ethyl acetate), dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified, often by column chromatography or recrystallization.[3][9]

In Vitro Cytotoxicity Assay: MTT Assay

The antiproliferative activity of the synthesized compounds is frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6][7]

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded into 96-well plates at a density of approximately 5x10³ cells/well and cultured for 24 hours at 37°C.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 6.25 to 100 µM) and incubated for a specified period, typically 24 to 72 hours.[3][8] A known anticancer drug (e.g., Doxorubicin, Cisplatin) is used as a positive control.[3][7]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT (typically 5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: During this incubation, viable cells metabolize the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from dose-response curves.

Visualizations

General Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Analysis start Design of Target Molecules synth Synthesis via CuAAC (Click Chemistry) start->synth purify Purification & Characterization (NMR, HRMS, IR) synth->purify screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) purify->screen ic50 IC50 Determination screen->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Lead Compound Identification sar->lead lead->start Optimization SAR_Summary cluster_R1 N-1 Position Substituent cluster_R4 C-4 Position Substituent core 1,2,3-Triazole Core r1_edg Electron-Donating Group (e.g., -OCH3) r1_ewg Electron-Withdrawing Group (e.g., -NO2) r4_hybrid Hybridization with Anticancer Pharmacophores (Chalcone, Curcumin, etc.) r4_lipophilic Lipophilic Groups activity_inc Increased Activity r1_edg->activity_inc activity_dec Decreased Activity r1_ewg->activity_dec r4_hybrid->activity_inc r4_lipophilic->activity_inc Often Correlates Cell_Cycle cluster_cell Cancer Cell compound Triazole Derivative (e.g., Compound 4g) g1 G1 Phase compound->g1 Arrest s S Phase (DNA Synthesis) g1->s apoptosis Apoptosis (Programmed Cell Death) g1->apoptosis Induction g2 G2 Phase s->g2 m M Phase (Mitosis) g2->m m->g1

References

Safety Operating Guide

Safe Disposal of 1H-Triazole-4-carbaldehyde: A Procedural Guide

Safe Disposal of 1H-[1][2][3]Triazole-4-carbaldehyde: A Procedural Guide

For Immediate Reference: Treat 1H-[1][2][3]Triazole-4-carbaldehyde as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of 1H-[1][2][3]Triazole-4-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Summary

1H-[1][2][3]Triazole-4-carbaldehyde is classified as an irritant and is harmful if swallowed[2]. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[2]. Due to these hazardous properties, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols.

Hazard ClassificationGHS Pictogram(s)Precautionary Statement Summary
Acute toxicity, oral (Harmful if swallowed)[2]WarningH302: Harmful if swallowed[2]
Skin corrosion/irritation (Causes skin irritation)[2]WarningH315: Causes skin irritation[2]
Serious eye damage/eye irritation (Causes serious eye irritation)[2]WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure; Respiratory tract irritation (May cause respiratory irritation)[2]WarningH335: May cause respiratory irritation[2]
Skin sensitization (May cause an allergic skin reaction)[2]WarningH317: May cause an allergic skin reaction[2]

Experimental Protocol: Disposal of 1H-[1][2][3]Triazole-4-carbaldehyde Waste

This protocol outlines the step-by-step procedure for the safe disposal of pure 1H-[1][2][3]Triazole-4-carbaldehyde and contaminated materials.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, clearly labeled.

  • Waste manifest or logbook as required by your institution.

  • Spill kit for chemical spills.

Procedure:

  • Waste Segregation:

    • Do not mix 1H-[1][2][3]Triazole-4-carbaldehyde waste with other incompatible waste streams.

    • Separate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).

  • Solid Waste Disposal:

    • Collect any solid 1H-[1][2][3]Triazole-4-carbaldehyde and contaminated materials (e.g., weighing boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the chemical name: "1H-[1][2][3]Triazole-4-carbaldehyde Waste," the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Liquid Waste Disposal:

    • Collect all solutions containing 1H-[1][2][3]Triazole-4-carbaldehyde in a designated, sealed, and clearly labeled hazardous waste container.

    • The label should specify the chemical name, approximate concentration, and any other solvents present in the solution.

    • Never dispose of solutions containing this compound down the sink[4].

  • Empty Container Disposal:

    • Thoroughly rinse empty containers that held 1H-[1][2][3]Triazole-4-carbaldehyde with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous liquid waste[4]. For highly toxic chemicals, the first three rinses should be collected[4]. Given the "harmful if swallowed" classification, collecting at least the first rinse is a prudent minimum.

    • After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

  • Storage and Collection:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for waste collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1H-[1][2][3]Triazole-4-carbaldehyde.

DisposalWorkflowstartStart: 1H-[1,2,3]Triazole-4-carbaldehyde Waste Generatedwaste_typeDetermine Waste Typestart->waste_typesolid_wasteSolid Waste (e.g., contaminated gloves, paper)waste_type->solid_wasteSolidliquid_wasteLiquid Waste (e.g., solutions)waste_type->liquid_wasteLiquidempty_containerEmpty Containerwaste_type->empty_containerEmptyContainercollect_solidCollect in LabeledHazardous Solid Waste Containersolid_waste->collect_solidcollect_liquidCollect in LabeledHazardous Liquid Waste Containerliquid_waste->collect_liquidrinse_containerRinse with Appropriate Solventempty_container->rinse_containerstore_wasteStore Waste in Designated Areacollect_solid->store_wastecollect_liquid->store_wastecollect_rinseateCollect First Rinseate asHazardous Liquid Wasterinse_container->collect_rinseatedispose_containerDispose of Rinsed Container perInstitutional Guidelinescollect_rinseate->dispose_containerehs_pickupArrange for EHS Pickupstore_waste->ehs_pickup

Caption: Disposal workflow for 1H-[1][2][3]Triazole-4-carbaldehyde.

Personal protective equipment for handling 1H-[1,2,3]Triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-[1][2][3]Triazole-4-carbaldehyde

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 1H-[1][2]Triazole-4-carbaldehyde, a versatile building block in pharmaceutical and agrochemical research.[3] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

1H-[1][2]Triazole-4-carbaldehyde is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn to protect against splashes and airborne particles that can cause serious eye irritation.[1][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin irritation from direct contact.[1][5][6] Gloves should be inspected before use and changed immediately if contaminated.
Laboratory coatA buttoned lab coat should be worn to protect the skin and clothing from splashes and spills.[6]
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize inhalation of dust or vapors, which can cause respiratory tract irritation.[1][4] If ventilation is inadequate, a NIOSH-approved respirator may be required.[6]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[6]

Operational and Disposal Plans

Strict adherence to the following procedural steps is essential for the safe handling and disposal of 1H-[1][2]Triazole-4-carbaldehyde.

Experimental Protocols: Step-by-Step Handling and Storage
  • Engineering Controls : All work with 1H-[1][2]Triazole-4-carbaldehyde should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1][4]

  • Donning PPE : Before handling the compound, put on all required PPE as detailed in Table 1.

  • Handling : Avoid direct contact with the skin and eyes.[4] Prevent the formation of dust and aerosols.[4] Do not eat, drink, or smoke in the work area.[1]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep it away from incompatible materials.

  • Hygiene : Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4]

Emergency Procedures
  • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1]

  • In case of eye contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4]

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical help.[1]

  • If swallowed : Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Dispose of 1H-[1][2]Triazole-4-carbaldehyde and its container in accordance with all applicable local, state, and federal regulations.[1] This may involve disposal through a licensed professional waste disposal service.[4] Do not allow the product to enter drains.[4]

Safety Workflow Diagram

The following diagram illustrates the logical flow of safety procedures for handling 1H-[1][2]Triazole-4-carbaldehyde.

A Assess Hazards (Irritant, Harmful) B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Use Engineering Controls (Fume Hood) B->C D Handle Chemical Safely (Avoid Contact & Dust) C->D E Store Properly (Cool, Dry, Ventilated) D->E F Dispose of Waste (Follow Regulations) D->F G Emergency Response (First Aid & Spill Cleanup) D->G

Caption: Workflow for Safe Handling of 1H-[1][2]Triazole-4-carbaldehyde.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.